Product packaging for 2,3,6-Tribromo-4-methylphenol(Cat. No.:CAS No. 36776-51-9)

2,3,6-Tribromo-4-methylphenol

Cat. No.: B1354577
CAS No.: 36776-51-9
M. Wt: 344.83 g/mol
InChI Key: FTGDPJRWRYCBFF-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-4-methylphenol is a useful research compound. Its molecular formula is C7H5Br3O and its molecular weight is 344.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br3O B1354577 2,3,6-Tribromo-4-methylphenol CAS No. 36776-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-tribromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDPJRWRYCBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503983
Record name 2,3,6-Tribromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36776-51-9
Record name 2,3,6-Tribromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 2,3,6-Tribromo-4-methylphenol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,3,6-Tribromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No. 36776-51-9). The information is compiled from various chemical data sources and is presented to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound.

Chemical Identity and Structure

This compound is a halogenated derivative of p-cresol. Its chemical structure consists of a phenol ring substituted with three bromine atoms and a methyl group.

  • IUPAC Name: this compound

  • Synonyms: 2,3,6-Tribromo-4-methyl phenol(TBC)[1][2]

  • CAS Number: 36776-51-9[1][3]

  • Molecular Formula: C₇H₅Br₃O[1][2]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueUnitSource(s)
Molecular Weight 344.83 g/mol [1]
Appearance White crystalline solid-[2]
Melting Point 96 - 99°C[1][2]
Boiling Point 285.386°C at 760 mmHg[1]
Density 2.258g/cm³[1][2]
Flash Point 126.397°C[1]
Vapor Pressure 0.002mmHg at 25°C[1]
Refractive Index 1.655-[1]
pKa 6.25 ± 0.28-[1]
Solubility Soluble in ethanol, ether, and chloroform.[2]-[2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the public domain, standard methodologies for solid organic compounds are applicable. The following are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent.

  • Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (96-99°C).

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

  • The melting point is reported as this range.

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Place a small, measured amount (e.g., 10 mg) of this compound into separate test tubes.

  • Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, ether, chloroform, hexane) to each test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution to determine if the solid has dissolved completely.

  • If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "sparingly soluble."

  • For sparingly soluble compounds, gentle heating can be applied to observe any change in solubility, noting that solubility often increases with temperature.

Synthesis and Workflow

This compound can be synthesized from p-methylphenol (p-cresol) through a multi-step bromination process. The general workflow involves the controlled addition of bromine to achieve the desired tribrominated product.

Synthesis_Workflow p_cresol p-Methylphenol (Starting Material) bromination1 Bromination (e.g., with Bromine) p_cresol->bromination1 dibromo_intermediate 2,4-Dibromo-6-methylphenol (Intermediate) bromination1->dibromo_intermediate bromination2 Further Bromination dibromo_intermediate->bromination2 final_product This compound (Final Product) bromination2->final_product purification Purification (e.g., Recrystallization) final_product->purification pure_product Pure Product purification->pure_product

Caption: Synthesis workflow for this compound.

Applications in Research

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[1][3] In the pharmaceutical field, it has been used as a starting material for creating optical probes for coenzyme Q, which involves a fluorogenic transformation based on a quinone reduction/lactonization reaction.[1][3] Additionally, due to its chemical nature, it possesses anti-corrosion and anti-bacterial properties, making it useful as a preservative in materials like wood and as a disinfectant for medical devices and in water treatment.[2]

References

2,3,6-Tribromo-4-methylphenol CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,3,6-Tribromo-4-methylphenol (CAS No. 36776-51-9), a halogenated phenolic compound. The document consolidates available data on its chemical identity, physicochemical properties, and known applications. Particular emphasis is placed on its role as a chemical intermediate in the synthesis of valuable organic compounds, including precursors for coenzyme Q10. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes representative experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds. All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes visualizations of the molecular structure and relevant synthetic pathways to aid in research and development endeavors.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound characterized by a phenol ring substituted with three bromine atoms and one methyl group.

  • CAS Number: 36776-51-9

  • Molecular Formula: C₇H₅Br₃O

  • Synonyms: this compound, 2,3,6-Tribromo-4-methyl phenol (TBC)

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 344.83 g/mol
Melting Point 96-99 °C
Boiling Point 285.386 °C at 760 mmHg
Density 2.258 g/cm³
Flash Point 126.397 °C
Vapor Pressure 0.002 mmHg at 25°C
Refractive Index 1.655
pKa (Predicted) 6.25 ± 0.28
Solubility Soluble in ethanol, ether, and chloroform.[1]

Applications

This compound serves as a versatile intermediate and functional compound in various industrial and research settings.

  • Chemical Synthesis: It is a key intermediate in the synthesis of other organic compounds, such as hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[2]

  • Pharmaceutical Research: The compound is utilized as a starting material in the preparation and evaluation of optical probes for coenzyme Q.[2]

  • Analytical Chemistry: Its distinct chemical properties make it a valuable tool in the development of analytical methods.

  • Preservative and Disinfectant: Possessing anti-corrosive and anti-bacterial properties, it is used as a preservative for wood and building materials and as a disinfectant for medical devices and in water treatment.[1]

Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections provide representative methodologies based on the synthesis of structurally related brominated phenols.

Synthesis of this compound

The synthesis of this compound typically proceeds via the electrophilic bromination of p-cresol (4-methylphenol). The following is a generalized, two-step protocol.

Step 1: Dibromination of p-Cresol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Bromination: Cool the solution in an ice bath. Slowly add two equivalents of bromine (Br₂), either neat or dissolved in the same solvent, to the stirred solution. Maintain the temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 2,4-dibromo-6-methylphenol can be purified by recrystallization or column chromatography.

Step 2: Tribromination

  • Reaction Setup: Dissolve the purified 2,4-dibromo-6-methylphenol from Step 1 in a suitable solvent.

  • Further Bromination: Add one equivalent of a brominating agent. The use of a catalyst such as copper bromide has been suggested for this step.[1]

  • Reaction and Work-up: The reaction conditions (temperature, time) may need to be optimized. The work-up procedure would be similar to that described in Step 1.

  • Final Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis.

start Start: p-Cresol (4-methylphenol) step1 Step 1: Dibromination (2 eq. Br₂, Solvent) start->step1 intermediate Intermediate: 2,4-Dibromo-6-methylphenol step1->intermediate step2 Step 2: Tribromination (1 eq. Brominating Agent) intermediate->step2 product Product: This compound step2->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using standard spectroscopic techniques. The following tables provide expected data based on the analysis of similar brominated phenolic compounds.

Table: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5s1HAr-H
~ 5.5 - 6.5br s1H-OH
~ 2.4s3H-CH₃

Table: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150C-OH
~ 135-140C-CH₃
~ 130-135Ar-CH
~ 110-125C-Br
~ 20-25-CH₃

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching and aromatic C=C stretching bands would appear in the 2850-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis using a technique such as electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 344.83 g/mol . A characteristic isotopic pattern for three bromine atoms would be observed for the molecular ion and bromine-containing fragment ions.

Role in Coenzyme Q10 Synthesis

This compound is a precursor to 2,3,4,5-tetramethoxytoluene, which is a key intermediate in the synthesis of Coenzyme Q10. The following diagram outlines this logical relationship.

start This compound step1 Methoxylation & Debromination start->step1 intermediate 2,3,4,5-Tetramethoxytoluene step1->intermediate step2 Friedel-Crafts Alkylation intermediate->step2 intermediate2 Key Intermediate for CoQ10 Side Chain Attachment step2->intermediate2 step3 Coupling with Solanesyl Bromide & Oxidation intermediate2->step3 end Coenzyme Q10 step3->end

Caption: Synthetic pathway from this compound to Coenzyme Q10.

Safety Information

This compound is considered a toxic substance and should be handled with appropriate safety precautions.[1] It may be harmful to both humans and the environment. Direct contact with skin and eyes, as well as inhalation of dust, should be avoided. The use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated phenol with established applications as a chemical intermediate and functional material. This guide has summarized its chemical identity, physicochemical properties, and key applications, including its role as a precursor in the synthesis of Coenzyme Q10. While detailed experimental data is sparse, the provided representative protocols and predictive data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further research is warranted to fully characterize this compound and explore its potential in novel applications.

References

An In-depth Technical Guide to the Chemical Synthesis of 2,3,6-Tribromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for 2,3,6-Tribromo-4-methylphenol, a valuable substituted phenolic compound. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to support research, development, and drug discovery efforts.

Introduction

This compound is a polyhalogenated aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules and as a subject of study in structure-activity relationship analyses. Its synthesis primarily involves the controlled bromination of a readily available starting material, p-cresol (4-methylphenol), followed by a key rearrangement step. Understanding the nuances of these synthetic pathways is crucial for efficient and high-yield production in a laboratory setting.

Core Synthesis Pathway: Bromination and Rearrangement

The most prominent synthetic route to this compound proceeds through a two-step sequence:

  • Exhaustive Bromination of p-Cresol: The initial step involves the electrophilic aromatic substitution of p-cresol with an excess of a brominating agent. This reaction leads to the formation of a key intermediate, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone.

  • Dienone-Phenol Rearrangement: The tribrominated dienone intermediate then undergoes an acid-catalyzed rearrangement, known as the dienone-phenol rearrangement, to yield the final product, this compound. This rearrangement is a classic transformation in organic chemistry and is driven by the formation of a stable aromatic ring.

The overall transformation can be visualized as follows:

Synthesis_Pathway pCresol p-Cresol Dienone 2,4,6-Tribromo-4-methyl- cyclohexa-2,5-dienone pCresol->Dienone Bromination FinalProduct This compound Dienone->FinalProduct Dienone-Phenol Rearrangement (Acid-catalyzed)

Figure 1: Overall synthesis pathway for this compound from p-cresol.

Experimental Protocols

While a complete, detailed experimental protocol for the direct synthesis of this compound from p-cresol is not extensively documented in a single source, the following sections outline the general procedures for the key transformations based on established chemical principles and related reactions.

Step 1: Synthesis of 2,4,6-Tribromo-4-methylcyclohexa-2,5-dienone (Intermediate)

The exhaustive bromination of p-cresol is the initial and critical step. The reaction conditions must be carefully controlled to favor the formation of the desired tribrominated dienone.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a solution of p-cresol in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: A solution of elemental bromine (in a slight excess, typically 3 to 4 equivalents) in the same solvent is added dropwise to the p-cresol solution at a controlled temperature, often at or below room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and intermediates.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water or an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. The crude product is then extracted with an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone. Further purification may be achieved by recrystallization.

Step 2: Synthesis of this compound (Final Product) via Dienone-Phenol Rearrangement

The isolated tribrominated dienone is then subjected to an acid-catalyzed rearrangement.

Methodology:

  • Reaction Setup: The crude or purified 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone is dissolved in a suitable solvent, often a strong acid itself (e.g., sulfuric acid or trifluoroacetic acid) or an inert solvent containing a catalytic amount of a strong acid.

  • Rearrangement: The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures) for a period sufficient to ensure complete rearrangement.

  • Reaction Monitoring: The conversion of the dienone to the phenolic product can be followed by TLC or GC analysis.

  • Work-up and Isolation: The reaction is quenched by carefully pouring the acidic mixture into ice-water. The precipitated solid product is collected by filtration, washed with water to remove any residual acid, and then dried.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane) to afford the final product in high purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start p-Cresol Bromination Bromination with Br2 Start->Bromination Intermediate Isolate 2,4,6-Tribromo-4-methyl- cyclohexa-2,5-dienone Bromination->Intermediate Rearrangement Acid-catalyzed Rearrangement Intermediate->Rearrangement CrudeProduct Crude this compound Rearrangement->CrudeProduct Purification Recrystallization CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Spectroscopy Spectroscopic Analysis (NMR, IR, MS) PureProduct->Spectroscopy FinalData Structural Confirmation & Purity Assessment Spectroscopy->FinalData

Figure 2: A logical workflow for the synthesis and characterization of this compound.

Quantitative Data

Table 1: Reaction Conditions and Yields

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)ProductYield (%)
1p-CresolBromine, Acetic Acid20-252-42,4,6-Tribromo-4-methylcyclohexa-2,5-dienoneData not available
22,4,6-Tribromo-4-methylcyclohexa-2,5-dienoneSulfuric Acid25-501-2This compoundData not available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals and Characteristics
¹H NMR Data not available
¹³C NMR Data not available
IR (Infrared) Data not available
MS (Mass Spectrometry) Data not available

Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of the synthesized compound. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.

Conclusion

The synthesis of this compound from p-cresol via a bromination and subsequent dienone-phenol rearrangement is a chemically sound and feasible pathway. This guide provides the foundational knowledge and general experimental frameworks necessary for researchers to undertake this synthesis. Further optimization of reaction conditions and detailed characterization of the final product will be valuable contributions to the field of synthetic organic chemistry. The provided diagrams and data tables offer a structured approach to planning, executing, and documenting this synthetic work.

Spectroscopic Profile of 2,3,6-Tribromo-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Tribromo-4-methylphenol is a halogenated phenolic compound with applications in organic synthesis. It serves as an intermediate in the preparation of various chemical structures, including hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[1] Furthermore, it is a precursor in the development of optical probes for coenzyme Q, utilizing a fluorogenic transformation based on quinone reduction/lactonization reactions.[1] A comprehensive understanding of its spectroscopic characteristics is essential for its unambiguous identification, purity assessment, and quality control in these applications.

Important Note: Extensive searches for publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound have not yielded specific results. Therefore, this guide will provide an overview of the expected spectroscopic behavior of this compound based on data from structurally related analogs: 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol. The experimental protocols provided are generalized for the analysis of brominated phenols.

Predicted Spectroscopic Data of this compound

Based on the principles of NMR and mass spectrometry, the following characteristics would be anticipated for this compound:

  • ¹H NMR: The spectrum would be expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the three bromine atoms.

  • ¹³C NMR: The spectrum would display signals for the six aromatic carbons and one methyl carbon. The carbons bearing the bromine atoms would be significantly shifted.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₅Br₃O). The isotopic pattern of the molecular ion would be characteristic of a compound containing three bromine atoms.

Spectroscopic Data of Structurally Related Analogs

To provide a reference for the expected spectroscopic values, the following tables summarize the available data for 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Related Phenolic Compounds
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Methylphenol CDCl₃7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H)155.7, 132.2, 130.3, 116.3, 21.4
2-Bromo-4-methylphenol -Data not available in a comparable formatData available but not in a summarized table
2,6-Dibromo-4-methylphenol -Data not available in a comparable formatData not available in a comparable format

Note: Detailed, directly comparable NMR data for the brominated analogs in a tabular format was not available in the initial search results. The data for 4-methylphenol is provided for a baseline comparison.[2]

Table 2: Mass Spectrometry Data of Related Phenolic Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
2-Bromo-4-methylphenol C₇H₇BrO187.03Specific fragmentation data not provided
2,6-Dibromo-4-methylphenol C₇H₆Br₂O265.93Specific fragmentation data not provided
2,4,6-Tribromophenol C₆H₃Br₃O330.80Specific fragmentation data not provided

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of brominated phenols, based on methods reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition: Spectra are acquired at room temperature. Standard pulse sequences are used for both ¹H and ¹³C NMR.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of phenolic compounds.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle to create an aerosol of charged droplets.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of the ions at each m/z value, generating a mass spectrum.

Workflow for Synthesis and Characterization

The synthesis of brominated phenols often involves the electrophilic substitution of a phenol with a brominating agent. The following diagram illustrates a general workflow for the synthesis and characterization of a brominated methylphenol.

Synthesis_Characterization_Workflow General Workflow for Synthesis and Characterization of Brominated Methylphenols cluster_synthesis Synthesis cluster_purification Purification start 4-Methylphenol reaction Bromination (e.g., Br2 in solvent) start->reaction workup Reaction Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product purification Column Chromatography or Recrystallization crude_product->purification pure_product Pure Brominated Methylphenol purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms other_spec Other Spectroscopic Methods (e.g., IR) pure_product->other_spec

Caption: General workflow for the synthesis and characterization of a brominated methylphenol.

References

Navigating the Solubility of 2,3,6-Tribromo-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Tribromo-4-methylphenol is a halogenated phenolic compound with potential applications in chemical synthesis and pharmaceutical research.[1] A critical physicochemical parameter governing its utility is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the expected solubility profile of this compound, detailed experimental protocols for its quantitative determination, and analytical methodologies for accurate measurement. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from structurally similar compounds to provide a robust framework for researchers.

Expected Solubility Profile

The molecular structure of this compound, featuring a polar hydroxyl group and a largely non-polar brominated aromatic ring, suggests a nuanced solubility behavior. The hydroxyl group can participate in hydrogen bonding, which generally promotes solubility in polar solvents.[2][3] Conversely, the three bulky bromine atoms and the methyl group contribute to the molecule's lipophilicity, suggesting an affinity for non-polar or moderately polar organic solvents.[4]

Based on the principles of "like dissolves like" and data from related brominated phenols, the following qualitative solubility profile is anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like short-chain alcohols (methanol, ethanol).

  • Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in non-polar solvents like hexane and toluene.

  • Water Solubility: The solubility in water is expected to be low due to the hydrophobic nature of the brominated aromatic ring.[4] The aqueous solubility of phenols is also pH-dependent; in alkaline conditions, the formation of the more soluble phenolate ion can enhance solubility.[5]

Quantitative Solubility Data of a Structural Analog: 2,4,6-Tribromophenol

SolventTemperatureSolubilityReference
Water283 K (10 °C)2.19 x 10⁻⁴ mol/L[6]
Water288 K (15 °C)2.05 x 10⁻⁴ mol/L[6]
Water293 K (20 °C)1.95 x 10⁻⁴ mol/L[6]
Water298 K (25 °C)1.98 x 10⁻⁴ mol/L[6]
Water303 K (30 °C)2.21 x 10⁻⁴ mol/L[6]
Water15 °C0.07 mg/mL

Note: The data for 2,4,6-tribromophenol should be used as an estimation for the solubility of this compound. Experimental verification is crucial.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8][9]

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Screw-capped vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric setup)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[10]

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same concentration.[11]

  • Sample Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.[10]

  • Quantitative Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical technique.

Workflow for Shake-Flask Solubility Determination

G A Add excess this compound and a known volume of solvent to a vial B Seal vial and place in a temperature- controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant and filter through a 0.22 µm syringe filter D->E F Prepare accurate dilutions of the filtrate E->F G Analyze concentration using a validated analytical method (e.g., HPLC, UV-Vis) F->G H Calculate solubility from the concentration of the saturated solution G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Methodologies for Quantification

The choice of analytical method for determining the concentration of the dissolved solute is dependent on the properties of the compound and the solvent, as well as the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of phenolic compounds.[12][13]

  • Principle: The filtered saturated solution is injected into an HPLC system. The compound is separated from any potential impurities on a stationary phase (e.g., a C18 column) and detected by a UV detector at a wavelength of maximum absorbance.[12]

  • Procedure:

    • Develop a suitable HPLC method with an appropriate mobile phase to achieve good peak separation and shape.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Analyze the diluted filtrate and determine its concentration using the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method, suitable if the solute has a chromophore and the solvent is UV-transparent in the relevant wavelength range.[14][15]

  • Principle: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[15]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

    • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

    • Measure the absorbance of the diluted filtrate.

    • Calculate the concentration of the diluted sample from the calibration curve and then determine the solubility.

Gravimetric Analysis

Gravimetric analysis is a fundamental and highly accurate method that involves determining the mass of the solute in a known volume of the saturated solution.[11][16][17]

  • Principle: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[11]

  • Procedure:

    • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is achieved.

    • Calculate the solubility by dividing the mass of the dried solute by the initial volume of the solution.

Logical Flow for Method Selection and Analysis

G Start Begin Solubility Determination Prep Prepare Saturated Solution (Shake-Flask Method) Start->Prep Filter Filter to obtain clear saturated solution Prep->Filter Analysis_Choice Choose Analytical Method Filter->Analysis_Choice HPLC HPLC Analysis Analysis_Choice->HPLC High Sensitivity & Specificity UV_Vis UV-Vis Spectroscopy Analysis_Choice->UV_Vis Simple & Rapid (if Chromophore present) Gravimetric Gravimetric Analysis Analysis_Choice->Gravimetric High Accuracy (for non-volatile solutes) Cal_Curve_HPLC Prepare Calibration Curve (Standards) HPLC->Cal_Curve_HPLC Cal_Curve_UV Prepare Calibration Curve (Standards) UV_Vis->Cal_Curve_UV Evaporate Evaporate Solvent from Known Volume of Filtrate Gravimetric->Evaporate Measure_HPLC Inject Diluted Sample & Measure Peak Area Cal_Curve_HPLC->Measure_HPLC Measure_UV Measure Absorbance of Diluted Sample Cal_Curve_UV->Measure_UV Calculate_Solubility Calculate Solubility (mg/mL or mol/L) Measure_HPLC->Calculate_Solubility Measure_UV->Calculate_Solubility Weigh Weigh Dried Solute Evaporate->Weigh Weigh->Calculate_Solubility

References

Navigating the Environmental Odyssey of Brominated Phenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated phenols (BPs), a class of compounds extensively used as flame retardants, pesticides, and chemical intermediates, represent a significant environmental concern due to their persistence, bioaccumulation potential, and toxicity.[1][2] Understanding their environmental fate and degradation pathways is paramount for developing effective remediation strategies and for assessing the environmental impact of BP-containing products and pharmaceuticals. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of brominated phenols, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Environmental Fate: A Multi-faceted Journey

The environmental persistence of brominated phenols is governed by a complex interplay of physical, chemical, and biological processes. Their journey in various environmental compartments, including water, soil, and sediment, is influenced by factors such as sunlight, microbial activity, and the presence of other chemical species.[3][4]

Degradation Pathways: Unraveling the Transformation of Brominated Phenols

The degradation of brominated phenols can occur through several key pathways: biodegradation, photodegradation, and abiotic degradation, often involving advanced oxidation processes.

Biodegradation: Nature's Remediation Engine

Microorganisms play a crucial role in the breakdown of brominated phenols under both aerobic and anaerobic conditions.[5][6]

Aerobic Biodegradation: In the presence of oxygen, bacteria can utilize brominated phenols as a source of carbon and energy. The degradation often proceeds through a series of hydroxylation and ring-cleavage steps, ultimately leading to mineralization.

Anaerobic Biodegradation: Under anaerobic conditions, a key initial step is reductive dehalogenation, where bromine atoms are removed from the aromatic ring, yielding less halogenated and often less toxic phenols.[5] This is then typically followed by the degradation of the resulting phenol.[5]

Aerobic_Biodegradation_Pathway Brominated Phenol Brominated Phenol Hydroxylated Intermediates Hydroxylated Intermediates Brominated Phenol->Hydroxylated Intermediates Hydroxylation Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Dioxygenase enzymes Mineralization (CO2 + H2O) Mineralization (CO2 + H2O) Ring Cleavage Products->Mineralization (CO2 + H2O) Further Metabolism

Anaerobic_Biodegradation_Pathway Brominated Phenol Brominated Phenol Phenol Phenol Brominated Phenol->Phenol Reductive Debromination Benzoate Benzoate Phenol->Benzoate Carboxylation Methane + CO2 Methane + CO2 Benzoate->Methane + CO2 Fermentation & Methanogenesis

Photodegradation: The Power of Light

Sunlight can induce the degradation of brominated phenols, particularly in aqueous environments. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by photosensitizing agents present in the water.[7] The primary photochemical reaction is often the cleavage of the carbon-bromine bond.[7]

Photodegradation_Pathway Brominated Phenol Brominated Phenol Excited State Excited State Brominated Phenol->Excited State Sunlight (hν) Debrominated Phenols Debrominated Phenols Excited State->Debrominated Phenols C-Br Bond Cleavage Further Oxidation Products Further Oxidation Products Debrominated Phenols->Further Oxidation Products

Abiotic Degradation: Advanced Oxidation Processes (AOPs)

Advanced oxidation processes are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade organic pollutants.[8] These processes can be highly effective in breaking down persistent brominated phenols.[8]

Quantitative Data on Brominated Phenol Degradation

The efficiency of degradation processes is quantified by parameters such as degradation rates, half-lives, and removal efficiency. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation of Brominated Phenols

Brominated PhenolMicroorganism/ConsortiumConditionsDegradation Rate/EfficiencyHalf-lifeReference
2-BromophenolAnaerobic marine sediment microorganismsIron-reducing, sulfidogenic, and methanogenicUtilized without a lengthy lag periodNot specified[5]
3-BromophenolAnaerobic marine sediment microorganismsSulfidogenic and methanogenicDebromination observedNot specified[5]
4-BromophenolAnaerobic marine sediment microorganismsSulfidogenic and methanogenicDebromination observedNot specified[5]
Tribromo-neopentyl alcohol (TBNPA)Four-strain microbial consortiumAerobic, with carbon amendmentTotal degradation within 3-7 daysNot specified[6]
Dibromo neopentyl glycol (DBNPG)Four-strain microbial consortiumAerobic, with carbon amendmentTotal degradation within 3-7 daysNot specified[6]
p-BromophenolPantoea agglomerans B5Aerobic, 25°C, pH 5.5-6.0500 mg/L to 24.8 mg/L in 36hNot specified[9]

Table 2: Photodegradation of Brominated Phenols

Brominated PhenolConditionsRate Constant (k)Half-life (t½)Reference
p-Bromophenol (p-BP)Zr/Ag-TiO2@rGO photocatalyst, visible light0.23 min⁻¹Not specified[8]
Pentabromobenzyl acrylate (PBBA)n-hexane, 180-400 nm UVNot specified2.31–71.93 min[7]
2,4,6-Tribromophenyl benzoate (PBT)n-hexane, 180-400 nm UVNot specified3.85–120.40 min[7]
Hexabromobenzene (HBB)n-hexane, 180-400 nm UVNot specified4.07–79.93 min[7]

Table 3: Abiotic Degradation of Brominated Phenols

Brominated PhenolDegradation MethodConditionsDegradation Rate/EfficiencyHalf-lifeReference
4-BromophenolElectrochemical reduction and oxidationPd–Fe/graphene catalytic cathodes, Ti/IrO2/RuO2 anode100% removal in 60 minNot specified[10]
4-BromophenolWet oxidation with in-situ liquid ferrate(VI)pH 6.8, 0.467 mM ferrate(VI)96.71% removalNot specified[4]
PhenolFenton's reagentNot specifiedk = 2.53 × 10⁷ m³ mol⁻¹ s⁻¹Not specified[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Isolation and Identification of Brominated Phenol-Degrading Bacteria

Isolation_Workflow cluster_0 Sample Collection & Enrichment cluster_1 Isolation & Purification cluster_2 Identification Contaminated Soil/Water Contaminated Soil/Water Enrichment Culture Enrichment Culture Contaminated Soil/Water->Enrichment Culture Inoculate mineral salt medium with BP as sole carbon source Serial Dilution Serial Dilution Enrichment Culture->Serial Dilution Plating on Agar Plating on Agar Serial Dilution->Plating on Agar Pure Culture Pure Culture Plating on Agar->Pure Culture Select distinct colonies Microscopy & Staining Microscopy & Staining Pure Culture->Microscopy & Staining Biochemical Tests Biochemical Tests Pure Culture->Biochemical Tests 16S rRNA Sequencing 16S rRNA Sequencing Pure Culture->16S rRNA Sequencing

Protocol for Isolation:

  • Sample Collection: Collect soil or water samples from sites contaminated with brominated compounds.[12]

  • Enrichment Culture: Inoculate a mineral salt medium containing a specific brominated phenol as the sole carbon source with the environmental sample. Incubate under appropriate conditions (e.g., 30°C, shaking).[13]

  • Isolation: After significant growth is observed, perform serial dilutions of the enrichment culture and plate on agar medium with the same composition.

  • Purification: Select morphologically distinct colonies and re-streak on fresh plates to obtain pure cultures.[9]

  • Identification: Characterize the pure isolates using microscopy, Gram staining, biochemical tests, and 16S rRNA gene sequencing for molecular identification.[14]

Biodegradation Experiments

Protocol for Batch Biodegradation Assay:

  • Culture Preparation: Grow the isolated bacterial strain in a suitable nutrient broth to obtain a healthy inoculum.

  • Experimental Setup: In sterile flasks, add a defined volume of mineral salt medium, the target brominated phenol at a specific concentration, and the bacterial inoculum.[15]

  • Incubation: Incubate the flasks under controlled conditions (e.g., temperature, pH, agitation).[9]

  • Sampling: Withdraw samples at regular intervals.

  • Analysis: Analyze the concentration of the brominated phenol and its degradation products using analytical techniques like HPLC or GC-MS.

Photodegradation Experiments

Photodegradation_Setup Light Source Light Source Quartz Reactor Quartz Reactor Light Source->Quartz Reactor Irradiation BP Solution BP Solution Quartz Reactor->BP Solution Contains Sampling Port Sampling Port BP Solution->Sampling Port Sampled via Magnetic Stirrer Magnetic Stirrer Magnetic Stirrer->BP Solution Stirs Analytical Instrument Analytical Instrument Sampling Port->Analytical Instrument Analyzed by

Protocol for Photodegradation Study:

  • Solution Preparation: Prepare an aqueous solution of the brominated phenol of interest at a known concentration.

  • Photoreactor Setup: Place the solution in a quartz reactor to allow for the transmission of UV or visible light.[16] A light source (e.g., xenon lamp, mercury lamp) is positioned to irradiate the solution.[1][16] The setup may include a magnetic stirrer for continuous mixing.[17]

  • Irradiation: Irradiate the solution for a defined period, taking samples at regular intervals.

  • Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of degradation products using HPLC or GC-MS.[8]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying brominated phenols and identifying their degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, while MS identifies and quantifies them based on their mass-to-charge ratio.

  • Sample Preparation: Often requires derivatization (e.g., acetylation or silylation) to increase the volatility and thermal stability of the phenolic compounds.[18]

  • Instrumentation: A typical setup includes a gas chromatograph with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[2][19]

  • Data Analysis: Identification is based on retention time and comparison of mass spectra with reference libraries. Quantification is typically performed using an internal standard method.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Principle: HPLC separates compounds based on their polarity and interactions with a stationary phase, followed by detection and quantification using tandem mass spectrometry.

  • Sample Preparation: May involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[20][21] Acidification of aqueous samples is often necessary to prevent degradation.[20][21]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is commonly used.[20][21]

  • Data Analysis: Identification is based on retention time and specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM). Quantification is achieved using calibration curves.

Toxicity of Brominated Phenols and Their Degradation Products

Brominated phenols exhibit varying degrees of toxicity, and it is crucial to assess the toxicity of their degradation intermediates to ensure that remediation processes lead to detoxification.[22] For example, some bromophenols are known to be endocrine disruptors.[22] The toxicity of degradation products can sometimes be higher than the parent compound, highlighting the importance of complete mineralization.[10] Toxicological assessments often involve bioassays using organisms like bacteria (Vibrio fischeri), algae, and fish embryos.[22]

Conclusion

The environmental fate of brominated phenols is a complex subject of significant scientific interest. Their degradation is mediated by a combination of biological and physicochemical processes. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for developing effective strategies to mitigate their environmental impact. This guide provides a foundational resource for researchers and professionals working to address the challenges posed by these persistent organic pollutants.

References

An In-depth Technical Guide on the Toxicological Data and Safety Information for 2,3,6-Tribromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available toxicological data exists for 2,3,6-Tribromo-4-methylphenol. This guide summarizes the available information and, where relevant, includes data on the structurally related and more extensively studied compound, 2,4,6-Tribromophenol, for comparative purposes. All data for 2,4,6-Tribromophenol should be considered as supplementary information and not directly representative of this compound.

Introduction

This compound is a halogenated phenolic organic compound.[1] Halogenated phenols are utilized in various industrial and commercial applications, including as flame retardants, preservatives, and disinfectants. Due to their potential for environmental persistence and biological activity, a thorough understanding of their toxicological profile is essential. This technical guide provides a comprehensive overview of the currently available safety and toxicological data for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 36776-51-9[1]
Molecular Formula C₇H₅Br₃O[1]
Molecular Weight 344.83 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 96-99 °C[1]
Boiling Point 285.386 °C at 760 mmHg[1]
Density 2.258 g/cm³[1]

Toxicological Data

3.1. Acute Toxicity

No acute toxicity data (e.g., LD50, LC50) for this compound was identified.

3.2. Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for this compound were found.

3.3. Genotoxicity and Carcinogenicity

Information regarding the genotoxic or carcinogenic potential of this compound is not available.

3.4. Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were identified.

3.5. Toxicological Data for the Related Compound: 2,4,6-Tribromophenol

For the purpose of risk assessment and to inform handling procedures, the toxicological data for the closely related compound, 2,4,6-Tribromophenol, is summarized in Table 2. It is crucial to reiterate that this data may not be representative of this compound.

ParameterSpeciesRouteValueReference
Acute Oral LD50 RatOral2000-2820 mg/kg
Acute Dermal LD50 RabbitDermal>2000 mg/kg
NOAEL (28-day study) RatOral100 mg/kg/day
LOAEL (28-day study) RatOral300 mg/kg/day
Genotoxicity -In vitroNegative in Ames test, positive in chromosomal aberration test
Carcinogenicity --Data not available

Safety Information and Handling

Based on available information for brominated phenols, caution should be exercised when handling this compound.

4.1. Hazard Identification

A formal hazard identification for this compound is not widely published. However, based on the data for related compounds, it should be treated as potentially hazardous.

4.2. Recommended Protective Measures

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

4.3. First Aid Measures

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. For researchers planning to conduct such studies, established OECD guidelines for the testing of chemicals should be followed. Examples of relevant guidelines include:

  • OECD Guideline 401: Acute Oral Toxicity

  • OECD Guideline 402: Acute Dermal Toxicity

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

Potential Mechanisms of Action and Signaling Pathways

The specific mechanisms of toxicity for this compound have not been elucidated. However, phenolic compounds, in general, can exert biological effects through various mechanisms.

6.1. Potential Antioxidant and Pro-oxidant Activity

Phenolic compounds are known to act as antioxidants by scavenging free radicals. This activity is a key area of research for their potential therapeutic benefits. The general mechanism of free radical scavenging by a phenolic compound is depicted below.

G General Phenolic Antioxidant Mechanism Phenol Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H• G Potential Influence on NF-κB Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Inflammation Expression of Inflammatory Genes NFkB->Inflammation Nuclear Translocation & Gene Transcription Phenol Phenolic Compound Phenol->IKK Potential Inhibition

References

An In-depth Technical Guide to the Core Chemical Reactions of 2,3,6-Tribromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 2,3,6-Tribromo-4-methylphenol, a versatile intermediate in organic synthesis. The document details synthetic pathways, reaction mechanisms, and experimental protocols for its preparation and subsequent transformations. Particular emphasis is placed on its role as a precursor in the synthesis of coenzyme Q10 analogues.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct bromination of p-cresol (4-methylphenol). This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve the desired trisubstituted product and minimize the formation of mono-, di-, and tetrabrominated impurities.

Experimental Protocol: Bromination of p-Cresol

Materials:

  • p-Cresol

  • Liquid Bromine

  • Carbon Tetrachloride (CCl4) or Dichloroethane

  • Ice-salt bath

  • Nitrogen gas

  • Aqueous sodium bicarbonate solution

Procedure:

  • Dissolve p-cresol in a suitable solvent such as carbon tetrachloride or dichloroethane in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Cool the solution to a temperature between -10°C and -5°C using an ice-salt bath.

  • Slowly add a solution of liquid bromine in the same solvent dropwise to the cooled p-cresol solution while maintaining the low temperature and stirring vigorously. The reaction is exothermic and careful temperature control is crucial to prevent over-bromination.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 3-5 hours. The progress of the reaction can be monitored by gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, purge the mixture with nitrogen gas to remove any dissolved hydrogen bromide.

  • Wash the organic layer sequentially with water and an aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data:

Reactant Ratio (p-cresol:Bromine)SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
1:3CCl4-5 to 04~76[1]
1:0.98Dichloroethane-10 to -53>95 (for 2-bromo-4-methylphenol)[2][3]
1:1.15Chloroform-5 to 07>98 (for 2-bromo-4-methylphenol)[4]

Note: The yields for the synthesis of monobrominated p-cresol are provided as a reference for typical bromination conditions. The synthesis of the tribrominated species is expected to have a lower yield due to the potential for side products.

Synthesis_of_2_3_6_Tribromo_4_methylphenol p_cresol p-Cresol product This compound p_cresol->product Electrophilic Aromatic Substitution bromine 3 Br₂ solvent CCl₄ or Dichloroethane -10 to -5 °C byproduct 3 HBr

Synthesis of this compound.

Key Chemical Reactions

This compound serves as a key intermediate for the synthesis of various organic molecules, primarily through reactions involving its hydroxyl and bromo substituents.

Methoxylation: Synthesis of 2,3,4,5-Tetramethoxytoluene

A crucial application of this compound is its conversion to 2,3,4,5-tetramethoxytoluene, a direct precursor to the benzoquinone ring of Coenzyme Q10.[5] This transformation involves the substitution of the bromine atoms with methoxy groups and the methylation of the phenolic hydroxyl group.

Experimental Protocol (Proposed):

Materials:

  • This compound

  • Sodium methoxide

  • Methanol

  • Copper(I) iodide (catalyst)

  • Dimethylformamide (promoter)

  • Dimethyl sulfate

Procedure:

  • In a reaction vessel, suspend this compound and a catalytic amount of copper(I) iodide in a mixture of methanol and dimethylformamide.

  • Add a solution of sodium methoxide in methanol to the suspension.

  • Heat the mixture to reflux for several hours. The progress of the methoxylation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion of the methoxylation, cool the reaction mixture and add dimethyl sulfate to methylate the phenolic hydroxyl group.

  • Stir the reaction mixture at room temperature or gentle warming until the methylation is complete.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,3,4,5-tetramethoxytoluene by column chromatography or distillation.

Quantitative Data:

Starting MaterialReagentsCatalystSolventTemperature (°C)Yield (%)Reference
2,6-dibromo-p-cresolSodium methoxide, Dimethyl sulfateCuIToluene, DMF86 (reflux)97.8[6]

Note: This data is for a related dibromo-p-cresol and suggests a high potential yield for the analogous reaction with this compound.

Methoxylation_Reaction start This compound intermediate Intermediate (Polymethoxylated phenol) start->intermediate Nucleophilic Aromatic Substitution (SNAr) product 2,3,4,5-Tetramethoxytoluene intermediate->product Williamson Ether Synthesis reagents1 1. NaOMe, CuI, MeOH/DMF 2. (CH₃)₂SO₄ Formylation_Reaction start This compound phenoxide Phenoxide Intermediate start->phenoxide Deprotonation intermediate Dichloromethyl Adduct phenoxide->intermediate Electrophilic Attack carbene :CCl₂ product Brominated Hydroxybenzaldehyde intermediate->product Hydrolysis reagents 1. NaOH, CHCl₃ 2. H₃O⁺ Oxidation_Reaction start This compound product 2,3,5-Tribromo-4-hydroxybenzoic acid start->product Oxidation reagents 1. KMnO₄, NaOH, H₂O, Δ 2. H₃O⁺ Debromination_Reaction start This compound intermediate1 Dibromo-4-methylphenol start->intermediate1 Reductive Dehalogenation intermediate2 Monobromo-4-methylphenol intermediate1->intermediate2 product p-Cresol intermediate2->product reagents Al-Ni alloy aq. NaOH

References

The Metabolic Fate of 4-Methylphenol and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenol, commonly known as p-cresol, is a phenolic compound of significant interest in toxicology, pharmacology, and environmental science. It originates from both endogenous and exogenous sources, including microbial metabolism of tyrosine in the gut and exposure to environmental pollutants.[1][2] Due to its potential to induce toxicity and modulate cellular signaling pathways, a thorough understanding of its metabolic activation and detoxification is crucial for drug development and risk assessment.[3][4] This technical guide provides a comprehensive overview of the metabolism of 4-methylphenol and its derivatives, detailing the enzymatic processes, resulting metabolites, and associated cellular impacts.

Core Metabolic Pathways of 4-Methylphenol

The biotransformation of 4-methylphenol is a complex process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. The key pathways are initiated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of reactive and non-reactive metabolites.

Phase I Metabolism: Oxidation by Cytochrome P450 Enzymes

In vitro studies utilizing human liver microsomes have identified several key oxidative pathways for 4-methylphenol.[5][6] These reactions are predominantly catalyzed by CYP2D6, CYP2E1, and CYP1A2, which are the most active P450 isoforms in its metabolism.[5][7]

The primary oxidative transformations include:

  • Methyl Group Oxidation: The methyl group of 4-methylphenol can be oxidized to form 4-hydroxybenzyl alcohol.[5][7] This alcohol can be further oxidized to 4-hydroxybenzaldehyde.[5][7] This pathway can lead to the formation of a reactive quinone methide intermediate.[5][7]

  • Aromatic Ring Hydroxylation: The aromatic ring of 4-methylphenol can undergo hydroxylation to produce 4-methyl-ortho-hydroquinone.[5][8] This hydroquinone can be further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone.[5][8]

The formation of these reactive intermediates, such as the quinone methide and 4-methyl-ortho-benzoquinone, is a critical step in the bioactivation of 4-methylphenol, contributing to its potential toxicity.[3][5]

Phase II Metabolism: Conjugation Reactions

Following Phase I oxidation, or for the parent compound directly, Phase II enzymes facilitate the conjugation of 4-methylphenol and its metabolites to increase their water solubility and promote their excretion. The primary conjugation reactions include:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of 4-methylphenol and its hydroxylated metabolites.

  • Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to the hydroxyl functionalities.

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) play a crucial role in detoxifying the reactive intermediates formed during Phase I metabolism. Glutathione (GSH) can react with the electrophilic quinone methide and 4-methyl-ortho-benzoquinone to form stable glutathione adducts.[5] One major glutathione adduct has been identified as 3-(glutathione-S-yl)-5-methyl-ortho-hydroquinone.[5]

Quantitative Data on 4-Methylphenol Metabolism

The following tables summarize the available qualitative and semi-quantitative data on the metabolism of 4-methylphenol.

Table 1: Key Enzymes and Metabolites in 4-Methylphenol Metabolism

Enzyme FamilySpecific Isoform(s)Metabolic ReactionKey Metabolite(s)
Cytochrome P450 CYP2D6, CYP2E1, CYP1A2Methyl Group Oxidation4-Hydroxybenzyl alcohol, 4-Hydroxybenzaldehyde, Quinone Methide
Aromatic Hydroxylation4-Methyl-ortho-hydroquinone, 4-Methyl-ortho-benzoquinone
Glutathione S-Transferase (Not specified)Conjugation of reactive intermediatesGlutathione adducts (e.g., 3-(glutathione-S-yl)-5-methyl-ortho-hydroquinone)
UDP-Glucuronosyltransferase (Not specified)Glucuronidation4-Methylphenyl-glucuronide
Sulfotransferase (Not specified)Sulfation4-Methylphenyl-sulfate

Table 2: Relative Activity of Human CYP Isoforms in 4-Methylphenol Bioactivation

CYP IsoformRelative Activity in Quinone Methide FormationRelative Activity in 4-Methyl-ortho-benzoquinone FormationRelative Activity in 4-Hydroxybenzaldehyde Formation
CYP2D6 +++++
CYP2E1 +++++
CYP1A2 +++++
(Data derived from qualitative descriptions in literature; '+++' indicates the most active enzyme for the specific pathway)[3][5]

Signaling Pathways Affected by 4-Methylphenol Metabolism

The metabolic activation of 4-methylphenol to reactive intermediates can trigger a cascade of cellular events, primarily linked to oxidative stress and subsequent cellular damage.

Oxidative Stress and MAPK Signaling

The generation of reactive oxygen species (ROS) during the metabolism of 4-methylphenol can lead to a state of oxidative stress.[1][4] This imbalance in cellular redox status is a key trigger for the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[5] These pathways are crucial regulators of cellular responses to stress, inflammation, and apoptosis.

G 4-Methylphenol 4-Methylphenol CYP450 Metabolism CYP450 Metabolism 4-Methylphenol->CYP450 Metabolism Reactive Metabolites (Quinone Methide, Benzoquinone) Reactive Metabolites (Quinone Methide, Benzoquinone) CYP450 Metabolism->Reactive Metabolites (Quinone Methide, Benzoquinone) Oxidative Stress (ROS Production) Oxidative Stress (ROS Production) Reactive Metabolites (Quinone Methide, Benzoquinone)->Oxidative Stress (ROS Production) JNK/p38 MAPK Activation JNK/p38 MAPK Activation Oxidative Stress (ROS Production)->JNK/p38 MAPK Activation Cellular Response (Inflammation, Apoptosis) Cellular Response (Inflammation, Apoptosis) JNK/p38 MAPK Activation->Cellular Response (Inflammation, Apoptosis)

4-Methylphenol-Induced Oxidative Stress and MAPK Signaling.
Apoptosis Signaling

Prolonged or high levels of oxidative stress induced by 4-methylphenol metabolites can lead to programmed cell death, or apoptosis. One of the key mechanisms implicated is the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER, a consequence of oxidative damage, can trigger the unfolded protein response (UPR), which, if unresolved, activates apoptotic pathways.

G Reactive Metabolites Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress ER Stress ER Stress Oxidative Stress->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Caspase Activation Caspase Activation UPR Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis Induction via ER Stress Pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 4-methylphenol metabolism. Below are generalized protocols for key in vitro experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of metabolites from 4-methylphenol in a subcellular fraction enriched with CYP enzymes.

Materials:

  • Human liver microsomes (pooled)

  • 4-Methylphenol stock solution (in a suitable solvent like methanol or DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Glutathione (GSH) stock solution

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard for analytical quantification

Workflow:

G cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis Microsomes + Buffer + 4-Methylphenol Microsomes + Buffer + 4-Methylphenol Pre-incubation (37°C) Pre-incubation (37°C) Microsomes + Buffer + 4-Methylphenol->Pre-incubation (37°C) Add NADPH to initiate Add NADPH to initiate Pre-incubation (37°C)->Add NADPH to initiate Incubate (37°C, timed) Incubate (37°C, timed) Add NADPH to initiate->Incubate (37°C, timed) Quench with Acetonitrile Quench with Acetonitrile Incubate (37°C, timed)->Quench with Acetonitrile Centrifuge Centrifuge Quench with Acetonitrile->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Workflow for Microsomal Metabolism Assay.

Procedure:

  • Thaw human liver microsomes on ice.

  • Prepare a reaction mixture containing potassium phosphate buffer, microsomes, and 4-methylphenol at the desired concentrations. For trapping reactive metabolites, include GSH in the reaction mixture.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify the metabolites.

Analytical Method: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of 4-methylphenol and its metabolites.

General Parameters:

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) is typically used to separate the parent compound from its more polar metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is commonly employed.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for 4-methylphenol, its expected metabolites (e.g., 4-hydroxybenzyl alcohol, glutathione adducts), and the internal standard.

Conclusion

The metabolism of 4-methylphenol is a multifaceted process with significant toxicological implications. The bioactivation of 4-methylphenol by cytochrome P450 enzymes to form reactive intermediates is a key event that can lead to cellular damage through oxidative stress and the activation of pro-apoptotic signaling pathways. While the major metabolic pathways and key enzymes have been identified, a notable gap exists in the availability of quantitative kinetic data for the specific human CYP isoforms involved. Further research to determine these kinetic parameters is essential for developing accurate predictive models of 4-methylphenol disposition and toxicity in humans. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies and advancing our understanding of the metabolic fate of this important compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3,5,6-Tetrabromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5,6-Tetrabromo-4-methylphenol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes a workflow diagram for the physicochemical characterization process.

Introduction

2,3,5,6-Tetrabromo-4-methylphenol, also known as Tetrabromo-p-cresol, is a halogenated phenolic compound. Its structure consists of a phenol ring substituted with four bromine atoms and a methyl group. The high degree of bromination significantly influences its chemical and physical properties, making it a subject of interest in various research and development applications. Understanding its physicochemical profile is crucial for its handling, formulation, and potential application in chemical synthesis and biological studies.

Physicochemical Data

The quantitative physicochemical properties of 2,3,5,6-Tetrabromo-4-methylphenol are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₄Br₄O[1][2][3]
Molecular Weight 423.72 g/mol [1][2][4]
Appearance Off-white to beige-brown crystalline needles[1]
Melting Point 195°C to 200°C[1]
Boiling Point 327.4°C at 760 mmHg[1]
Density 2.509 g/cm³[1]
Flash Point 151.8°C[1]
XLogP3 (Calculated) 4.7[4]
Polar Surface Area 20.2 Ų[4]

Experimental Protocols

3.1. Melting Point Determination

The melting point of a crystalline solid like 2,3,5,6-Tetrabromo-4-methylphenol is a key indicator of its purity.

  • Methodology: A small amount of the crystalline sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded. For high-purity compounds, this range is typically narrow.

3.2. Boiling Point Determination

The boiling point is determined for liquid substances at atmospheric pressure. For high-melting-point solids like 2,3,5,6-Tetrabromo-4-methylphenol, this is often determined under reduced pressure to prevent decomposition.

  • Methodology: The boiling point can be determined using a distillation apparatus. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded. For high-boiling-point substances, vacuum distillation is employed, and the boiling point at atmospheric pressure is extrapolated using a nomograph.

3.3. Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.[5] The highly brominated and lipophilic nature of 2,3,5,6-Tetrabromo-4-methylphenol suggests low solubility in water and higher solubility in organic solvents.[5][6]

  • Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.4. Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The value provided is a calculated value (XLogP3).

  • Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like 2,3,5,6-Tetrabromo-4-methylphenol.

Physicochemical_Characterization_Workflow cluster_0 Compound Acquisition & Purity cluster_1 Fundamental Properties cluster_2 Solubility & Lipophilicity cluster_3 Stability & Ionization cluster_4 Data Analysis & Reporting A Compound Synthesis or Procurement B Purity Analysis (e.g., HPLC, NMR) A->B C Melting Point B->C D Boiling Point B->D E Appearance/Morphology B->E F Aqueous & Organic Solubility B->F G LogP Determination (Shake-Flask or HPLC) H pKa Determination (Potentiometric or Spectrophotometric) B->H I Chemical Stability (pH, Temperature, Light) J Data Compilation & Analysis C->J D->J E->J F->G G->J H->I I->J K Technical Report Generation J->K

Caption: General workflow for the physicochemical characterization of a compound.

Safety and Handling

2,3,5,6-Tetrabromo-4-methylphenol is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This technical guide has provided a summary of the known physicochemical properties of 2,3,5,6-Tetrabromo-4-methylphenol. The presented data and general experimental methodologies offer a foundational understanding for researchers and professionals. Further experimental validation of the calculated properties and investigation into the biological activities of this compound are warranted to fully explore its potential applications.

References

The Silent Accumulation: A Technical Guide to the Bioaccumulation of Substituted Phenols in Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted phenols, a diverse class of chemical compounds characterized by a hydroxyl group attached to a benzene ring with additional functional groups, are widely used in industrial processes and commercial products. Their presence in aquatic ecosystems raises significant concerns due to their potential for bioaccumulation in aquatic organisms. This technical guide provides an in-depth analysis of the bioaccumulation of various substituted phenols, including chlorophenols, nitrophenols, alkylphenols, and cresols, in aquatic life. It summarizes key quantitative data on bioconcentration factors (BCF), details standardized experimental protocols for their determination, and elucidates the molecular signaling pathways disrupted by these compounds. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to understand and mitigate the environmental risks associated with substituted phenols.

Introduction

The persistence and potential for bioaccumulation of substituted phenols in aquatic environments represent a significant ecotoxicological threat. Due to their varied chemical structures, these compounds exhibit a wide range of physicochemical properties that influence their uptake, metabolism, and persistence in aquatic organisms. Understanding the dynamics of bioaccumulation is crucial for assessing the long-term ecological risks and for the development of safer chemical alternatives. This guide synthesizes the current scientific knowledge on the bioaccumulation of substituted phenols, with a focus on providing quantitative data, standardized methodologies, and mechanistic insights into their toxicological effects.

Quantitative Bioaccumulation Data

The bioconcentration factor (BCF) is a key metric used to quantify the potential of a chemical to accumulate in an organism from the surrounding water. The following table summarizes experimentally determined BCF values for various substituted phenols in different aquatic species. This data highlights the variability in bioaccumulation potential based on the specific chemical structure and the exposed species.

Substituted Phenol ClassCompoundSpeciesBioconcentration Factor (BCF)Reference(s)
Chlorophenols 2,4-Dichlorophenol (2,4-DCP)Japanese medaka (Oryzias latipes)92 - 340[1]
Goldfish (Carassius auratus)2.5 - 40 (pH dependent)[1]
Pentachlorophenol (PCP)Japanese medaka (Oryzias latipes)2,100 - 4,900[1]
Goldfish (Carassius auratus)8.9 - 584 (pH dependent)[1]
Nitrophenols 2-NitrophenolNot SpecifiedEstimated: 14[2]
4-NitrophenolNot SpecifiedEstimated: 17[2]
2,4-DinitrophenolNot SpecifiedEstimated: 8.2[2]
4,6-Dinitro-o-cresolNot SpecifiedEstimated: 26[2]
Alkylphenols 4-NonylphenolFish (General)Moderately bio-accumulative[3]
Cresols o-CresolNot Specified14.1[4]
m-CresolFish20[5]
m-CresolAlgae4900[5]

Experimental Protocols for BCF Determination

The standardized protocol for determining the bioconcentration factor in fish is outlined in the Organization for Economic Co-operation and Development (OECD) Test Guideline 305.[6][7][8][9] This guideline provides a harmonized approach to ensure the reliability and comparability of bioaccumulation data.

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

The OECD 305 guideline describes two primary exposure routes: aqueous and dietary. For substituted phenols, which are often dissolved in the water column, the aqueous exposure test is most relevant for determining the BCF. The test consists of two phases: the uptake phase and the depuration phase.[6][9]

3.1.1. Test Organisms

A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Bluegill (Lepomis macrochirus).[9] The selection depends on factors like availability, ease of maintenance in laboratory conditions, and relevance to the ecosystem of concern.[9]

3.1.2. Uptake Phase

  • Exposure: Fish are exposed to a constant, sublethal concentration of the substituted phenol in a flow-through system. At least two test concentrations are recommended.[10]

  • Duration: The uptake phase typically lasts for 28 days, but can be extended if a steady-state concentration in the fish tissue is not reached.[6][9]

  • Sampling: Fish and water samples are collected at regular intervals to measure the concentration of the test substance.[10]

3.1.3. Depuration Phase

  • Transfer: After the uptake phase, the fish are transferred to a clean, uncontaminated water source.[6][9]

  • Duration: The depuration phase continues until the concentration of the test substance in the fish has significantly declined, typically for a period similar to the uptake phase.[9]

  • Sampling: Fish are sampled at intervals to determine the rate of elimination of the substance.[10]

3.1.4. Data Analysis

The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish (Cf) to the concentration in the water (Cw) at steady state (BCFss). Alternatively, a kinetic bioconcentration factor (BCFk) can be calculated from the uptake and depuration rate constants.[10] The BCF is expressed in liters per kilogram (L/kg) and is often normalized to a standard lipid content of 5%.[6]

Visualization of Methodologies and Signaling Pathways

To visually represent the complex processes involved in bioaccumulation assessment and the toxicological effects of substituted phenols, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_BCF_Determination cluster_Setup Test Setup cluster_Uptake Uptake Phase (28 days) cluster_Depuration Depuration Phase cluster_Analysis Data Analysis Test_Organism Select Fish Species Acclimation Acclimate Fish Test_Organism->Acclimation Test_Substance Prepare Substituted Phenol Solution Exposure Expose fish to constant concentration Test_Substance->Exposure Acclimation->Exposure Sampling_Uptake Sample fish and water at intervals Exposure->Sampling_Uptake Transfer Transfer fish to clean water Sampling_Uptake->Transfer Sampling_Depuration Sample fish at intervals Transfer->Sampling_Depuration Analysis Analyze concentrations in fish and water Sampling_Depuration->Analysis Calculation Calculate BCF Analysis->Calculation Endocrine_Disruption_Pathway cluster_Exposure Exposure cluster_Cellular_Uptake Cellular Level cluster_Response Physiological Response Nonylphenol Nonylphenol (NP) Cell_Membrane Cell Membrane Nonylphenol->Cell_Membrane Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm ER Estrogen Receptor (ER) Cytoplasm->ER NP binds to ER Nucleus Nucleus ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE ER-NP complex binds to ERE ER->Nucleus Translocation Gene_Expression Altered Gene Expression (e.g., vitellogenin) ERE->Gene_Expression Initiates Transcription Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Leads to Oxidative_Stress_Pathway cluster_Exposure Exposure cluster_Cellular_Stress Cellular Stress Induction cluster_Signaling_Cascade Nrf2-Keap1 Signaling Pathway cluster_Response Cellular Response PCP Pentachlorophenol (PCP) Mitochondria Mitochondria PCP->Mitochondria Induces dysfunction ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Cellular_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Releases Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Activation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) on DNA Nucleus->ARE Nrf2 binds to ARE Antioxidant_Enzymes Synthesis of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes

References

Methodological & Application

Synthesis of 2,3,6-Tribromo-4-methylphenol: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,3,6-Tribromo-4-methylphenol is a key process for obtaining a versatile intermediate in the preparation of various organic compounds, including potential pharmaceutical agents. This document provides a comprehensive guide to the laboratory-scale synthesis, purification, and characterization of this compound, starting from the readily available precursor, 4-methylphenol (p-cresol).

The synthesis proceeds via a multi-step bromination and rearrangement reaction. Unlike a simple electrophilic aromatic substitution, the formation of the target molecule involves the interesting chemistry of a dienone-phenol rearrangement, which allows for the introduction of a bromine atom at the C3 position, meta to the hydroxyl group.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 36776-51-9[1]
Molecular Formula C₇H₅Br₃O[1]
Molecular Weight 344.83 g/mol [1]
Melting Point 96-99 °C[1]
Boiling Point 285.386 °C at 760 mmHg[1]
Density 2.258 g/cm³[1]

Experimental Protocol

This protocol is based on the principles of electrophilic bromination and dienone-phenol rearrangement. The procedure involves the initial formation of a tribrominated cyclohexadienone intermediate from p-cresol, which then undergoes an acid-catalyzed rearrangement to yield the final product.

Materials:

  • 4-Methylphenol (p-cresol)

  • Bromine (Br₂)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

Step 1: Synthesis of 2,4,6-Tribromo-4-methylcyclohexa-2,5-dienone

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylphenol in dichloromethane within a fume hood.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (3.0 equivalents) in dichloromethane to the stirred solution of 4-methylphenol via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone. This intermediate is often used in the next step without extensive purification.

Step 2: Rearrangement to this compound

  • In a separate round-bottom flask, place the crude 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone.

  • Under a nitrogen or argon atmosphere, carefully add trifluoromethanesulfonic acid to the flask at room temperature.

  • Stir the mixture at room temperature. The rearrangement is typically complete within a few hours. Monitor the reaction by TLC until the starting dienone is consumed.

  • Once the reaction is complete, pour the reaction mixture carefully into a beaker containing ice water to quench the acid.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash them sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure product.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from p-cresol is a fascinating example of how reaction conditions can dictate the final product in aromatic chemistry. The overall process can be visualized through the following workflow and mechanistic pathway.

Workflow p_cresol 4-Methylphenol (p-Cresol) bromination Bromination (Br₂, CH₂Cl₂) p_cresol->bromination dienone 2,4,6-Tribromo-4-methyl- cyclohexa-2,5-dienone bromination->dienone rearrangement Dienone-Phenol Rearrangement (TfOH) dienone->rearrangement product This compound rearrangement->product purification Purification (Chromatography/ Recrystallization) product->purification final_product Pure 2,3,6-Tribromo- 4-methylphenol purification->final_product

Figure 1. Experimental workflow for the synthesis of this compound.

The key step in this synthesis is the acid-catalyzed dienone-phenol rearrangement. The mechanism involves the protonation of the carbonyl oxygen of the dienone intermediate, followed by a 1,2-shift of a bromine atom to an adjacent carbon, leading to the formation of a more stable aromatic phenol.

Mechanism dienone 2,4,6-Tribromo-4-methyl- cyclohexa-2,5-dienone protonation Protonated Dienone dienone->protonation + H⁺ rearrangement Carbocation Intermediate protonation->rearrangement 1,2-Bromine Shift deprotonation 2,3,6-Tribromo- 4-methylphenol rearrangement->deprotonation - H⁺

Figure 2. Simplified mechanism of the Dienone-Phenol rearrangement.

This detailed protocol and the accompanying diagrams provide a solid foundation for the successful synthesis of this compound in a laboratory setting, enabling further research and development in various chemical and pharmaceutical applications.

References

Application Notes & Protocols for the Quantification of 2,3,6-Tribromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,6-Tribromo-4-methylphenol is a brominated phenolic compound of interest in various fields, including environmental science and pharmaceutical development, due to its potential persistence and bioactivity. Accurate and sensitive quantification of this analyte is crucial for safety assessment, environmental monitoring, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The methodologies described are based on established analytical principles for similar halogenated phenols and can be adapted and validated for specific matrices.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters that can be expected for the analysis of brominated phenols using GC-MS, based on data for structurally similar compounds.[1] These values should be considered as a starting point for method validation for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Limit of Detection (LOD) 0.05 - 1 ng/mL1 - 10 ng/mL (UV), <1 ng/mL (MS)
Limit of Quantification (LOQ) 0.15 - 3 ng/mL3 - 30 ng/mL (UV), <3 ng/mL (MS)
Linearity (R²) > 0.995> 0.995
Recovery 85 - 110%90 - 105%

Experimental Protocols

The following protocols detail the recommended procedures for sample preparation and analysis of this compound using GC-MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

Liquid-liquid extraction is a common and effective method for extracting phenolic compounds from aqueous matrices.[1] Derivatization is often employed to improve the volatility and thermal stability of phenols for GC analysis.[1]

  • Materials:

    • 10 mL aqueous sample

    • Internal standard (e.g., deuterated 2,4,6-tribromophenol)

    • Hydrochloric acid (HCl)

    • Dichloromethane or Ethyl acetate (HPLC grade)

    • Anhydrous sodium sulfate

    • Acetic anhydride

    • Pyridine

    • Hexane (HPLC grade)

  • Procedure:

    • To a 10 mL aqueous sample, add a suitable internal standard.

    • Adjust the pH of the sample to < 2 with HCl.

    • Perform liquid-liquid extraction by adding 10 mL of dichloromethane or ethyl acetate and shaking vigorously for 2 minutes. Allow the layers to separate.

    • Collect the organic layer. Repeat the extraction two more times with fresh organic solvent.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

    • Derivatization (Acetylation): Add 100 µL of acetic anhydride and 100 µL of pyridine to the concentrated extract.[1]

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, evaporate the remaining solvent and reconstitute the residue in 1 mL of hexane for GC-MS analysis.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section outlines the instrumental parameters for the analysis of the derivatized this compound.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1][2]

    • Injector: Splitless mode at 280°C.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.[1][2]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230°C.[2]

    • Transfer Line Temperature: 280°C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 50-500). For higher sensitivity and selectivity, SIM mode is recommended. Specific ions for the acetylated derivative of this compound would need to be determined by analyzing a standard.

Visualizations

Diagram 1: Experimental Workflow for Quantification of this compound

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample Collection add_is Add Internal Standard sample->add_is acidify Acidification (pH < 2) add_is->acidify lle Liquid-Liquid Extraction (Dichloromethane) acidify->lle dry Dry Extract (Sodium Sulfate) lle->dry concentrate Concentration (Nitrogen Evaporation) dry->concentrate derivatize Derivatization (Acetylation) concentrate->derivatize reconstitute Reconstitution in Hexane derivatize->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Acquisition (SIM/Scan Mode) gcms->data quant Quantification data->quant

Caption: Workflow for the quantification of this compound.

Diagram 2: Derivatization of this compound

Derivatization reactant This compound product Acetylated Derivative (More Volatile) reactant->product Acetylation reagent Acetic Anhydride (Pyridine Catalyst) reagent->product

Caption: Acetylation derivatization of this compound for GC-MS analysis.

References

Application Notes and Protocols for Bromophenol Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of bromophenols in various environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are compiled from established scientific literature and are intended to provide a comprehensive guide for the sensitive and selective quantification of these compounds.

Introduction

Bromophenols (BPs) are a class of halogenated organic compounds that have garnered significant attention due to their widespread presence in the environment and potential toxicological effects.[1] They are used as flame retardants, intermediates in chemical synthesis, and are also formed as disinfection byproducts in water treatment processes. Accurate and reliable analytical methods are crucial for monitoring their levels in various samples. GC-MS, particularly after a derivatization step to enhance volatility, stands as a powerful technique for the separation, identification, and quantification of bromophenols.[2]

Experimental Protocols

A successful GC-MS analysis of bromophenols hinges on meticulous sample preparation and optimized instrumental conditions. The following sections detail the necessary steps from sample collection to final analysis.

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. The primary goal is to extract the bromophenols from the matrix and concentrate them into a solvent compatible with GC-MS analysis.

Protocol 1: Extraction from Aqueous Samples (e.g., Water)

This protocol is suitable for the extraction of bromophenols from water samples.[3]

  • Acidification: Acidify the water sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid) to prevent the degradation of bromophenols.[4]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

    • Load the acidified water sample onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove any polar interferences.

    • Elute the bromophenols from the cartridge using a suitable organic solvent such as ethyl acetate or methanol.[2]

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Protocol 2: Extraction from Solid Samples (e.g., Soil, Sediment)

This protocol is adapted for the extraction of bromophenols from solid matrices.

  • Homogenization: Homogenize the solid sample to ensure uniformity.

  • Soxhlet Extraction:

    • Mix the homogenized sample with anhydrous sodium sulfate to remove moisture.

    • Place the mixture in a Soxhlet extraction thimble.

    • Extract the sample for several hours using a suitable solvent mixture, such as dichloromethane/acetone (1:1, v/v).[2]

  • Concentration: Concentrate the extract using a rotary evaporator followed by a gentle stream of nitrogen.

Protocol 3: Extraction from Biological Samples (e.g., Urine)

This protocol is designed for the analysis of bromophenols in urine, which often exist as conjugates.[5][6]

  • Enzymatic Hydrolysis: To deconjugate bromophenol metabolites, treat the urine sample with β-glucuronidase/sulfatase solution and incubate at 37°C for 2-4 hours.[2][6]

  • Extraction: Proceed with either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) as described above. For LLE, acidify the hydrolyzed sample and extract with a solvent like dichloromethane.[2]

Derivatization

Derivatization is a critical step to improve the volatility and chromatographic properties of polar analytes like bromophenols.[2][7] Acetylation is a common and effective derivatization technique.[1][6][8]

Protocol 4: Acetylation

  • To the concentrated extract, add a small volume of pyridine followed by acetic anhydride.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add a sodium bicarbonate solution to neutralize the excess acetic anhydride.

  • Extract the derivatized bromophenols (now bromophenyl acetates) with a non-polar solvent like hexane.

  • The hexane layer can be directly injected into the GC-MS.

Silylation is another derivatization option, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

GC-MS Instrumental Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized bromophenols. These parameters may require optimization based on the specific instrument and target analytes.

ParameterValue
Gas Chromatograph
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]
Carrier GasHelium at a constant flow rate of 1.2 mL/min[10]
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature of 50°C, hold for 1 min, ramp at 10°C/min to 260°C, hold for 5 min[11]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[10]
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Solvent Delay3-5 minutes to prevent solvent peak from damaging the detector[12]

Data Presentation

The following table summarizes quantitative data for selected bromophenols from various studies. This data can be used as a reference for expected performance.

CompoundMatrixDerivatizationDetection Limit (LOD/MDL)Recovery (%)Reference
2-BromophenolHuman UrineSilylation<23 pg/mL63-133[5]
4-BromophenolHuman UrineSilylation<23 pg/mL63-133[5]
2,4-DibromophenolHuman UrineSilylation<23 pg/mL63-133[5]
2,6-DibromophenolWaterAcetylation0.1-0.5 ng/L91-97[8]
2,4,6-TribromophenolHuman UrineSilylation<23 pg/mL63-133[5]
Various BromophenolsWaterAcetylation0.8-17.7 ng/mL68.3-114.5[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of bromophenols.

GCMS_Workflow GC-MS Protocol for Bromophenol Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Urine) Extraction Extraction (SPE, LLE, Soxhlet) SampleCollection->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Acetylation) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

References

High-performance liquid chromatography (HPLC) for separating brominated isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the HPLC Separation of Brominated Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the separation of brominated isomers using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed to offer robust and reliable methods for the analysis of various brominated compounds, from environmental contaminants to pharmaceutical intermediates.

Introduction to HPLC for Brominated Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. The separation of brominated isomers, which often have very similar physicochemical properties, presents a significant analytical challenge. HPLC, particularly when coupled with mass spectrometry (MS), offers the high resolution and sensitivity required for this task.

The choice of HPLC method depends on the polarity and structural characteristics of the brominated isomers. Common techniques include:

  • Reversed-Phase HPLC (RP-HPLC): The most widely used method, employing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. It is effective for separating a broad range of non-polar to moderately polar brominated compounds.[1]

  • Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase. This technique is particularly useful for the separation of isomers.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase with a high concentration of an organic solvent mixed with a small amount of aqueous mobile phase. HILIC is ideal for the separation of polar and hydrophilic compounds.[3][4]

  • Chiral HPLC: Employs a chiral stationary phase (CSP) to separate enantiomers, which are non-superimposable mirror images of each other.

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses a supercritical fluid (typically CO2) as the mobile phase. SFC is known for its speed and efficiency, especially in chiral separations.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC separation of brominated compounds.

Table 1: Performance Characteristics of Different Analytical Methods for Brominated Compounds

ParameterGC-MSHPLC-DADUHPLC-MS/MS
Limit of Detection (LOD)0.042 - 2.0 ng/gDependent on chromophore0.01 - 0.50 ng/mL
Limit of Quantification (LOQ)0.05 - 4.00 ng/mLDependent on chromophore4 pg/g - 8 ng/g ww
Recovery31 - 135%Typically 80-120%70 - 120%
Precision (%RSD)< 19.0%< 15%< 20%

Data sourced from BenchChem.[10]

Table 2: UHPLC-MS/MS Method for Selected Brominated Flame Retardants (BFRs)

Analyte ClassLimit of Quantification (LOQ) RangeApparent RecoveryMethod Precision (%RSD)
TBBPA, HBCDs, TBBPS, Bromophenols4 pg/g ww to 8 ng/g ww70 - 120%< 20%

TBBPA: Tetrabromobisphenol A; HBCDs: Hexabromocyclododecanes; TBBPS: Tetrabromobisphenol S. Data from a study on BFRs in food matrices.[11][12]

Table 3: HPLC Method for Bromazepam, Medazepam, and Midazolam

CompoundLinear Range (mg/mL)Recovery from Raw MaterialRecovery from Serum
Bromazepam0.12 - 0.1899.89% ± 1.0691.5% - 99.0%
Medazepam0.08 - 0.1299.89% ± 1.0691.5% - 99.0%
Midazolam0.12 - 0.1899.89% ± 1.0691.5% - 99.0%

The relative standard deviation for precision was less than 2%.[13]

Experimental Protocols

Protocol 1: Analysis of Brominated Flame Retardants (BFRs) in Food Samples by UHPLC-MS/MS

This protocol is adapted from a validated method for the quantification of selected BFRs in various food matrices.[11][12]

1. Sample Preparation

  • For TBBPS:

    • Extract the sample with acidified acetonitrile.

    • Perform a fast dispersive solid-phase extraction (dSPE) clean-up.

  • For other BFRs (TBBPA, HBCDs, Bromophenols):

    • Extract the sample with a mixture of hexane and dichloromethane (1:1, v/v).[10]

    • Perform a subsequent clean-up using acidified silica (44%, w/w).[10]

2. HPLC Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate or formic acid.[10]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min for UHPLC.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for these compounds.

  • Detection: Tandem mass spectrometry (MS/MS) is used for quantification.

Workflow Diagram:

BFR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Food Sample extraction Extraction (Hexane:DCM or Acetonitrile) start->extraction cleanup Clean-up (Acidified Silica or dSPE) extraction->cleanup hplc UHPLC Separation (C18 Column) cleanup->hplc ms MS/MS Detection (ESI Negative) hplc->ms quantification Quantification ms->quantification end end quantification->end Results Benzodiazepine_Separation_Logic cluster_factors Key Separation Factors mobile_phase Mobile Phase Composition (ACN:MeOH:Ammonium Acetate) separation Successful Separation of Bromazepam, Medazepam, & Midazolam mobile_phase->separation ph Mobile Phase pH (pH 9) ph->separation temperature Column Temperature (50°C) temperature->separation column Stationary Phase (C18) column->separation Chiral_Method_Dev_Workflow start Racemic Brominated Compound csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal & Reversed Phase) csp_selection->mobile_phase_screening optimization Optimize Parameters (Flow Rate, Temperature, Additives) mobile_phase_screening->optimization validation Method Validation optimization->validation enantioseparation Baseline Enantioseparation validation->enantioseparation

References

Application of 2,3,6-Tribromo-4-methylphenol in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Tribromo-4-methylphenol is a halogenated phenolic compound with potential applications in pharmaceutical research. While specific comprehensive studies on this particular molecule are limited, its structural similarity to other brominated phenols suggests a range of biological activities that warrant investigation. This document provides an overview of its potential applications, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways, drawing parallels from research on analogous compounds.

Potential Pharmaceutical Applications

Based on its chemical structure and the known bioactivities of related bromophenols, this compound is a candidate for investigation in the following areas:

  • Antimicrobial Agent: Halogenated phenols are known for their potent antimicrobial properties. This compound is described as a highly potent antimicrobial substance, making it a candidate for the development of new antibacterial and antifungal agents.[]

  • Anticancer Research: Various brominated phenols isolated from marine sources have demonstrated significant anticancer activities.[2][3] These compounds can induce apoptosis and inhibit cancer cell proliferation, suggesting that this compound may possess similar cytotoxic effects against tumor cells.

  • Enzyme Inhibition: Phenolic compounds are known to interact with a variety of enzymes. The specific substitution pattern of this compound could confer inhibitory activity against key enzymes involved in disease pathogenesis.

  • Chemical Probe Development: This compound has been suggested as a starting material for the synthesis of optical probes for coenzyme Q, which could be instrumental in studying cellular metabolism and oxidative stress-related diseases.[4][5]

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for the biological activities of this compound. The following table provides a template for how such data, once generated through the protocols outlined below, should be structured for clear comparison.

Biological Activity Test System/Cell Line Parameter Value (e.g., µM) Reference Compound Reference Value (e.g., µM)
AntimicrobialStaphylococcus aureusMICData to be generatedVancomycinKnown value
AntimicrobialEscherichia coliMICData to be generatedCiprofloxacinKnown value
AnticancerMCF-7 (Breast Cancer)IC50Data to be generatedDoxorubicinKnown value
AnticancerA549 (Lung Cancer)IC50Data to be generatedCisplatinKnown value
Enzyme InhibitionCyclooxygenase-2 (COX-2)IC50Data to be generatedCelecoxibKnown value

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmaceutical potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. The absorbance can also be read using a spectrophotometer at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway Diagram

anticancer_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Mitochondrial Pathway Mitochondrial Pathway ROS Production->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Proposed) Antimicrobial_Screening Antimicrobial Screening MIC Determination Animal_Model Animal Model of Infection Murine model Antimicrobial_Screening->Animal_Model Anticancer_Screening Anticancer Screening MTT Assay Xenograft_Model Tumor Xenograft Model Nude mice Anticancer_Screening->Xenograft_Model Compound_Synthesis This compound Synthesis & Characterization Compound_Synthesis->Antimicrobial_Screening Compound_Synthesis->Anticancer_Screening logical_relationship cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities Compound This compound Structure Brominated Phenol Compound->Structure Properties Lipophilicity Reactivity Structure->Properties Antimicrobial Antimicrobial Properties->Antimicrobial Anticancer Anticancer Properties->Anticancer Enzyme_Inhibition Enzyme Inhibition Properties->Enzyme_Inhibition

References

Application Notes and Protocols for the Derivatization of Phenols in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group directly bonded to an aromatic hydrocarbon ring.[1] They are prevalent in the environment due to their widespread use in industrial processes and as byproducts of manufacturing.[2] Many phenols and their derivatives are toxic and are considered priority pollutants by environmental agencies.[3][4] Therefore, the accurate and sensitive analysis of these compounds in environmental samples is of paramount importance.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.[5] However, the direct analysis of phenols by GC-MS can be challenging due to their polarity, which can lead to poor chromatographic peak shape and low sensitivity.[3] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[5][6] This document provides detailed application notes and protocols for common derivatization techniques used in the analysis of phenols in environmental samples, including silylation, acylation, and alkylation.

General Experimental Workflow

The analysis of phenolic compounds in environmental samples by GC-MS typically involves several key steps, from sample collection to data analysis. A generalized workflow is illustrated below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection extraction Extraction of Phenols sample_collection->extraction cleanup Extract Cleanup extraction->cleanup derivatization Derivatization cleanup->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis

Caption: General workflow for the GC-MS analysis of phenolic compounds.

Derivatization Techniques

The choice of derivatization reagent and method depends on the specific phenols of interest, the sample matrix, and the analytical instrumentation available. The most common derivatization techniques for phenols are silylation, acylation, and alkylation.[7]

Silylation

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][7] Silylating reagents are highly effective and produce derivatives that are generally stable and provide good chromatographic separation.[5]

Common Silylating Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]

  • N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)[8]

  • Hexamethyldisilazane (HMDS)[9]

silylation_reaction cluster_reactants cluster_products phenol Phenol (Ar-OH) derivative Silyl Ether (Ar-O-Si(CH₃)₃) phenol->derivative Reaction reagent + Silylating Reagent (e.g., BSTFA) reagent->derivative byproduct + Byproducts silylation_workflow start Dried Sample Extract add_is Add Internal Standard start->add_is add_pyridine Add Pyridine add_is->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 70-80°C vortex->heat cool Cool to Room Temp heat->cool analyze GC-MS Analysis cool->analyze acetylation_workflow start Aqueous Sample or Dried Extract add_is Add Internal Standard start->add_is add_acetic_anhydride Add Acetic Anhydride add_pyridine Add Pyridine (for extracts) add_is->add_pyridine add_pyridine->add_acetic_anhydride vortex Vortex add_acetic_anhydride->vortex react React at Room Temp (or heat) vortex->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract analyze GC-MS Analysis extract->analyze

References

Application Note: 2,3,6-Tribromo-4-methylphenol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3,6-Tribromo-4-methylphenol is a brominated phenol derivative used in various chemical syntheses and as a reference standard in analytical chemistry.[1] Its defined structure and high purity make it an essential tool for the development, validation, and quality control of analytical methods aimed at detecting and quantifying phenolic compounds in diverse matrices, including pharmaceuticals and environmental samples. This application note provides detailed protocols and data for the use of this compound as a reference standard, primarily focusing on chromatographic techniques.

Physicochemical Properties

A certified reference standard of this compound provides the basis for accurate calibration and quantification. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 36776-51-9[1]
Molecular Formula C₇H₅Br₃O[1]
Molecular Weight 344.83 g/mol [1]
Melting Point 96-99 °C[1]
Boiling Point 285.4 °C at 760 mmHg[1]
pKa 6.25 ± 0.28 (Predicted)[1]

Application: Trace Analysis of Halogenated Phenols in Pharmaceuticals

Halogenated phenols and their anisole derivatives can be present in pharmaceutical products as trace impurities, often arising from packaging materials or environmental contamination.[2] Due to their strong and unpleasant odor, compounds like 2,4,6-tribromoanisole (a related compound) can lead to product recalls even at extremely low levels.[2] Therefore, sensitive analytical methods are required to monitor for these substances. This compound can be used as a reference standard to develop methods for identifying and quantifying such impurities.

Experimental Workflow for Reference Standard Use

The general workflow for using this compound as a reference standard in a quantitative analysis is depicted below.

G General Workflow for Quantitative Analysis A Reference Standard Preparation (this compound) B Calibration Curve Generation (Serial Dilutions) A->B Dilute D Instrumental Analysis (GC-MS or HPLC) B->D Inject Standards C Sample Preparation (e.g., Extraction) C->D Inject Sample E Data Acquisition & Processing D->E F Quantification of Analyte in Sample E->F Compare to Calibration G Method Validation & Reporting F->G

Caption: General experimental workflow for chromatographic analysis.

Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from established methods for analyzing phenols, such as EPA Method 8041A, and specific methods developed for trace-level halophenols.[2][3][4] GC-MS provides excellent selectivity and sensitivity for this class of compounds.

1. Instrumentation and Reagents

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Reagents: HPLC-grade Methanol, Dichloromethane, this compound reference standard, and an internal standard (e.g., Deuterated 2,4,6-tribromoanisole).[2]

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of methanol.

  • Working Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the appropriate solvent. Add the internal standard to each vial at a constant concentration.

3. Sample Preparation (e.g., Solid Dosage Form)

  • Accurately weigh and crush a tablet.

  • Transfer the powder to a vial and add a known volume of a suitable extraction solvent (e.g., dichloromethane).

  • Vortex for 5 minutes, then centrifuge.

  • Transfer the supernatant to a clean vial for analysis. For trace analysis, a concentration step using nitrogen evaporation may be necessary. A stir bar sorptive extraction (SBSE) can also be used for enhanced sensitivity.[2]

4. GC-MS Instrumental Parameters

ParameterSetting
Inlet Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or MRM for tandem MS[2]

5. Logical Workflow for GC-MS Analysis

G Logical Steps in GC-MS Protocol cluster_prep Sample & Standard Prep cluster_gc GC System cluster_ms MS System A Sample Extraction C Injection A->C B Standard Dilution B->C D Separation on Column C->D E Ionization (EI) D->E F Mass Filtering (SIM) E->F G Detection F->G H Data Analysis & Quantification G->H

Caption: Logical workflow for the GC-MS analytical protocol.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the analysis of phenols using reversed-phase HPLC with UV detection.[5]

1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: HPLC-grade Acetonitrile and Water, Formic Acid.

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

2. Standard and Sample Preparation

  • Prepare stock and working standards as described in the GC-MS protocol, using the mobile phase as the diluent.

  • Prepare samples by dissolving or extracting them in a solvent compatible with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Instrumental Parameters

ParameterSetting
Column Temperature 30 °C
Injection Volume 10 µL
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Gradient Program 40% B to 90% B over 15 min, hold for 2 min, return to 40% B

Quantitative Data and Method Performance

Using this compound as a calibration standard, robust quantitative methods can be developed. The following table presents hypothetical performance data based on typical results for trace analysis of related brominated phenols.[2]

ParameterGC-MS MethodHPLC-UV Method
Retention Time (RT) ~12.5 min~10.8 min
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL30 ng/mL
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 90-110%95-105%

Disclaimer: The quantitative data presented are illustrative. Actual values for retention time, LOD, and LOQ must be determined experimentally for each specific instrument and matrix.

Conclusion

This compound is a valuable reference standard for the development and validation of analytical methods in the pharmaceutical and environmental sectors. Its use in robust chromatographic methods, such as GC-MS and HPLC, allows for the accurate and precise quantification of trace-level phenolic impurities. The protocols and data provided in this note serve as a comprehensive guide for researchers and scientists in implementing these analytical techniques.

References

Application Notes and Protocols for Studying the Antioxidant Properties of Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromophenols are a class of halogenated phenolic compounds found abundantly in marine organisms, particularly in red algae (Rhodophyta).[1] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including potent antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.[3] The study of bromophenols as antioxidants is a promising area for the development of new therapeutic agents and nutraceuticals.[4]

These application notes provide detailed protocols for common in vitro and cell-based assays used to evaluate the antioxidant potential of bromophenols.

Key In Vitro Antioxidant Assays

Several methods are employed to determine the antioxidant capacity of bromophenols. The most common assays involve evaluating the ability of these compounds to scavenge synthetic free radicals or to reduce metal ions.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[5][6] The discoloration is measured spectrophotometrically, and a lower absorbance indicates higher radical scavenging activity.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore.[7] Antioxidants present in the sample reduce the ABTS•+, leading to a loss of color that is measured by a decrease in absorbance at 734 nm.[7] This method is applicable to both hydrophilic and lipophilic compounds.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[8][9] The change in absorbance at 593 nm is proportional to the total reducing power of the electron-donating antioxidants in the sample.[9]

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable, they do not account for bioavailability, metabolism, or localization of the antioxidant within a biological system. The Cellular Antioxidant Activity (CAA) assay measures the antioxidant activity of compounds within a cellular environment.[10][11] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[12] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[12] Antioxidants that can penetrate the cell membrane will inhibit the oxidation of DCFH, thereby reducing fluorescence.[10][12]

Quantitative Data on Bromophenol Antioxidant Activity

The following table summarizes the antioxidant activity of various bromophenols as reported in the literature.

Compound NameAssayActivity MeasurementResultReference
2,3,5′-Tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethaneDPPHIC₅₀31.5 µM[13]
2,3,5′-Tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethaneABTSTEAC2.1 mM[13]
AvarolDPPHIC₅₀9.6 µM[13]
AvarolABTSTEAC3.0 mM[13]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPHIC₅₀20.10 ± 0.15 µg/mL[14]
2,3-dibromo-4,5-dihydroxybenzylaldehydeCAA% Inhibition (50 µg/mL)~20%[10][11]
2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethaneCAA% Inhibition (20 µg/mL)~80%[10][11]
bis(2,3-dibromo-4,5-dihydroxylbenzyl) etherCAA% Inhibition (50 µg/mL)~25%[10][11]

*IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher antioxidant activity. *TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Workflow

The general workflow for assessing the antioxidant properties of bromophenols involves sample preparation, execution of various antioxidant assays, and subsequent data analysis to determine their efficacy.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antioxidant Assays cluster_analysis Phase 3: Data Analysis Sample Bromophenol Sample (Isolated or Synthesized) Dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) Sample->Dissolve Dilute Prepare serial dilutions Dissolve->Dilute DPPH DPPH Assay Dilute->DPPH ABTS ABTS Assay Dilute->ABTS FRAP FRAP Assay Dilute->FRAP CAA Cellular Assay (CAA) Dilute->CAA Measure Spectrophotometric / Fluorometric Reading DPPH->Measure ABTS->Measure FRAP->Measure CAA->Measure Calculate Calculate % Inhibition, IC50, TEAC, FRAP values Measure->Calculate Compare Compare with Standards (e.g., Trolox, BHT) Calculate->Compare Conclusion Evaluate Antioxidant Potential Compare->Conclusion

Caption: General experimental workflow for evaluating the antioxidant properties of bromophenols.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from procedures described in multiple sources.[5][13]

a. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Bromophenol samples and standards (e.g., Trolox, BHT, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

b. Reagent Preparation:

  • DPPH Solution (0.16 mM): Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[5][13] Adjust the concentration to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5]

  • Sample Solutions: Dissolve bromophenol samples and standards in the same solvent used for the DPPH solution to prepare stock solutions. Create a series of dilutions from the stock solutions.

c. Assay Procedure:

  • Add 20 µL of the sample or standard dilutions to the wells of a 96-well plate.

  • Add 200 µL of the freshly prepared DPPH working solution to each well.

  • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[5][13]

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank well should contain only the solvent, and a control well should contain the solvent plus the DPPH solution.[5]

d. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Effect (%) = [ (A_control - A_sample) / A_control ] × 100

  • A_control is the absorbance of the control (DPPH solution without sample).

  • A_sample is the absorbance of the test sample.

Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on methodologies found in various studies.

a. Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Bromophenol samples and standards (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

b. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.[7]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water to a final concentration of 2.45 mM.[7]

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.

  • Working ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

c. Assay Procedure:

  • Add 5-10 µL of the sample or standard dilutions to the wells of a 96-well plate.

  • Add 200 µL of the working ABTS•+ solution to each well.

  • Mix and incubate at room temperature for 5-6 minutes.[13]

  • Measure the absorbance at 734 nm.

d. Data Analysis: Calculate the percentage inhibition of absorbance using the formula: Inhibition (%) = [ (A_control - A_sample) / A_control ] × 100

  • A_control is the absorbance of the working ABTS•+ solution without the sample.

  • A_sample is the absorbance of the test sample.

Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol is a compilation of standard FRAP assay procedures.[8][9]

a. Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Bromophenol samples

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 593 nm

b. Reagent Preparation:

  • FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the solution to 37°C before use.

c. Assay Procedure:

  • Add 10 µL of the sample, standard, or blank (water) to the wells of a 96-well plate.[8]

  • Add 220 µL of the pre-warmed FRAP working solution to each well.[8]

  • Mix and incubate for 4-30 minutes at 37°C.[9]

  • Read the absorbance at 593 nm.

d. Data Analysis: Create a standard curve using the absorbance values of the ferrous sulfate standards. The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay Protocol

This protocol is based on the method described by Wolfe and Liu.[10][11][12]

a. Reagents and Materials:

  • Human liver cancer HepG2 cells (or other suitable adherent cell line)

  • Cell culture medium (e.g., RPMI-1640)

  • DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • Bromophenol samples and a standard (e.g., Quercetin)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader (Excitation 480-485 nm, Emission 530-538 nm)

b. Assay Procedure:

  • Seed HepG2 cells in a 96-well black plate and culture until they reach 90-100% confluency.[12]

  • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS).[12]

  • Add 50 µL of DCFH-DA probe solution to all wells.[12]

  • Add 50 µL of the bromophenol sample or standard at various concentrations to the wells. Incubate at 37°C for 60 minutes.[12]

  • Remove the solution and wash the cells three times.[12]

  • Add 100 µL of a free radical initiator (e.g., AAPH) solution to all wells to induce oxidative stress.[12]

  • Immediately begin reading the fluorescence intensity every 1-5 minutes for a total of 60 minutes at 37°C.[12]

d. Data Analysis: The antioxidant activity is determined by the degree of inhibition of DCF formation. Calculate the area under the curve from the fluorescence readings. The percentage of inhibition is calculated relative to a control (cells treated with the radical initiator but no antioxidant).

Relevant Signaling Pathway: Nrf2/Keap1 Pathway

A key mechanism through which cells combat oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[15][16] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation.[16] When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[16][17] Bromophenols with antioxidant properties may activate this pathway, thereby enhancing the cell's endogenous defense mechanisms against oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Bromophenols Bromophenols Bromophenols->ROS scavenges ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription

References

Application of Brominated Phenols as Flame Retardants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated phenols are a class of organobromine compounds widely utilized as flame retardants in a variety of polymeric materials. Their primary function is to inhibit or suppress the combustion process, thereby enhancing the fire safety of consumer and industrial products. These compounds are incorporated into plastics, textiles, and electronic components to meet stringent flammability standards.[1] This document provides detailed application notes on the use of brominated phenols as flame retardants, including their mechanism of action, common types, and performance data. Furthermore, it outlines key experimental protocols for evaluating the efficacy of these flame retardants.

Mechanism of Action

The flame retardant action of brominated phenols primarily occurs in the gas phase during combustion. When the polymer material is heated, the brominated phenol decomposes and releases bromine radicals (Br•). These highly reactive radicals interfere with the chain reactions of combustion in the flame. Specifically, they scavenge high-energy free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for propagating the fire. By converting these active radicals into less reactive species (e.g., HBr), the combustion process is interrupted, leading to flame inhibition and, in some cases, extinguishment.[2][3]

Flame Retardant Mechanism cluster_0 Combustion Zone (Gas Phase) cluster_1 Flame Retardant Action Polymer + Heat Polymer + Heat Flammable Gases Flammable Gases Polymer + Heat->Flammable Gases H•, OH• Radicals H•, OH• Radicals Flammable Gases->H•, OH• Radicals Oxidation Combustion Combustion H•, OH• Radicals->Combustion Propagation HBr HBr H•, OH• Radicals->HBr Scavenging Brominated Phenol Brominated Phenol Br• Radicals Br• Radicals Brominated Phenol->Br• Radicals Heat Br• Radicals->HBr Reaction Flame Inhibition Flame Inhibition HBr->Flame Inhibition

Caption: Gas-phase radical scavenging mechanism of brominated phenols.

Common Types of Brominated Phenols

Several types of brominated phenols are commercially available, with Tetrabromobisphenol A (TBBPA) being one of the most widely used.[4] These can be broadly classified as reactive or additive flame retardants. Reactive types are chemically incorporated into the polymer backbone, while additive types are physically blended with the polymer.

Flame RetardantChemical StructureTypeCommon Polymer Applications
Tetrabromobisphenol A (TBBPA) C₁₅H₁₂Br₄O₂Reactive/AdditiveEpoxy resins (printed circuit boards), Polycarbonates, Acrylonitrile Butadiene Styrene (ABS)[4][5][6]
Decabromodiphenyl Ether (DecaBDE) C₁₂Br₁₀OAdditiveHigh Impact Polystyrene (HIPS), Polyolefins, Polyesters[7][8]
2,4,6-Tribromophenol C₆H₃Br₃OReactive/AdditiveEpoxy resins, Polyurethanes

Performance Data

The effectiveness of brominated phenols as flame retardants is evaluated using various standard tests, including the Limiting Oxygen Index (LOI) and UL 94 vertical/horizontal burn tests. Higher LOI values indicate better flame retardancy, while UL 94 provides a classification of the material's burning behavior.[2][9]

Table 1: Performance of Tetrabromobisphenol A (TBBPA) in ABS

TBBPA Content (wt%)Antimony Trioxide (wt%)LOI (%)UL 94 Rating
00~18HB
>10 (as Br content)2:1 ratio with TBBPANot SpecifiedV-0[10]
~48~10Not SpecifiedNot Specified[6]

Table 2: Performance of Decabromodiphenyl Ether (DecaBDE) in HIPS

DecaBDE Content (wt%)Antimony Trioxide (wt%)LOI (%)UL 94 Rating
00~18HB
12428-30V-0
15530-32V-0

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[9]

LOI_Workflow start Start prepare Prepare vertically oriented specimen (ASTM D2863) start->prepare place Place specimen in a glass chimney prepare->place flow Introduce a controlled flow of O₂/N₂ mixture place->flow ignite Ignite the top of the specimen flow->ignite observe Observe for sustained combustion ignite->observe adjust Adjust O₂ concentration observe->adjust If burning stops or is too vigorous determine Determine minimum O₂ concentration for sustained burning observe->determine Combustion is sustained adjust->flow end End determine->end

Caption: Workflow for the Limiting Oxygen Index (LOI) test.

Methodology:

  • Specimen Preparation: Prepare a test specimen of the material according to the dimensions specified in ASTM D2863.

  • Apparatus Setup: Place the specimen vertically in the center of a glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with a known oxygen concentration.

  • Ignition: Ignite the top of the specimen with a pilot flame and remove the flame.

  • Observation: Observe the burning characteristics of the specimen. The combustion is considered sustained if the flame propagates along a certain length of the specimen or burns for a specific duration.

  • Oxygen Adjustment: If the specimen extinguishes, increase the oxygen concentration. If it burns too vigorously, decrease the oxygen concentration.

  • Determination: Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports sustained combustion is determined. This concentration is the Limiting Oxygen Index (LOI).[9]

UL 94 Vertical and Horizontal Burn Tests

These tests are used to determine the flammability classification of plastic materials.

UL94_Workflow cluster_V Vertical Burn Test (V-0, V-1, V-2) cluster_H Horizontal Burn Test (HB) start_v Start mount_v Mount specimen vertically start_v->mount_v apply_flame1 Apply flame for 10s mount_v->apply_flame1 record_t1 Record afterflame time (t1) apply_flame1->record_t1 apply_flame2 Re-apply flame for 10s record_t1->apply_flame2 record_t2_t3 Record afterflame (t2) and afterglow (t3) times apply_flame2->record_t2_t3 observe_drips Observe for flaming drips record_t2_t3->observe_drips classify_v Classify as V-0, V-1, or V-2 observe_drips->classify_v end_v End classify_v->end_v start_h Start mount_h Mount specimen horizontally start_h->mount_h apply_flame_h Apply flame for 30s mount_h->apply_flame_h measure_rate Measure burning rate apply_flame_h->measure_rate classify_h Classify as HB measure_rate->classify_h end_h End classify_h->end_h

Caption: Workflow for UL 94 Vertical and Horizontal Burn Tests.

Vertical Burn Test (V-0, V-1, V-2) Methodology: [11][12]

  • Specimen Preparation: Prepare five bar specimens of the material with specified dimensions.

  • Apparatus Setup: Clamp a specimen vertically at its upper end. Place a layer of dry absorbent surgical cotton below the specimen.

  • First Flame Application: Apply a specified flame to the lower end of the specimen for 10 seconds.

  • First Observation: Record the afterflame time (t1) after the first flame application.

  • Second Flame Application: Immediately after the flaming ceases, re-apply the flame for another 10 seconds.

  • Second Observation: Record the afterflame (t2) and afterglow (t3) times. Note if any flaming particles drip and ignite the cotton.

  • Classification: Based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2.[12]

Horizontal Burn Test (HB) Methodology: [12]

  • Specimen Preparation: Prepare three bar specimens of the material with specified dimensions.

  • Apparatus Setup: Clamp the specimen at one end in a horizontal position.

  • Flame Application: Apply a specified flame to the free end of the specimen for 30 seconds.

  • Observation: Observe if the flame extinguishes before a specified mark. If it continues to burn, measure the burning rate between two marks.

  • Classification: Based on the burning rate, the material is classified as HB.[12]

Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition characteristics of the flame-retardant material.[1][13][14]

TGA_Workflow start Start prepare_sample Place a small, known mass of the sample in a TGA pan start->prepare_sample place_in_furnace Place the pan in the TGA furnace prepare_sample->place_in_furnace set_parameters Set experimental parameters: - Temperature program (heating rate) - Atmosphere (e.g., N₂, Air) place_in_furnace->set_parameters run_analysis Initiate the TGA run set_parameters->run_analysis record_data Continuously record sample mass as a function of temperature run_analysis->record_data analyze_curve Analyze the resulting TGA curve for: - Onset of decomposition - Rate of mass loss - Residue at high temperature record_data->analyze_curve end End analyze_curve->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA instrument's furnace.

  • Experimental Parameters: Set the desired temperature program, including the initial and final temperatures and the heating rate (e.g., 10 °C/min). Select the atmosphere (e.g., inert nitrogen or oxidative air).

  • Analysis: Start the analysis. The instrument will heat the sample and continuously measure its mass.

  • Data Analysis: The output is a TGA curve showing mass percentage as a function of temperature. From this curve, key parameters such as the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residue at the final temperature can be determined. These parameters provide insights into the thermal stability of the material and the mode of action of the flame retardant.[14]

References

Solid-Phase Extraction for the Isolation of Bromophenols from Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the isolation of bromophenols from water samples using solid-phase extraction (SPE). The protocols outlined are based on established methods, including those adapted from U.S. Environmental Protection Agency (EPA) procedures, and are intended to deliver high-quality, reproducible results for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Introduction

Bromophenols are a class of compounds that can be found in water sources due to industrial discharge or as byproducts of water treatment processes. Their potential toxicity necessitates sensitive and reliable methods for their detection and quantification. Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like water, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup. This application note details a robust SPE protocol for the isolation of various bromophenols from water samples.

Data Presentation

The following table summarizes the quantitative performance data for the solid-phase extraction of selected bromophenols from water samples, as compiled from various studies. This data is intended to provide an overview of expected method performance.

AnalyteSorbent TypeAnalytical MethodRecovery (%)Method Detection Limit (MDL) (ng/L)
2,4,6-TribromophenolPolystyrene-divinylbenzeneGC-MS85.1 - 108.4-
Various BromophenolsPolystyrene-divinylbenzeneHPLC87 - 108-
2,4-DichlorophenolC18LC-MS-5.129 (ng/µL in extract)
2,4,6-TribromophenolC18LC-MS-0.868 (ng/µL in extract)

Note: Recovery and MDL values can vary depending on the specific sample matrix, instrumentation, and laboratory conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of bromophenols from water samples. The method is based on a general procedure adapted from EPA Method 528 and other relevant literature.[1][2]

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (e.g., Agilent Bond Elut Plexa) or C18 cartridges.[3]

  • Methanol (HPLC grade)

  • Dichloromethane (DCM) (GC grade)

  • Hydrochloric Acid (HCl), 6N

  • Sodium Sulfite (ACS grade)

  • Deionized Water (18 MΩ·cm)

  • SPE Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporation System

Protocol:

  • Sample Pre-treatment:

    • For a 1 L water sample, if residual chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite.

    • Acidify the sample to a pH of ≤ 2 with 6N HCl.[1][2] This step is crucial to prevent the degradation of bromophenols.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 x 5 mL of dichloromethane (DCM).

    • Condition the cartridges with 3 x 5 mL of methanol.[2] Ensure the sorbent does not go dry after the final methanol wash.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 10 mL of deionized water (acidified to pH ≤ 2 with HCl) through them. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the entire 1 L pre-treated water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 2 x 10 mL of deionized water to remove any co-adsorbed impurities.

    • Dry the cartridge under vacuum for 15 minutes to remove excess water.[1][2]

  • Elution:

    • Place collection vials inside the manifold.

    • Elute the retained bromophenols from the cartridge with two aliquots of 5 mL of dichloromethane (DCM).[2] The first aliquot should be allowed to soak the sorbent for 1-2 minutes before being drawn through.

  • Eluate Post-treatment:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for analysis by GC-MS or HPLC.

Mandatory Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of bromophenols from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1 L Water Sample Dechlorination Dechlorination (add Sodium Sulfite) Sample->Dechlorination Acidification Acidification (pH ≤ 2) (add 6N HCl) Dechlorination->Acidification Conditioning Cartridge Conditioning (DCM, then Methanol) Acidification->Conditioning Equilibration Cartridge Equilibration (Acidified Water) Conditioning->Equilibration Loading Sample Loading (~20 mL/min) Equilibration->Loading Washing Cartridge Washing (Deionized Water) Loading->Washing Drying Cartridge Drying (Vacuum) Washing->Drying Elution Elution (Dichloromethane) Drying->Elution Concentration Eluate Concentration (Nitrogen Stream) Elution->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis

Caption: Workflow for the solid-phase extraction of bromophenols from water samples.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3,6-Tribromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3,6-Tribromo-4-methylphenol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for selecting appropriate purification techniques.

PropertyValue
Molecular Formula C₇H₅Br₃O
Molecular Weight 344.83 g/mol
Melting Point 96-99 °C[1]
Boiling Point 285.386 °C at 760 mmHg[1]
Appearance Off-white to pink solid

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities arise from the bromination of 4-methylphenol (p-cresol) and can include:

  • Unreacted 4-methylphenol: The starting material for the synthesis.

  • Isomeric monobrominated phenols: Such as 2-bromo-4-methylphenol.

  • Dibrominated phenols: Isomers of dibromo-4-methylphenol.

  • Other tribrominated isomers: Such as 2,4,6-tribromo-4-methylphenol.

  • Over-brominated products: Such as tetrabrominated phenols.

  • Residual brominating agent and byproducts: Depending on the synthesis method, this could include bromine, hydrobromic acid, or byproducts from reagents like N-bromosuccinimide (NBS).

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice of purification technique depends on the impurity profile and the desired purity of the final product.

  • Recrystallization is effective if the desired compound is the major component and the impurities have significantly different solubilities in a particular solvent system. It is a good technique for removing small amounts of impurities and for large-scale purifications.

  • Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar polarities to the desired product. It offers a higher degree of separation.

Q3: What safety precautions should I take when handling this compound and the solvents used for its purification?

A3: this compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors.[2][3][4][5][6] Consult the Safety Data Sheet (SDS) for detailed safety information for all chemicals used.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues
ProblemPossible CauseSuggested Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable; the compound is insoluble.Try a more polar solvent or a solvent mixture. Common solvents for phenols include ethanol, methanol, and mixtures of hexanes with ethyl acetate or acetone.[2][7]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then try cooling again. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
The purified product is still impure (checked by TLC or melting point). The chosen recrystallization solvent did not effectively separate the impurities.Try a different solvent or a solvent mixture. A second recrystallization may be necessary. For isomeric impurities, column chromatography may be required.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of the desired product from impurities. Incorrect mobile phase polarity. The stationary phase is not appropriate.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A less polar solvent system will increase retention on a normal phase column. For phenolic compounds, a mobile phase of hexane/ethyl acetate or dichloromethane/methanol can be effective.[8] Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape of acidic compounds like phenols.
The compound streaks on the column. The sample is overloaded. The compound is interacting too strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. For acidic compounds like phenols that may streak on silica gel, consider using a less acidic stationary phase like alumina or adding a small amount of a polar solvent or acid to the eluent.
The compound does not elute from the column. The mobile phase is not polar enough. The compound may be irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If the compound still does not elute, it may be necessary to use a different stationary phase, such as alumina.
Cracks appear in the stationary phase during packing or running the column. Improper packing of the column.Ensure the column is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the stationary phase can help prevent disturbance when adding the eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, hexane, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to each test tube.

    • Heat the test tubes in a water bath to the boiling point of the solvent.

    • A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution is filtered through a fluted filter paper to remove the carbon and any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven.

    • Determine the melting point and obtain a TLC to assess the purity.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of varying polarity (e.g., different ratios of hexane/ethyl acetate).

    • Visualize the spots under UV light or in an iodine chamber.

    • The ideal solvent system should give a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size.

    • Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

    • Wash the column with the eluent, ensuring the silica gel bed does not run dry.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample solution onto the top of the silica gel.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Start Crude this compound TLC_Analysis Purity Check by TLC Start->TLC_Analysis High_Purity High Purity with Minor Impurities? TLC_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Complex_Mixture Complex Mixture or Isomeric Impurities? High_Purity->Complex_Mixture No Check_Purity Assess Purity (TLC, MP) Recrystallization->Check_Purity Column_Chromatography Column Chromatography Complex_Mixture->Column_Chromatography Yes Column_Chromatography->Check_Purity Final_Product Pure this compound Check_Purity->Final_Product

Caption: Workflow for selecting a purification technique.

Column_Chromatography_Process cluster_column Chromatography Column Eluent Eluent Reservoir Sand_Top Sand Eluent->Sand_Top Stationary_Phase Silica Gel Stationary Phase Sand_Top->Stationary_Phase Sand_Bottom Sand Stationary_Phase->Sand_Bottom Stopcock Stopcock Sand_Bottom->Stopcock Elution Elution with Solvent Gradient Stopcock->Elution Crude_Sample Crude Sample Loaded Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Pure Combine Pure Fractions TLC_Monitoring->Combine_Pure Evaporation Solvent Evaporation Combine_Pure->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Column chromatography experimental workflow.

References

Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the complexities of separating bromophenol isomers. This resource is tailored for researchers, scientists, and drug development professionals, offering practical troubleshooting guidance and in-depth experimental protocols to achieve successful and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating bromophenol isomers?

Separating bromophenol isomers is inherently difficult due to their identical mass and very similar physicochemical properties, such as polarity, pKa, and boiling points.[1] Their structural similarity often results in close or overlapping retention times in chromatographic systems, necessitating highly selective analytical techniques for effective resolution.[1]

Q2: Which chromatographic technique is most suitable for bromophenol isomer separation: HPLC or GC?

The optimal technique depends on the specific isomers, the sample matrix, and the analytical objective.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common choice. For some isomers, normal-phase HPLC may provide better selectivity.[1] HPLC is particularly useful for less volatile bromophenols.

  • Gas Chromatography (GC): GC is well-suited for volatile bromophenol isomers. Achieving separation often requires specialized capillary columns with polar stationary phases to enhance selectivity beyond what can be achieved based on boiling point differences alone.[1] Derivatization may be necessary to improve the volatility and peak shape of the analytes.[1]

Q3: When is a chiral column necessary for separating bromophenol isomers?

A chiral column is essential for the separation of enantiomers, which are non-superimposable mirror images of each other. Enantiomers possess identical physical and chemical properties in a non-chiral environment. For diastereomers, which have different physical properties, a standard achiral column is often sufficient.

Q4: How does temperature influence the separation of bromophenol isomers?

Temperature can significantly affect the selectivity of a separation. Increasing the temperature typically reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. However, the impact on selectivity can be complex, and in some cases, a change in temperature can even alter the elution order of isomers. It is a valuable parameter to optimize, particularly when adjustments to the mobile phase or stationary phase do not yield the desired resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution

Q: My bromophenol isomer peaks are not separating. What should I do?

A: Co-elution is a frequent challenge in isomer separation. A systematic approach to enhancing the column's selectivity (α) and efficiency (N) is required.[2]

  • Detecting Co-elution: Look for asymmetrical peaks, such as shoulders or merged peaks.[2] A diode array detector (DAD) can be used for peak purity analysis.[2]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase (HPLC):

      • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[2]

      • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[2]

      • Modify pH: For ionizable compounds like bromophenols, slight adjustments to the mobile phase pH can significantly alter retention and selectivity.[2][3]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider columns with different stationary phases (e.g., C18, phenyl-hexyl, or pentafluorophenyl) to exploit different separation mechanisms.[3]

    • Adjust Temperature: Lowering the temperature can sometimes increase selectivity, especially in chiral separations.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What are the likely causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2]

  • Possible Causes:

    • Interaction of the phenolic hydroxyl group with active sites (e.g., exposed silanols) on the HPLC column.

    • Column overload due to injecting too much sample.

    • A mismatch between the sample solvent and the mobile phase.

    • Degradation or contamination of the column.

  • Solutions (HPLC):

    • Add a small amount of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase to mask silanol groups.

    • Use a mobile phase with a lower pH to ensure the phenols remain protonated.

Q: My peaks are fronting. What should I do?

A: Peak fronting (an asymmetrical peak with a sloped leading edge) can be caused by column overload or a poor sample solvent. Try reducing the injection volume or dissolving the sample in a solvent that is weaker than the mobile phase.

Issue 3: Unstable Retention Times

Q: Why are the retention times of my peaks shifting between injections?

A: Fluctuating retention times can indicate issues with the pump, mobile phase preparation, or column temperature.[1]

  • Possible Causes:

    • Leaks in the HPLC system or inconsistent pump flow.[1]

    • Improperly prepared or degassed mobile phase, leading to changes in composition.

    • Fluctuations in column temperature.[1]

  • Solutions:

    • Check the system for leaks, paying close attention to fittings.

    • Purge the pump to remove any air bubbles.

    • Prepare fresh mobile phase and ensure it is thoroughly degassed.

    • Use a column oven to maintain a stable temperature.[4]

Issue 4: High or Unstable Backpressure

Q: My HPLC system is showing high or fluctuating backpressure. What's wrong?

A: High or unstable backpressure often points to a blockage within the HPLC system.[2]

  • Troubleshooting Steps:

    • Isolate the Source: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.

    • Check for Blocked Frits: The inlet frit of the column can become clogged with particulate matter. If the manufacturer's instructions permit, try reversing and flushing the column.[2]

    • Inspect for Buffer Precipitation: If you are using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation.[2]

Data Presentation

Table 1: HPLC Method Parameters for Bromophenol Isomer Separation

ParameterSettingReference
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm)[1]
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water[1]
Mobile Phase B Acetonitrile with 0.05% TFA[1]
Flow Rate 0.25 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 5 µL[1]
Detection UV/DAD (210 nm)[1]
Gradient Program 0.0 min: 2% B, 0.1 min: 20% B, 15.0 min: 50% B, 35.0 min: 70% B[1]

Table 2: GC-MS Method Parameters for Bromophenol Isomer Separation

ParameterSettingReference
Column DB-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Carrier Gas Helium at a constant flow of 1.2 mL/min[1]
Injector Temperature 250°C[1]
Injection Mode Split (50:1 ratio) or splitless[1]
Oven Program Initial 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min[1]
MS Ion Source Temp. 230°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Scan from m/z 50 to 400 or Selected Ion Monitoring (SIM)[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Bromophenol Isomer Separation

This protocol provides a general starting point for the separation of bromophenolic compounds.[1]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Sample Preparation: Dissolve samples in a small volume of methanol or acetonitrile and then dilute with the initial mobile phase composition (98% A, 2% B). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent.[1]

    • Mobile Phase: Solvent A: 0.05% TFA in HPLC-grade water; Solvent B: Acetonitrile with 0.05% TFA.[1]

    • Gradient Program: 0.0 min: 2% B; 0.1 min: 20% B; 15.0 min: 50% B; 35.0 min: 70% B.[1]

    • Flow Rate: 0.25 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: 210 nm.[1]

Protocol 2: GC-MS Method for Bromophenol Isomer Separation

This protocol is designed for the analysis of thermally stable bromophenol isomers.[1]

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (MS).

  • Sample Preparation: If necessary, perform derivatization (e.g., acetylation with acetic anhydride) to improve volatility and peak shape.[1] Dissolve the final sample in a suitable solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: DB-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent mid-polarity column.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Injector Temperature: 250°C.[1]

    • Injection Mode: Split (50:1 ratio) or splitless, depending on the sample concentration.[1]

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Scan from m/z 50 to 400 or use Selected Ion Monitoring (SIM) for target analytes.[1]

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Resolution optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Organic Modifier) start->optimize_mobile_phase resolution_check1 Resolution > 1.5? optimize_mobile_phase->resolution_check1 change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) resolution_check1->change_stationary_phase No success Successful Separation resolution_check1->success Yes resolution_check2 Resolution > 1.5? change_stationary_phase->resolution_check2 optimize_temperature Optimize Column Temperature resolution_check2->optimize_temperature No resolution_check2->success Yes resolution_check3 Resolution > 1.5? optimize_temperature->resolution_check3 resolution_check3->success Yes fail Further Method Development Needed resolution_check3->fail No

Caption: Troubleshooting workflow for improving peak resolution.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing check_overload Reduce Injection Volume/Concentration start->check_overload shape_check1 Peak Shape Improved? check_overload->shape_check1 modify_mobile_phase Modify Mobile Phase (Add TFA, Adjust pH) shape_check1->modify_mobile_phase No success Problem Resolved shape_check1->success Yes shape_check2 Peak Shape Improved? modify_mobile_phase->shape_check2 check_column Check Column Health (Contamination, Degradation) shape_check2->check_column No shape_check2->success Yes shape_check3 Peak Shape Improved? check_column->shape_check3 shape_check3->success Yes replace_column Replace Column shape_check3->replace_column No

Caption: Logical steps for troubleshooting peak tailing.

References

Optimizing mass spectrometry parameters for sensitive detection of tribromophenols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the sensitive detection of tribromophenols (TBPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting my tribromophenol standard. What should be my first troubleshooting step?

A1: First, confirm the ionization mode of your mass spectrometer. Tribromophenols are acidic and readily lose a proton. Therefore, they are most sensitively detected in negative ion mode (e.g., [M-H]⁻). If you are using positive ion mode, you are unlikely to see a significant signal.

Q2: My sensitivity for 2,4,6-tribromophenol (2,4,6-TBP) is low using Electrospray Ionization (ESI). What can I do to improve it?

A2: Low sensitivity in ESI can be due to several factors. Here is a step-by-step approach to troubleshoot:

  • Confirm Negative Ion Mode: As mentioned, TBPs ionize most efficiently as [M-H]⁻.

  • Optimize ESI Source Parameters: Key parameters to adjust include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[1][2] Start with typical values and optimize by infusing a standard solution. Lower sprayer voltages can sometimes prevent unstable signals or signal loss.[3]

  • Mobile Phase Composition: The pH of your mobile phase is critical. To promote the formation of the deprotonated [M-H]⁻ ion, a slightly basic mobile phase is often beneficial. However, ensure it is compatible with your chromatography. Reversed-phase solvents like water, acetonitrile, and methanol are preferable for ESI.[3]

  • Check for Adduct Formation: In some cases, adducts can form with components of the mobile phase. While less common in negative mode for phenols, be aware of potential adducts like [M+Cl]⁻ if chlorinated solvents are present.[4]

  • Consider an Alternative Ionization Source: If ESI sensitivity remains poor, Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative, especially for less polar analytes.[5][6]

Q3: Should I use LC-MS/MS or GC-MS for tribromophenol analysis?

A3: Both techniques are effective, and the best choice depends on your specific needs, sample matrix, and available instrumentation.

  • LC-MS/MS is highly sensitive and selective and is suitable for analyzing TBPs directly from sample extracts without derivatization.[7][8] It is generally preferred for thermally labile compounds.

  • GC-MS often requires a derivatization step to make the phenolic group more volatile and less prone to adsorption in the GC system.[9][10] Acetylation or silylation are common derivatization methods.[10][11] This technique can offer excellent sensitivity and is robust for complex matrices.[8][12]

Q4: I am observing significant signal suppression in my sample matrix. How can I mitigate these matrix effects?

A4: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the target analyte, are a common challenge.[13][14] Here are strategies to reduce them:

  • Improve Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[15] Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are critical.[15][16]

  • Optimize Chromatography: Ensure good chromatographic separation between your analyte and the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can help.[17]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of your analyte (e.g., ¹³C-labeled 2,4,6-TBP) is the gold standard for correcting matrix effects.[7] It will co-elute and experience similar ionization suppression or enhancement, allowing for accurate quantification.

  • Dilute the Sample: A simple but effective method is to dilute the sample extract. This reduces the concentration of interfering components, though it may also lower your analyte signal.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for consistent signal suppression or enhancement.[18]

Q5: What are the typical precursor and product ions I should monitor for 2,4,6-TBP in negative ion mode MS/MS?

A5: For 2,4,6-tribromophenol (molecular weight ~330.8 g/mol ), you would monitor the deprotonated molecule as the precursor ion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key identifier.

  • Precursor Ion: The [M-H]⁻ ion for 2,4,6-TBP will appear as a cluster of peaks. The most common ones to select are m/z 329, 331, and 333, corresponding to the different combinations of bromine isotopes.

  • Product Ions: Collision-induced dissociation (CID) will cause the loss of one or more bromine atoms. The most common product ions are the bromide ions themselves: m/z 79 and m/z 81 . Therefore, transitions like 329 -> 79, 329 -> 81, 331 -> 79, and 331 -> 81 are excellent choices for Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

For easy reference, the following tables summarize typical mass spectrometry parameters and reported performance metrics for tribromophenol analysis.

Table 1: Example LC-MS/MS Parameters for 2,4,6-TBP

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative Promotes formation of [M-H]⁻ for acidic phenols.
Capillary Voltage 3.0 - 4.5 kV Optimized for stable spray and maximum ion signal.[1]
Nebulizer Gas Nitrogen, 25-45 psig Assists in droplet formation.[19]
Drying Gas Temp. 300 - 350 °C Facilitates desolvation of droplets.[19]
Drying Gas Flow 10 - 12 L/min Removes solvent vapor from the ion source.[19]
Fragmentor Voltage 115 - 130 V Gentle in-source fragmentation to aid ion transmission.[19]
MRM Transitions e.g., m/z 329 -> 79; 331 -> 81 Specific and sensitive detection of precursor to product ions.

| Collision Energy | Variable (Optimize per instrument) | Energy required to fragment the precursor ion.[20] |

Table 2: Example GC-MS Parameters for Derivatized 2,4,6-TBP

Parameter Setting Rationale
Derivatization Agent Acetic Anhydride or BSTFA Increases volatility and improves peak shape.[9][10]
Ionization Mode Electron Impact (EI), 70 eV Standard for GC-MS, provides reproducible fragmentation.
Injector Temp. 250 °C Ensures complete vaporization of the derivatized analyte.[10]
Transfer Line Temp. 280 - 300 °C Prevents condensation of analyte between GC and MS.[10]
Acquisition Mode Selected Ion Monitoring (SIM) Monitors characteristic ions for high sensitivity and selectivity.[10]

| Monitored Ions | m/z 330, 251, 172 (for acetylated TBP) | Characteristic ions of the derivatized TBP fragment. |

Table 3: Reported Performance Data

Technique Matrix Limit of Detection (LOD) / Quantitation (LOQ) Reference
GC-MS/MS Solid Dosage 1-100 pg/tablet (LOD) [8][12]
GC-MS/MS Water 0.04-4 ng/L (LOD) [8][12]
GC-MS (with derivatization) Water 0.8—17.7 ng/mL (LOD) [9]

| LC-MS/MS | General | Typically low ng/L to pg/mL range |[8] |

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for extracting tribromophenols from water matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of ~2-3 with a suitable acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped tribromophenols with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as ethyl acetate or methanol.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis or derivatization solvent for GC-MS.

Protocol 2: Acetic Anhydride Derivatization for GC-MS Analysis

This protocol is adapted for the acetylation of tribromophenols.[9][10]

  • Sample Preparation: Start with the dried extract from the SPE protocol.

  • Reaction: To the dried residue, add 1 mL of a carbonate buffer solution (e.g., 1 M K₂CO₃) and 100 µL of acetic anhydride.

  • Incubation: Vortex the mixture for 1 minute and let it react at room temperature for 15-30 minutes.

  • Extraction: Extract the derivatized TBP (now 2,4,6-tribromophenyl acetate) by adding 1 mL of hexane or another nonpolar solvent. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts for TBP analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Deriv Derivatization? (For GC-MS) Extraction->Deriv Cleanup Extract Cleanup & Concentration Extraction->Cleanup For LC-MS Deriv->Cleanup Intro Sample Introduction (LC or GC) Cleanup->Intro Ionization Ionization (ESI-, APCI, EI) Intro->Ionization MS1 Mass Selection (Q1) Precursor Ion Ionization->MS1 CID Fragmentation (Q2) Collision Cell MS1->CID MS2 Mass Analysis (Q3) Product Ions CID->MS2 Detect Detection MS2->Detect Quant Quantification (Internal Standard) Detect->Quant Result Final Result Quant->Result

General workflow for TBP analysis by MS.

G start Low or No TBP Signal check_mode Is MS in Negative Ion Mode? start->check_mode check_std Is standard fresh and correct concentration? check_mode->check_std Yes fix_mode Switch to Negative Mode check_mode->fix_mode No check_source Optimize Source (Capillary, Gas, Temp)? check_std->check_source Yes fix_std Prepare fresh standard check_std->fix_std No check_chrom Is peak shape acceptable? (No severe tailing/splitting) check_source->check_chrom Yes fix_source Tune with TBP standard check_source->fix_source No check_matrix Analyze post-extraction spiked blank. Signal suppressed? check_chrom->check_matrix Yes fix_chrom Troubleshoot LC/GC: - Check for clogs - New column - Adjust mobile phase check_chrom->fix_chrom No fix_matrix Improve Sample Prep: - Enhance SPE cleanup - Use Isotope-labeled IS - Dilute sample check_matrix->fix_matrix Yes success Signal Improved check_matrix->success No fix_mode->start fix_std->start fix_source->success fix_chrom->success fix_matrix->success

Troubleshooting tree for low sensitivity.

G cluster_source ESI Droplet Evaporation cluster_result Detector Response TBP TBP⁻ TBP->Charge Wants to become gas-phase ion Matrix Matrix Matrix->Charge Competes for charge and droplet surface Suppression Ion Suppression (Lower TBP Signal) Charge->Suppression Matrix Wins Enhancement Ion Enhancement (Higher TBP Signal) Charge->Enhancement Matrix aids desolvation (Less Common)

Conceptual diagram of matrix effects.

References

Preventing the degradation of 2,3,6-Tribromo-4-methylphenol during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3,6-Tribromo-4-methylphenol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Light: Exposure to ultraviolet (UV) and visible light can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: As a phenolic compound, it is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from white/off-white to a yellowish or brownish hue. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.

Q3: How should this compound be stored to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to:

  • Store in a cool, dark place: Keep the compound in a tightly sealed container in a refrigerator or a cool, dark cabinet.

  • Protect from light: Use amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.[1]

  • Use an inert atmosphere: For long-term storage, purging the container with an inert gas such as argon or nitrogen can help prevent oxidation.[1]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products are not extensively documented in the literature, based on the chemistry of similar brominated phenols, oxidation is a likely degradation pathway. This could lead to the formation of quinone-type structures and other oxidized derivatives. Further degradation could result in debromination or polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid compound (yellowing/browning) Exposure to light and/or air (oxidation).Store the compound in an amber, airtight container, and for long-term storage, consider flushing with an inert gas.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of the compound due to improper storage or handling of the sample/solution.Prepare solutions fresh before use. Store stock solutions in a cool, dark place, and for no longer than 24 hours unless stability has been verified.
Loss of compound potency in solution over a short period Oxidative degradation, especially if the solvent is not de-gassed. Photodegradation if exposed to light.Use de-gassed solvents for preparing solutions. Store solutions in amber, sealed vials at low temperatures. If possible, prepare fresh solutions for each experiment.[1]
Inconsistent experimental results Inconsistent purity of the starting material due to degradation.Always use a fresh, properly stored batch of this compound for critical experiments. Verify the purity of the compound before use if degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 1 mL of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 1 mL of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to the original stock solution concentration.

    • Photodegradation: Expose 2 mL of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze the samples at appropriate time points (e.g., 12, 24, 48 hours).

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a reversed-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following table provides an illustrative example of how to present data from a forced degradation study. Note: The data below is hypothetical and for illustrative purposes only.

Stress Condition % Degradation of this compound Number of Degradation Peaks Detected Major Degradation Peak (Retention Time)
0.1 M HCl, 60°C, 24h5.228.5 min
0.1 M NaOH, 60°C, 24h12.837.2 min
3% H₂O₂, RT, 24h25.649.1 min, 10.3 min
Thermal (Solid), 80°C, 48h8.128.7 min
Photolytic, 48h18.439.5 min

Visualizations

degradation_pathway A This compound B Oxidized Intermediate (e.g., Quinone-methide) A->B Oxidation (O₂, Light, H₂O₂) C Debrominated Products A->C Reductive Debromination (less common) D Polymerization Products B->D Further Oxidation/ Polymerization

Caption: Hypothetical degradation pathway for this compound.

troubleshooting_workflow start Start: Suspected Degradation check_appearance Visual Inspection: Discoloration? start->check_appearance analytical_check Perform Analytical Check (e.g., HPLC) check_appearance->analytical_check Yes check_appearance->analytical_check No compare_control Compare to a fresh, properly stored control sample analytical_check->compare_control degradation_confirmed Degradation Confirmed? compare_control->degradation_confirmed review_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal degradation_confirmed->review_storage Yes end_no_degradation No Degradation Detected degradation_confirmed->end_no_degradation No review_handling Review Handling Procedures: - Freshness of solutions - Solvent quality - Exposure to air review_storage->review_handling implement_changes Implement Corrective Actions: - Store in amber, sealed vials - Use inert atmosphere - Prepare fresh solutions review_handling->implement_changes end_resolved Issue Resolved implement_changes->end_resolved

References

Common issues and solutions in the bromination of phenolic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the bromination of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the bromination of phenols?

A1: The most frequent issues in phenolic bromination are controlling the extent of bromination (polysubstitution vs. monosubstitution), achieving the desired regioselectivity (ortho- vs. para-substitution), and preventing oxidation of the phenol, which can lead to colored impurities and byproducts.[1]

Q2: Why is polysubstitution a common problem in phenol bromination, and how can it be prevented?

A2: The hydroxyl group of a phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity often leads to the substitution of multiple bromine atoms, typically at the ortho and para positions, resulting in di- or tri-brominated products.[2] To control polysubstitution and achieve monosubstitution, it is crucial to use milder brominating agents, control the reaction temperature, and choose an appropriate solvent.

Q3: How can I control the regioselectivity to favor either ortho- or para-bromination?

A3: The hydroxyl group naturally directs incoming electrophiles to the ortho and para positions.[3] Achieving high regioselectivity can be challenging. Generally, the para-position is sterically less hindered and often favored. To enhance para-selectivity, using a non-polar solvent can be effective. For ortho-selectivity, specific reagents or the use of a directing protecting group on the hydroxyl group may be necessary.

Q4: What causes the formation of colored impurities in my reaction mixture?

A4: The formation of colored impurities during the bromination of phenols is often due to the oxidation of the starting material or the brominated products.[1] Phenols are susceptible to oxidation, and this can be exacerbated by harsh reaction conditions or the presence of certain reagents.

Troubleshooting Guide

Issue 1: Polysubstitution - Formation of Di- and Tri-brominated Products

Symptoms:

  • The major product isolated is a di- or tri-brominated phenol instead of the desired monobrominated product.

  • Complex product mixture observed by TLC or NMR analysis.

Root Causes & Solutions:

Root CauseSolution
Highly reactive brominating agent (e.g., Bromine water) Use a milder brominating agent such as N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃).[4]
Polar protic solvent (e.g., water, alcohols) Employ a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to reduce the reactivity of the brominating agent.[5][6]
High reaction temperature Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for monosubstitution.
High concentration of reactants Use more dilute solutions to control the reaction rate.
Issue 2: Poor Regioselectivity - Undesired Ortho/Para Product Ratio

Symptoms:

  • Formation of a mixture of ortho- and para-brominated isomers that are difficult to separate.

  • Low yield of the desired isomer.

Root Causes & Solutions:

Root CauseSolution
Steric and electronic effects To favor the para-product , use a non-polar solvent and a less bulky brominating agent. The para position is generally less sterically hindered.[6] To favor the ortho-product , consider using a bulkier brominating agent or a directing protecting group on the hydroxyl group.
Reaction conditions not optimized for desired isomer For ortho-selectivity , especially when the para position is blocked, using NBS in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) in methanol can be effective.[7]
Issue 3: Oxidation and Formation of Colored Impurities

Symptoms:

  • The reaction mixture develops a dark color (e.g., brown, purple).

  • Presence of quinone-like byproducts.

  • Difficulty in purifying the desired product due to tar-like substances.

Root Causes & Solutions:

Root CauseSolution
Exposure to air (oxygen) Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
Harsh reaction conditions Avoid prolonged reaction times and high temperatures, which can promote oxidation.[1]
Presence of strong oxidizing agents If using an oxidative bromination method, carefully control the stoichiometry of the oxidizing agent.

Data Presentation: Comparison of Bromination Methods

The following table summarizes the yields of brominated phenols using different brominating agents and conditions.

Phenolic SubstrateBrominating Agent/ConditionsProduct(s)Yield (%)Reference
2-NaphtholPIDA/AlBr₃ in MeCN at 23°C1-Bromo-2-naphthol93[8][9]
4-Bromo-1-naphtholPIDA/AlBr₃ in MeCN at 23°C1,4-Dibromo-1-naphthol86[10]
1-Bromo-2-naphtholPIDA/AlBr₃ in MeCN at 23°C1,6-Dibromo-2-naphthol94[10]
2,6-Di-tert-butylphenolPIDA/AlBr₃ in MeCN at 23°C4-Bromo-2,6-di-tert-butylphenol62[8][10]
4-MethylphenolKBr/ZnAl-BrO₃⁻-LDHs in AcOH/H₂O at 35°C2-Bromo-4-methylphenol83[5]
4-MethoxyphenolKBr/ZnAl-BrO₃⁻-LDHs in AcOH/H₂O at 35°C2-Bromo-4-methoxyphenol82[5]
4-FluorophenolKBr/ZnAl-BrO₃⁻-LDHs in AcOH/H₂O at 35°C2-Bromo-4-fluorophenol73[5]
2-MethylphenolKBr/ZnAl-BrO₃⁻-LDHs in AcOH/H₂O at 35°C4-Bromo-2-methylphenol84[5]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol using Br₂ in CS₂

This protocol is designed for the selective monobromination of phenol at the para-position.

Materials:

  • Phenol

  • Carbon disulfide (CS₂)

  • Bromine (Br₂)

  • Ice-salt bath

Procedure:

  • Dissolve phenol in carbon disulfide in a flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add a solution of bromine in carbon disulfide dropwise to the stirred phenol solution while maintaining the temperature at 0 °C.

  • Continue stirring until the color of bromine disappears.

  • Remove the solvent by distillation.

  • The crude product can be purified by distillation under reduced pressure or recrystallization.

Protocol 2: Selective Ortho-bromination of a Para-substituted Phenol using NBS

This protocol is suitable for the selective ortho-bromination of phenols where the para-position is already substituted.[7]

Materials:

  • p-Substituted phenol (e.g., p-cresol)

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (pTsOH)

  • Methanol (ACS grade)

Procedure:

  • Dissolve the p-substituted phenol and a catalytic amount of pTsOH (10 mol%) in methanol.

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, prepare a 0.1 M solution of NBS in methanol.

  • Add the NBS solution dropwise to the phenol solution over 20 minutes.

  • Stir the reaction mixture for an additional 5 minutes after the addition is complete.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Protection of the Phenolic Hydroxyl Group

This protocol describes the protection of the hydroxyl group as a methoxymethyl (MOM) ether, which can be useful for preventing side reactions at the hydroxyl group and for directing regioselectivity.

Materials:

  • Phenol

  • Sodium hydride (NaH)

  • Methoxymethyl chloride (MOM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the phenol in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the solution back to 0 °C and add methoxymethyl chloride dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Deprotection: The MOM group can be removed under acidic conditions, for example, by stirring with a catalytic amount of concentrated HCl in methanol.

Visualizations

Troubleshooting_Workflow start Start: Bromination of Phenol issue Identify Primary Issue start->issue polysubstitution Polysubstitution issue->polysubstitution Excess Bromination regioselectivity Poor Regioselectivity issue->regioselectivity Wrong Isomer Ratio oxidation Oxidation/ Colored Impurities issue->oxidation Dark Reaction Mixture sol_poly1 Use Milder Reagent (e.g., NBS) polysubstitution->sol_poly1 sol_poly2 Use Non-Polar Solvent (e.g., CS2, CH2Cl2) polysubstitution->sol_poly2 sol_poly3 Lower Reaction Temperature polysubstitution->sol_poly3 sol_regio1 For para-selectivity: Use Non-Polar Solvent regioselectivity->sol_regio1 sol_regio2 For ortho-selectivity: Use NBS/pTsOH (if para is blocked) regioselectivity->sol_regio2 sol_regio3 Consider Protecting Group regioselectivity->sol_regio3 sol_ox1 Run under Inert Atmosphere (N2 or Ar) oxidation->sol_ox1 sol_ox2 Reduce Reaction Time and Temperature oxidation->sol_ox2 end Successful Bromination sol_poly1->end sol_poly2->end sol_poly3->end sol_regio1->end sol_regio2->end sol_regio3->end sol_ox1->end sol_ox2->end

Caption: Troubleshooting workflow for common issues in phenolic bromination.

Reagent_Selection start Desired Product? monosubstituted Monosubstituted start->monosubstituted polysubstituted Polysubstituted start->polysubstituted regio_choice Desired Regioisomer? monosubstituted->regio_choice reagent_poly Use Bromine Water (Br2/H2O) polysubstituted->reagent_poly para_isomer Para-isomer regio_choice->para_isomer ortho_isomer Ortho-isomer regio_choice->ortho_isomer reagent_para Use Br2 in Non-Polar Solvent (CS2) para_isomer->reagent_para reagent_ortho Use NBS with pTsOH (if para is blocked) ortho_isomer->reagent_ortho

Caption: Decision tree for selecting the appropriate brominating agent and conditions.

References

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, specifically tailored for researchers, scientists, and drug development professionals working with polysubstituted phenols. The inherent complexity of these molecules often leads to NMR spectra that are challenging to interpret. This guide is designed to address common issues, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to help you confidently elucidate the structure of your compounds.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the hydroxyl (-OH) proton of my phenol not appearing where I expect it, or why is it so broad?

This is one of the most common and perplexing issues in the ¹H NMR of phenols. The chemical shift and appearance of the phenolic -OH proton are highly variable and depend on several factors:

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent. This deshields the proton, causing its signal to shift downfield (to a higher ppm value).

  • Solvent: The choice of NMR solvent has a profound effect. Protic solvents (like D₂O or CD₃OD) will lead to rapid chemical exchange, often causing the -OH peak to disappear entirely. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ or acetone-d₆, the -OH proton's exchange is slowed, and it often appears as a sharper signal at a significantly downfield position (e.g., 9-10 ppm in DMSO-d₆). In contrast, in a less interacting solvent like CDCl₃, the peak is typically found between 4-7 ppm and can be quite broad.[1][2][3]

  • Temperature: Increasing the temperature of the NMR experiment can increase the rate of proton exchange, leading to peak broadening or even disappearance.[4][5] Conversely, lowering the temperature can sharpen the signal.

  • Presence of Water or Acidic/Basic Impurities: Trace amounts of water or other acidic or basic impurities can catalyze proton exchange, leading to significant broadening of the -OH signal.[1][6]

Troubleshooting Protocol: The D₂O Shake

To definitively identify a phenolic -OH peak, the "D₂O shake" is an indispensable technique.[1][2][7]

Experimental Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or acetone-d₆.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • The peak corresponding to the phenolic -OH proton will have either disappeared or significantly diminished in intensity due to the exchange of the proton for a deuterium atom.[7]

FAQ 2: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I even begin to assign the signals?

Polysubstitution on a benzene ring breaks its symmetry, often resulting in all aromatic protons being chemically non-equivalent. This leads to complex spin-spin coupling, where each proton is split by its neighbors, creating overlapping multiplets that are difficult to interpret from a 1D ¹H NMR spectrum alone.

The Causality Behind the Complexity:

  • Coupling Constants: In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the coupled protons.

    • Ortho coupling (³JHH):** Typically 6-10 Hz, occurring between protons on adjacent carbons.[8][9]

    • Meta coupling (⁴JHH):** Smaller, around 1-3 Hz, between protons separated by three bonds.[8][9]

    • Para coupling (⁵JHH):** Very small (0-1 Hz) and often not resolved.[9][10]

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant, second-order effects (also known as "roofing") can occur. This distorts the expected splitting patterns and intensities, further complicating the spectrum.

Troubleshooting Workflow: Leveraging 2D NMR

When faced with a complex aromatic region, 2D NMR experiments are essential for unambiguous assignments.

G cluster_1D 1D NMR cluster_2D 2D NMR Experiments cluster_Assignment Structural Information 1H_NMR Complex 1D ¹H NMR COSY ¹H-¹H COSY (Correlation Spectroscopy) 1H_NMR->COSY HSQC ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) 1H_NMR->HSQC HMBC ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) 1H_NMR->HMBC Proton_Connectivity Proton-Proton Connectivity (Which protons are neighbors?) COSY->Proton_Connectivity Direct_Attachment Direct C-H Attachment (Which proton is on which carbon?) HSQC->Direct_Attachment Long_Range Long-Range C-H Connectivity (2-3 bond correlations) HMBC->Long_Range Final_Structure Final Structure Elucidation Proton_Connectivity->Final_Structure Direct_Attachment->Final_Structure Long_Range->Final_Structure

Caption: 2D NMR workflow for resolving complex spectra.

Step-by-Step Experimental Guide:

  • Acquire a ¹H-¹H COSY Spectrum: This experiment shows correlations between protons that are coupled to each other. In the aromatic region, this will reveal which protons are ortho to each other.

  • Acquire a ¹H-¹³C HSQC Spectrum: This experiment correlates each proton with the carbon atom to which it is directly attached. This allows you to definitively link proton signals to their corresponding carbon signals.

  • Acquire a ¹H-¹³C HMBC Spectrum: This is often the most informative experiment for highly substituted systems. It shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the fragments of the molecule.[11][12]

  • Synthesize the Data: By combining the information from these three experiments, you can build a complete connectivity map of your molecule. Start with an unambiguous proton signal, use the COSY to "walk" around the aromatic ring to its neighbors, use the HSQC to identify the attached carbons, and use the HMBC to connect to quaternary carbons and other substituents.

Troubleshooting Guides

Issue 1: Unexpected Chemical Shifts in the Aromatic Region

Question: The chemical shifts of my aromatic protons are not what I predicted based on standard additive models. Why is this happening?

Answer: Standard additive models for predicting ¹H NMR chemical shifts in substituted benzenes are excellent starting points, but they can be inaccurate for polysubstituted systems, especially those with sterically bulky groups or substituents that strongly interact electronically.[13][14]

Underlying Causes:

  • Steric Hindrance: Bulky groups (like tert-butyl or adamantyl) can force other substituents or even the phenol's -OH group out of the plane of the aromatic ring.[15] This disrupts conjugation and alters the electronic environment of the ring protons in a way that simple additivity rules cannot predict.

  • Intramolecular Hydrogen Bonding: If a substituent is positioned ortho to the hydroxyl group and can act as a hydrogen bond acceptor (e.g., a carbonyl, nitro, or even another hydroxyl group), it will form an intramolecular hydrogen bond. This locks the -OH proton in place and can have a significant deshielding effect on nearby protons.[4][16]

  • Solvent Effects: Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to the formation of weak complexes with the solute molecule. This effect is often unpredictable but can sometimes be used to resolve overlapping signals.[15][17]

Troubleshooting Strategy: Solvent Titration and Temperature Studies

  • Run the spectrum in a different solvent: If you initially used CDCl₃, try running the spectrum in benzene-d₆ or acetone-d₆.[17] The differential shifting of protons can often resolve overlapping multiplets and provide clues about the molecule's three-dimensional structure.

  • Perform a temperature study: Acquiring spectra at different temperatures can help identify conformational isomers or rotamers that might be complicating the room temperature spectrum.[5] If certain peaks sharpen or coalesce at higher temperatures, it suggests that you are observing a dynamic process.

Parameter Typical ¹H Chemical Shift Ranges (ppm) Typical ¹³C Chemical Shift Ranges (ppm)
Phenolic -OH4.0 - 8.0 (variable, can be >10 in DMSO)[1][6]N/A
Aromatic C-H6.5 - 8.5[1][6]110 - 140[18]
Aromatic C-OH (ipso-carbon)N/A150 - 160[1][19]
Other Substituted Aromatic CarbonsN/A120 - 150[1]
Issue 2: My sample seems pure by other methods (TLC, LC-MS), but the NMR spectrum shows more signals than expected.

Question: I believe I have a single, pure compound, but the NMR spectrum is overly complex, suggesting a mixture. What could be the cause?

Answer: This is a common issue, particularly with molecules that have restricted bond rotation. The "extra" peaks are often due to the presence of rotamers (rotational isomers).

The Scientific Principle:

NMR spectroscopy is a relatively "slow" technique. If a molecule can exist in two or more stable conformations that interconvert slowly on the NMR timescale, then separate signals will be observed for each conformation. In polysubstituted phenols, bulky ortho substituents can hinder the rotation of other groups, leading to the presence of stable rotamers at room temperature.

Caption: Effect of rotation speed on NMR spectra.

Troubleshooting Protocol: Variable Temperature (VT) NMR

The definitive way to confirm the presence of rotamers is by performing a Variable Temperature (VT) NMR experiment.

Experimental Protocol:

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the temperature of the NMR probe in increments (e.g., 313 K, 328 K, 343 K) and acquire a spectrum at each temperature.

  • As the temperature increases, the rate of bond rotation will also increase. If the "extra" peaks are due to rotamers, you will observe them broadening and eventually coalescing into a single set of averaged signals.

  • This coalescence provides strong evidence for a dynamic process and allows you to interpret the spectrum as that of a single, conformationally mobile compound.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of environmental samples?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest.[1][2] Environmental samples (e.g., soil, water, sediment) contain complex matrices composed of organic matter, salts, humic substances, and other co-extracted compounds.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can either decrease the analyte signal, a phenomenon known as ion suppression, or increase it, referred to as ion enhancement.[1][6] Both suppression and enhancement can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2][4]

Q2: What are the primary causes of ion suppression and enhancement?

A2: Ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the MS source.[7] Several proposed mechanisms contribute to these effects:

  • Competition for Charge: In electrospray ionization (ESI), there is a limited number of available charges on the droplet surface. High concentrations of co-eluting compounds can compete with the analyte for these charges, leading to a reduction in the analyte's ionization efficiency (ion suppression).[1][7]

  • Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[4][8] This can affect the efficiency of droplet evaporation and the subsequent release of gas-phase analyte ions.

  • Analyte Neutralization: Some matrix components can deprotonate and neutralize the charged analyte ions in the gas phase, preventing them from reaching the detector.[8]

  • Ion Enhancement: Less commonly, some matrix components can improve the ionization efficiency of the analyte, leading to ion enhancement. This can occur if the co-eluting compound helps to transfer charge to the analyte or alters the gas-phase chemistry in a favorable way.[5][6]

Q3: How can I qualitatively and quantitatively assess matrix effects in my samples?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5] A standard solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant analyte signal indicates the retention times at which matrix components are causing suppression or enhancement.[5]

  • Post-Extraction Addition (Spike): This is a quantitative method to determine the extent of matrix effects.[4][9] The response of an analyte in a neat solvent is compared to the response of the same analyte spiked into an extracted blank matrix sample at the same concentration.[10] The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[11]

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in replicate injections of the same environmental sample.

  • Possible Cause: Inconsistent matrix effects due to the heterogeneity of the environmental matrix or variations in sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Homogenization: Ensure that the initial environmental sample is thoroughly homogenized before extraction to minimize variability between aliquots.

    • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective than simple protein precipitation or filtration.[1][12]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[1] The SIL-IS experiences similar matrix effects as the analyte, allowing for accurate correction through ratio-based quantification.[13]

    • Assess Matrix Effects Quantitatively: Perform post-extraction addition experiments on multiple replicates to quantify the variability of the matrix effect.

Issue 2: The calibration curve prepared in solvent is linear, but the quantification of analytes in environmental samples is inaccurate.

  • Possible Cause: Significant matrix effects in the environmental samples are causing a discrepancy between the response of the analyte in the clean solvent and in the complex matrix.

  • Troubleshooting Steps:

    • Prepare Matrix-Matched Calibration Curves: Construct the calibration curve by spiking known concentrations of the analyte into an extracted blank matrix that is representative of the samples being analyzed.[1][14] This helps to compensate for consistent matrix effects.

    • Use the Standard Addition Method: For highly variable or unique matrices where a representative blank is unavailable, the standard addition method is recommended.[4][15] This involves adding known amounts of the analyte to aliquots of the actual sample and extrapolating to determine the endogenous concentration.[16]

    • Improve Chromatographic Separation: Modify the LC method to better separate the analyte from co-eluting matrix interferences.[1] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

Issue 3: Low signal intensity or complete loss of analyte signal in environmental samples compared to standards in neat solvent.

  • Possible Cause: Severe ion suppression is occurring.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time of the interfering compounds.

    • Adjust Chromatography: Modify the chromatographic conditions to shift the analyte's retention time away from the identified suppression zones.

    • Enhance Sample Cleanup: Implement more effective sample preparation techniques specifically designed to remove the types of interferences common in your matrix (e.g., phospholipid removal cartridges for biological components in environmental samples).[17]

    • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the ion suppression.[4][18]

Data Presentation: Effectiveness of Mitigation Strategies

The following table summarizes the typical effectiveness of different strategies in mitigating matrix effects for various environmental sample types. The values represent a general range of improvement in signal response or accuracy.

Mitigation StrategyWater (e.g., River, Ground)Soil/SedimentBiota (e.g., Fish Tissue)
Sample Dilution 10-30%5-20%5-15%
Solid-Phase Extraction (SPE) 40-80%30-70%50-90%
Liquid-Liquid Extraction (LLE) 30-60%25-50%40-70%
Matrix-Matched Calibration 70-95%60-90%70-95%
Stable Isotope-Labeled Internal Standard >95%>95%>95%
Standard Addition Method >95%>95%>95%

Note: The effectiveness of each strategy is highly dependent on the specific analyte, matrix composition, and analytical method.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

  • Prepare Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable neat solvent (e.g., methanol, acetonitrile).

  • Prepare Spiking Solutions: From the stock solution, prepare two sets of spiking solutions at low and high concentration levels relevant to the expected sample concentrations.

  • Prepare "Neat" Samples (Set A): In clean vials, add a known volume of the final elution solvent used in your sample preparation. Spike these with the low and high concentration spiking solutions. These will serve as the reference.

  • Prepare "Matrix" Samples (Set B): Obtain a blank environmental sample (a sample known to not contain the analyte of interest). Process this blank sample using your established extraction and cleanup procedure.

  • Spike the Extracted Matrix: To the final extract of the blank matrix, add the same low and high concentration spiking solutions as in Step 3.

  • LC-MS/MS Analysis: Analyze both Set A and Set B samples using your LC-MS/MS method.

  • Calculate Matrix Effect: Calculate the percentage matrix effect for both low and high concentrations using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

Protocol 2: Method of Standard Addition

  • Sample Aliquoting: Divide the unknown environmental sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a standard analyte solution. The concentration of the spikes should be chosen to bracket the expected concentration of the analyte in the sample.

  • Sample Preparation: Process all aliquots (spiked and unspiked) through the entire sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Data Analysis: Plot the peak area (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original, unspiked sample.[19][20]

Protocol 3: Matrix-Matched Calibration

  • Prepare Blank Matrix Extract: Obtain a representative blank environmental sample and process it using your validated sample preparation method to obtain a "blank matrix extract."

  • Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into aliquots of the blank matrix extract. This should cover the desired calibration range.[21][22]

  • LC-MS/MS Analysis: Analyze the matrix-matched calibration standards along with the unknown environmental samples.

  • Quantification: Construct the calibration curve using the response of the matrix-matched standards and use this curve to quantify the analyte in the unknown samples.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy Selection cluster_validation Method Validation A Inaccurate Quantification or Poor Reproducibility B Qualitative Assessment (Post-Column Infusion) A->B C Quantitative Assessment (Post-Extraction Spike) A->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D E Optimize Chromatography (e.g., Gradient, Column) C->E F Use Matrix-Matched Calibration C->F G Use Standard Addition Method C->G H Use Stable Isotope-Labeled Internal Standard C->H I Re-evaluate Matrix Effect D->I E->I F->I G->I H->I I->A If issues persist J Accurate & Reproducible Results I->J

Caption: Workflow for identifying, assessing, and mitigating matrix effects.

Mitigation_Decision_Tree Start Matrix Effect Confirmed? Optimize Optimize Sample Prep & Chromatography Start->Optimize Yes BlankAvailable Representative Blank Matrix Available? ConsistentME Matrix Effect Consistent? BlankAvailable->ConsistentME Yes StandardAddition Use Standard Addition Method BlankAvailable->StandardAddition No MatrixMatched Use Matrix-Matched Calibration ConsistentME->MatrixMatched Yes ConsistentME->StandardAddition No SIL_IS_Available SIL-IS Available? Use_SIL_IS Use SIL-Internal Standard SIL_IS_Available->Use_SIL_IS Yes End Proceed with Validation SIL_IS_Available->End No Optimize->BlankAvailable MatrixMatched->SIL_IS_Available StandardAddition->SIL_IS_Available Use_SIL_IS->End

Caption: Decision tree for selecting an appropriate matrix effect mitigation strategy.

Ion_Suppression_Mechanism cluster_source ESI Droplet cluster_gasphase Gas Phase Analyte A+ Matrix M+ IonizedAnalyte Analyte Ion (A+) Charge->IonizedAnalyte Successful Ionization SuppressedAnalyte Neutral Analyte (A) Charge->SuppressedAnalyte Ion Suppression (Competition) MS_Inlet To Mass Analyzer IonizedAnalyte->MS_Inlet

Caption: Simplified mechanism of ion suppression in the ESI source.

References

Troubleshooting low recovery in solid-phase extraction of phenols.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solid-Phase Extraction of Phenols

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during the solid-phase extraction (SPE) of phenols, with a focus on resolving low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for phenolic compounds in SPE?

Low recovery of phenols can be attributed to several factors throughout the SPE workflow. The most frequent issues include:

  • Improper Sample pH: The pH of the sample is critical as it dictates the ionization state of the phenols. For efficient retention on common reversed-phase sorbents, phenols must be in their neutral, non-ionized form.[1]

  • Suboptimal Sorbent Choice: The interaction between the phenol and the sorbent is key. Using an inappropriate sorbent (e.g., one with insufficient affinity) will lead to poor retention.[1][2]

  • Incorrect Solvent Strength: The solvents used for washing and elution must be carefully selected. A wash solvent that is too strong can prematurely elute the analytes, while an elution solvent that is too weak will result in incomplete recovery.[1][2][3]

  • High Flow Rate: Loading the sample or applying solvents too quickly can prevent efficient interaction between the analytes and the sorbent, leading to breakthrough.[1][3]

  • Sorbent Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample or a sample with a very high concentration can cause the analyte to pass through unretained.[3]

Q2: How does sample pH specifically affect the recovery of phenols?

Phenols are acidic compounds. At a pH above their pKa, they will be deprotonated (ionized) and become more polar. In reversed-phase SPE, which retains nonpolar compounds, this ionization leads to poor retention on the sorbent. To ensure maximum retention, the sample pH should be adjusted to at least 2 units below the pKa of the target phenols, which typically means acidifying the sample to a pH between 2 and 2.5.[1][4] This ensures the phenols are in their neutral, less polar form, maximizing their affinity for the reversed-phase sorbent.[1]

Q3: Which type of SPE sorbent is best for extracting phenols?

While traditional silica-based C18 sorbents have been used, they can have limitations for more polar phenols.[5] Polymeric reversed-phase sorbents, such as those based on divinylbenzene, are often preferred for extracting a wide range of phenols.[5][6] For charged phenolic species, ion-exchange sorbents can be a better option, as they rely on stronger electrostatic interactions for retention.[7]

Q4: My analyte seems to be irreversibly stuck on the column. What should I do?

If your analyte is not present in the load or wash fractions and is still not appearing in the elution fraction, it is likely strongly retained on the sorbent.[3][8] To address this, you can:

  • Increase Elution Solvent Strength: Use a stronger organic solvent or increase the percentage of the organic component in your elution solvent mixture.[2]

  • Increase Elution Solvent Volume: Pass a larger volume of the elution solvent through the cartridge to ensure complete desorption.[3]

  • Adjust Elution Solvent pH: For ion-exchange sorbents, the pH of the elution solvent must be adjusted to neutralize the analyte or the sorbent functional groups, thereby disrupting the electrostatic interaction.[2]

  • Add a Soak Step: Allow the elution solvent to sit in the sorbent bed for 1-5 minutes to improve the interaction and facilitate desorption.[3][9]

Troubleshooting Guide: Low Recovery

To systematically troubleshoot low recovery, it is essential to collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.[8][10]

Issue 1: Analyte is found in the Loading Fraction (Breakthrough)

If the phenols are detected in the fraction that passes through the cartridge during sample loading, it indicates insufficient binding to the sorbent.[3]

Potential Cause Recommended Solution
Incorrect Sample pH Adjust sample pH to 2-2.5 to ensure phenols are in their neutral form for better retention on reversed-phase media.[4]
Inappropriate Sorbent Switch to a sorbent with a higher affinity for phenols, such as a polymeric reversed-phase or an ion-exchange sorbent.[2]
Strong Sample Solvent The sample may be dissolved in a solvent that is too strong, preventing the analyte from partitioning onto the sorbent. Dilute the sample with a weaker solvent (e.g., water).[3]
High Flow Rate Decrease the flow rate during sample loading to ~1 mL/min to allow sufficient time for the analyte to interact with the sorbent.[3]
Cartridge Overload The amount of analyte exceeds the sorbent's capacity. Reduce the sample volume or use a larger SPE cartridge with more sorbent mass.[3]
Improper Conditioning The sorbent was not properly wetted. Ensure the conditioning and equilibration steps are performed correctly to activate the sorbent.[1]
Issue 2: Analyte is found in the Wash Fraction

If the phenols are being eluted during the wash step, the wash solvent is too strong.[3][8]

Potential Cause Recommended Solution
Wash Solvent Too Strong Decrease the organic content or strength of the wash solvent. The ideal wash solvent should be strong enough to remove interferences but weak enough to leave the target analytes on the sorbent.[3][10]
Incorrect Wash Solvent pH Ensure the pH of the wash solvent is maintained at a level that keeps the phenols in their retained form.[8]
Issue 3: Analyte is Not Found in Any Fraction (Retained on Sorbent)

If the analyte is not detected in the load, wash, or elution fractions, it is likely still bound to the SPE sorbent.[3][8]

Potential Cause Recommended Solution
Elution Solvent Too Weak Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Select a solvent in which the analytes are highly soluble.[2][11]
Insufficient Elution Volume Increase the volume of the elution solvent. Consider eluting with two separate, smaller volumes to improve recovery.[3]
Secondary Interactions Unwanted secondary interactions (e.g., polar interactions on a reversed-phase sorbent) may be occurring. Modify the elution solvent by adding a small amount of acid or base to disrupt these interactions.[2][10]
Precipitation on Cartridge The analyte may have precipitated on the sorbent. Ensure the chosen elution solvent can fully dissolve the analyte.

Experimental Protocols

General Protocol for SPE of Phenols using a Polymeric Reversed-Phase Cartridge

This protocol provides a starting point for method development. Optimization is likely required based on the specific phenols and sample matrix.

  • Sorbent Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with an appropriate sorbent mass for your sample volume and concentration.

  • Sample Preparation:

    • Acidify the aqueous sample to a pH of approximately 2.0 using a suitable acid (e.g., formic acid or HCl).[4][12] This step is crucial to ensure the phenols are not ionized.

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent dry.

  • Cartridge Equilibration:

    • Pass 1-2 cartridge volumes of reagent-grade water (adjusted to the same pH as the sample) through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent dry.

  • Sample Loading:

    • Load the prepared sample onto the cartridge at a slow, controlled flow rate (e.g., 1-3 mL/min).[3] A consistent flow is critical for reproducible retention.

  • Washing (Interference Removal):

    • Wash the cartridge with a weak solvent to remove hydrophilic interferences. This is typically reagent-grade water (at sample pH) or a mixture of water and a small percentage of organic solvent (e.g., 5% methanol in water). The goal is to remove interferences without eluting the target phenols.[10]

    • A drying step (e.g., applying vacuum or nitrogen for 5-10 minutes) may be necessary after the wash step to remove residual water before elution with a water-immiscible solvent.[3]

  • Elution (Analyte Recovery):

    • Elute the retained phenols with a strong organic solvent like methanol, acetonitrile, or a mixture thereof.[11] Adding a soak step, where the elution solvent is left on the cartridge for a few minutes, can improve recovery.[9]

    • Collect the eluate for subsequent analysis (e.g., by HPLC or GC).

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Prep 1. Sample Preparation (Adjust pH to ~2) Condition 2. Condition Sorbent (e.g., Methanol) Equilibrate 3. Equilibrate Sorbent (e.g., Acidified Water) Condition->Equilibrate Load 4. Load Sample (Slow Flow Rate) Equilibrate->Load Wash 5. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 6. Elute Phenols (e.g., 100% Methanol) Wash->Elute Analysis 7. Analyze Eluate Elute->Analysis

Caption: Standard workflow for Solid-Phase Extraction (SPE) of phenols.

Troubleshooting_Tree Start Low Recovery Observed Q1 Where is the analyte? Start->Q1 Load_Fraction In Loading Fraction (Breakthrough) Q1->Load_Fraction Load Wash_Fraction In Wash Fraction Q1->Wash_Fraction Wash Not_Eluted Not in Load, Wash, or Elution Fraction Q1->Not_Eluted Not Eluted Sol_Load_1 Adjust Sample pH to ~2 Load_Fraction->Sol_Load_1 Sol_Load_2 Decrease Load Flow Rate Load_Fraction->Sol_Load_2 Sol_Load_3 Use Stronger Sorbent Load_Fraction->Sol_Load_3 Sol_Load_4 Dilute Sample with Weaker Solvent Load_Fraction->Sol_Load_4 Sol_Wash_1 Decrease Wash Solvent Strength Wash_Fraction->Sol_Wash_1 Sol_Wash_2 Ensure Wash pH is Correct Wash_Fraction->Sol_Wash_2 Sol_Elute_1 Increase Elution Solvent Strength Not_Eluted->Sol_Elute_1 Sol_Elute_2 Increase Elution Volume Not_Eluted->Sol_Elute_2 Sol_Elute_3 Add Soak Step Not_Eluted->Sol_Elute_3

Caption: Decision tree for troubleshooting low recovery in phenol SPE.

References

Technical Support Center: Handling and Disposal of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with brominated organic compounds. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with brominated organic compounds?

A1: Brominated organic compounds present a range of health and safety hazards, including potential toxicity, corrosivity, and reactivity.[1] Many of these compounds are known to be persistent in the environment and can bioaccumulate.[2][3] Health risks from exposure can include endocrine disruption, neurobehavioral and developmental disorders, and alterations in thyroid function.[4][5][6] Therefore, strict adherence to safety protocols is essential.

Q2: What are the essential personal protective equipment (PPE) requirements for handling brominated organic compounds?

A2: Appropriate PPE is mandatory and serves as the primary defense against exposure.[1][7] The minimum required PPE includes a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile or neoprene are often suitable).[7][8][9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7] In some cases, such as when working outside a fume hood, a NIOSH-approved respirator may be necessary.[7][10] Double-gloving is a recommended practice for added protection.[1][8]

Q3: What are the key considerations for the proper storage of brominated organic compounds?

A3: Proper storage is crucial to prevent accidents and maintain chemical stability.[1] Brominated organic compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] It is critical to segregate them from incompatible materials such as strong oxidizing agents, reducing agents, alkalis, and certain metals like aluminum to prevent violent reactions.[1][11][12][13][14] Containers must be tightly sealed, chemically resistant, and clearly labeled with the chemical identity and associated hazards.[1]

Q4: How should I dispose of waste containing brominated organic compounds?

A4: Brominated organic waste must be treated as hazardous waste and segregated properly. All waste containing these compounds should be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][9][15] Do not mix halogenated waste with non-halogenated organic waste, as this can lead to the formation of toxic byproducts during disposal.[1] This includes liquid waste, as well as contaminated solid materials like gloves, filter paper, and pipette tips.[1][7] Follow your institution's specific guidelines for hazardous waste pickup.[1]

Q5: What is the first thing I should do in case of a small spill of a brominated organic compound?

A5: For a minor spill that you are trained to handle, first alert personnel in the immediate area.[1][16] Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[17] If the compound is flammable, extinguish any nearby ignition sources.[1] Contain the spill using an inert absorbent material, such as sand or soda ash.[1] For elemental bromine spills, neutralization with a 5-10% solution of sodium thiosulfate is recommended before absorption.[17][18]

Troubleshooting Guides

Problem: I am unsure if my gloves provide adequate protection against the specific brominated compound I am using.

  • Solution: Always consult a glove compatibility chart from the manufacturer.[1] These charts provide data on the breakthrough time and degradation of different glove materials when exposed to specific chemicals. For added safety, consider double-gloving.[1][8]

Problem: I need to weigh out a powdered brominated organic compound, but I am concerned about inhaling the dust.

  • Solution: All weighing of powdered or volatile brominated organic compounds must be conducted inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][7]

Problem: I have an aqueous solution containing a brominated organic compound. Can I pour it down the drain?

  • Solution: No, you should never dispose of organic substances, including aqueous solutions containing them, down the laboratory drain.[9][15] Aqueous waste containing brominated compounds must be collected as hazardous waste in a designated container for halogenated waste.[1]

Data Presentation

Table 1: Occupational Exposure Limits for Bromine

AgencyTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
OSHA 0.1 ppm (8-hour)-
NIOSH 0.1 ppm (10-hour)0.3 ppm (15-minute)
ACGIH 0.1 ppm (8-hour)0.2 ppm

Source: New Jersey Department of Health and Senior Services[19]

Experimental Protocols

Protocol 1: General Handling and Weighing of a Brominated Organic Compound
  • Preparation: Before starting, ensure a certified chemical fume hood is operational.[1] Clear the workspace of any unnecessary items and verify that an emergency shower and eyewash station are accessible.[7]

  • Donning PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (double-gloving is recommended).[1][7][8]

  • Weighing: Place a calibrated analytical balance inside the fume hood.[7] Carefully transfer the desired amount of the brominated organic compound from its storage container to a weighing boat or paper using a spatula.

  • Transfer: Once weighed, carefully transfer the compound to the reaction vessel. If preparing a solution, slowly add the solid to the solvent to prevent splashing.[7]

  • Cleanup: After use, decontaminate the spatula and weighing boat by rinsing them with a suitable solvent into the halogenated waste container. Wipe down the work surface within the fume hood.[7]

  • Doffing PPE: Remove PPE, being careful to avoid contact with any contaminated surfaces. Wash hands thoroughly with soap and water.[1]

Protocol 2: Minor Spill Cleanup of a Brominated Organic Compound
  • Alert and Assess: Immediately alert others in the vicinity of the spill.[1] Assess the situation to ensure it is a minor spill that can be safely managed without the need for an emergency response team.

  • PPE: Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.[17]

  • Containment: If the compound is flammable, turn off all nearby ignition sources.[1] Contain the spill by covering it with an inert absorbent material like sand, soda ash, or a commercial sorbent.[1] Do not use combustible materials like paper towels.[1]

  • Neutralization (if applicable): For spills of elemental bromine, it is advisable to first treat the spill with a 5-10% solution of sodium thiosulfate before applying an absorbent.[17][18]

  • Collection: Carefully collect the absorbed material using a scoop or brush and place it into a designated, labeled container for solid hazardous waste.[1][17]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1][17]

  • Disposal: Dispose of all contaminated materials, including gloves, as hazardous waste.

Visualizations

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment prep Plan Experiment & Assess Risks ppe Don Appropriate PPE prep->ppe hood Prepare Fume Hood ppe->hood transfer Transfer & Weigh Compound hood->transfer react Perform Reaction transfer->react workup Quench & Workup react->workup waste Segregate Halogenated Waste workup->waste decon Decontaminate Work Area waste->decon doff Doff PPE & Wash Hands decon->doff

General Experimental Workflow

G cluster_waste_type Waste Categorization cluster_disposal Disposal Procedure start Waste Generated liquid Liquid Waste (e.g., reaction mixtures, solvents) start->liquid solid Solid Waste (e.g., gloves, pipette tips, silica) start->solid aqueous Aqueous Waste (containing brominated compounds) start->aqueous container Use Designated, Labeled 'Halogenated Waste' Container liquid->container solid->container aqueous->container segregate Do NOT Mix with Non-Halogenated Waste container->segregate storage Store in Secondary Containment in a Ventilated Area segregate->storage pickup Follow Institutional Guidelines for Pickup storage->pickup end Waste Disposed pickup->end

References

Improving the selectivity of bromination reactions on substituted phenols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of substituted phenols. The following information is designed to help you diagnose and resolve common side reactions and selectivity problems.

Frequently Asked questions (FAQs)

Q1: My bromination reaction is resulting in a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: Over-bromination is a common issue due to the strong activating nature of the hydroxyl group on the phenol ring.[1][2] To enhance mono-selectivity, consider the following strategies:

  • Choice of Brominating Agent: Use a milder brominating agent. N-bromosuccinimide (NBS) is often preferred over the more reactive molecular bromine (Br₂) for better control.[2][3] Oxidative bromination systems, such as potassium bromide (KBr) with an oxidant like ZnAl–BrO₃⁻–layered double hydroxides, can also provide high selectivity for mono-bromination.[1]

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using one equivalent or slightly less of the brominating agent relative to the phenol can help minimize over-bromination.

  • Reaction Temperature: Lowering the reaction temperature can decrease the reaction rate and improve selectivity towards the mono-brominated product.[2]

  • Slow Addition: Adding the brominating agent slowly or portion-wise to the reaction mixture can help maintain a low concentration of the electrophile, thus favoring mono-substitution. A controlled addition of an NBS solution has been shown to increase the yield of the desired mono-ortho-brominated product.[4]

Q2: I am struggling to control the regioselectivity of my bromination reaction, obtaining a mixture of ortho and para isomers. How can I favor the formation of one over the other?

A2: The hydroxyl group is an ortho, para-director, and achieving high regioselectivity can be challenging.[2][5] The choice of solvent, catalyst, and brominating agent can significantly influence the ortho/para ratio.

  • Para-selectivity: The para position is generally sterically less hindered.[2] To favor para-bromination:

    • Non-polar Solvents: Using non-polar solvents like carbon disulfide (CS₂) can favor the formation of the para-bromophenol.[6]

    • Bulky Brominating Agents: While not explicitly detailed in the provided context, bulkier brominating agents may preferentially attack the less hindered para position.

    • Specific Reagent Systems: The use of HBr with a sterically hindered sulfoxide has been shown to yield high para-selectivity due to steric effects of the intermediate.[3] Similarly, a system of KBr and ZnAl–BrO₃⁻–LDHs shows a strong preference for para-bromination.[1][7]

  • Ortho-selectivity: To favor ortho-bromination:

    • Hydrogen Bonding Solvents: Solvents capable of hydrogen bonding can influence selectivity. For instance, in the bromination of 2-isopropylphenol with NBS, toluene favors ortho-bromination through a hydrogen bond interaction between the phenolic proton and NBS, while acetonitrile favors para-bromination due to hydrogen bonding with the solvent, which blocks the ortho position.[8]

    • Acid Catalysis: The addition of an acid catalyst like p-toluenesulfonic acid (pTsOH) in combination with NBS can promote ortho-bromination, particularly when the para-position is already substituted.[4][9][10] The proposed mechanism involves the formation of a complex that directs the bromine to the ortho position.[4][10]

    • Specific Reagents: Bromine chloride (BrCl) in an inert organic solvent has been used for the selective ortho-bromination of phenols where the para-position is unsubstituted.[11]

Q3: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate?

A3: While controlling reactivity is key to selectivity, insufficient reaction rates can be an issue. To improve the rate:

  • Catalyst: The addition of a suitable catalyst can accelerate the reaction. For NBS brominations, acids like p-toluenesulfonic acid (pTsOH) or sulfuric acid (H₂SO₄) can act as promoters.[4][12] H₂SO₄ is proposed to protonate NBS, making the N-Br bond more polarized and the bromine more electrophilic.[12] Heterogeneous catalysts like ZSM-5 zeolite have also been used to catalyze the bromination of phenol with N-bromosaccharin.[13]

  • Solvent: The choice of solvent can impact the reaction rate. Polar protic solvents can sometimes accelerate the reaction. For example, conducting the NBS-mediated ortho-bromination of para-substituted phenols in methanol has been shown to result in very short reaction times (15-20 minutes).[4][9]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate, but this must be balanced against the potential for decreased selectivity and increased side reactions.

Q4: Are there any protecting group strategies I can use to improve selectivity?

A4: Yes, protecting groups can be a powerful tool.

  • Protecting the Hydroxyl Group: Acetylating the hydroxyl group of the phenol attenuates its activating influence, which can help prevent over-bromination.[14] The acetyl group can be removed by hydrolysis after the bromination step.[14]

  • Blocking a Reactive Position: A protecting group can be used to temporarily block one of the reactive positions (ortho or para) to direct bromination to the desired site. For example, a sulfonation reaction can be used to introduce a sulfonic acid group at the para position, which can then be removed after bromination at the ortho position.[15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivated phenol substrate.1. Use a more reactive brominating system (e.g., Br₂), but be mindful of selectivity. 2. Consider adding a catalyst (e.g., pTsOH, H₂SO₄) to activate the brominating agent.[4][12] 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Switch to a solvent that can better solvate the reactants or promote the reaction (e.g., methanol for NBS bromination).[4]
Formation of polybrominated products 1. Brominating agent is too reactive (e.g., Br₂ in a polar solvent).[2][6] 2. Stoichiometry of brominating agent is too high. 3. High reaction temperature.1. Switch to a milder brominating agent like NBS.[2] 2. Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to phenol. 3. Add the brominating agent slowly to the reaction mixture.[4] 4. Lower the reaction temperature.[2] 5. Use a non-polar solvent like carbon disulfide if using Br₂.[6]
Poor regioselectivity (ortho vs. para) 1. Inappropriate solvent choice. 2. Lack of a directing catalyst. 3. Steric hindrance on the substrate influencing the approach of the electrophile.1. For para-selectivity, try a non-polar solvent.[6] For ortho-selectivity with NBS, consider a non-hydrogen bonding solvent like toluene.[8] 2. To enhance ortho-selectivity with NBS, add a catalyst like pTsOH, especially if the para position is blocked.[4][10] 3. For para-selectivity, a sterically hindered sulfoxide with HBr can be effective.[3]
Formation of undesired side products (e.g., oxidation) 1. Harsh reaction conditions. 2. Presence of strong oxidizing agents.1. Use milder reaction conditions (lower temperature, less reactive brominating agent). 2. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Regioselectivity

Brominating AgentCatalyst/AdditiveSolventPredominant IsomerYield (%)Reference
NBSpTsOH (10 mol%)Methanolortho86-98[4][9]
HBrSterically hindered sulfoxide-paraModerate to high[3]
KBrZnAl–BrO₃⁻–LDHsAcetic Acid/Waterpara51-89[1]
NBSH₂SO₄AcetonitrileparaGood to excellent[12]
BrCl-Inert organic solventorthoGood[11]
NBS-Tolueneortho (for 2-isopropylphenol)96 (product ratio)[8]
NBS-Acetonitrilepara (for 2-isopropylphenol)94 (product ratio)[8]

Experimental Protocols

Protocol 1: Selective ortho-Bromination of para-Substituted Phenols using NBS and pTsOH [4][10]

  • Dissolve the para-substituted phenol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in a minimal amount of ACS-grade methanol at room temperature.

  • In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (1 equivalent) in methanol.

  • Add the NBS solution dropwise to the phenol solution over a period of 20 minutes with stirring.

  • Continue stirring the reaction mixture for an additional 5 minutes at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ortho-brominated phenol.

Protocol 2: Selective para-Bromination of Phenols using KBr and ZnAl–BrO₃⁻–LDHs [1]

  • To a mixture of the phenol (1 mmol) and ZnAl–BrO₃⁻–layered double hydroxides (0.2 mmol) in acetic acid (5 mL) and water (0.5 mL), add potassium bromide (1.0 mmol).

  • Stir the mixture at 35 °C.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure para-brominated phenol.

Visualizations

experimental_workflow cluster_ortho Ortho-Bromination Workflow ortho_start Start: p-Substituted Phenol ortho_reagents Add p-TsOH and Methanol ortho_start->ortho_reagents ortho_nbs Slowly add NBS in Methanol ortho_reagents->ortho_nbs ortho_reaction Stir at RT ortho_nbs->ortho_reaction ortho_workup Workup and Purification ortho_reaction->ortho_workup ortho_product Product: Ortho-brominated Phenol ortho_workup->ortho_product

Caption: Workflow for selective ortho-bromination.

logical_relationship cluster_selectivity Factors Influencing Regioselectivity selectivity Desired Regioselectivity para_selectivity Para-Selectivity selectivity->para_selectivity ortho_selectivity Ortho-Selectivity selectivity->ortho_selectivity nonpolar_solvent Non-polar Solvent (e.g., CS2) para_selectivity->nonpolar_solvent favored by steric_hindrance Sterically Hindered Reagents para_selectivity->steric_hindrance favored by h_bonding_solvent H-Bonding Solvent (e.g., Toluene with NBS) ortho_selectivity->h_bonding_solvent favored by acid_catalyst Acid Catalyst (e.g., p-TsOH with NBS) ortho_selectivity->acid_catalyst favored by

Caption: Key factors for controlling regioselectivity.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving peak tailing issues encountered during the HPLC analysis of phenolic compounds.

Troubleshooting Guides

Systematic Guide to Diagnosing and Resolving Peak Tailing

Peak tailing, characterized by an asymmetry factor (Tf) greater than 1.2, can significantly compromise the accuracy and resolution of your HPLC analysis.[1] This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your analysis of phenolic compounds.

Step 1: Initial Assessment

Before making significant changes to your method, perform these initial checks:

  • Review Historical Data: Determine if the issue is sudden or persistent by checking system suitability records for trends.[1]

  • Isolate the Problem: Observe if all peaks are tailing or only specific ones. Tailing of all peaks may suggest a physical issue with the column, such as a void or a blocked frit.[1][2] If only specific peaks are tailing, the cause is more likely chemical in nature.[1]

  • Guard Column Check: If a guard column is in use, replace it to see if the problem resolves. A contaminated guard column can introduce active sites causing peak tailing.[1]

Step 2: Logical Troubleshooting Workflow

Follow this workflow to systematically investigate and address the potential causes of peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing cluster_col Column-Related Solutions cluster_mp Mobile Phase Solutions cluster_sample Sample-Related Solutions cluster_instrument System-Related Solutions start Peak Tailing Observed col_issues 1. Investigate Column Issues start->col_issues mp_issues 2. Optimize Mobile Phase col_issues->mp_issues If tailing persists col_flush Flush with strong solvent col_issues->col_flush sample_issues 3. Check Sample Preparation mp_issues->sample_issues If tailing persists mp_ph Adjust pH (typically lower to ~2.5-3) mp_issues->mp_ph instrument_issues 4. Inspect HPLC System sample_issues->instrument_issues If tailing persists sample_conc Dilute sample sample_issues->sample_conc solution Peak Shape Improved instrument_issues->solution If issue resolved instrument_tubing Minimize tubing length/diameter instrument_issues->instrument_tubing col_replace Replace column col_flush->col_replace col_type Use end-capped or base-deactivated column col_replace->col_type col_type->mp_issues If tailing persists mp_buffer Increase buffer strength (20-50 mM) mp_ph->mp_buffer mp_additive Add competing base (e.g., triethylamine) mp_buffer->mp_additive mp_additive->sample_issues If tailing persists sample_solvent Dissolve sample in mobile phase sample_conc->sample_solvent sample_solvent->instrument_issues If tailing persists instrument_connections Check for dead volume in connections instrument_tubing->instrument_connections instrument_connections->solution

Caption: A logical workflow for systematically troubleshooting peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of phenolic compounds?

A1: Peak tailing is the distortion of a chromatographic peak where the trailing edge is broader than the leading edge.[3] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is problematic because it can reduce the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis.[3] For phenolic compounds, which often exist in complex mixtures, poor peak shape can significantly compromise the accuracy of the results.[3]

Q2: What are the primary causes of peak tailing for phenolic compounds?

A2: The most common causes of peak tailing for phenolic compounds are related to secondary interactions with the stationary phase and mobile phase issues.[3] Phenolic compounds, being polar, are prone to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[3][4] Other significant causes include:

  • Improper mobile phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and non-ionized forms will exist, leading to peak distortion.[3][5]

  • Column contamination or degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[3][6]

  • Column overloading: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[3][4]

  • Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[7]

  • Chelation with metal ions: Phenolic compounds can chelate with trace metal ions present in the silica matrix, frits, or other system components, leading to tailing.[8][9]

Q3: How does the mobile phase pH affect the peak shape of phenolic compounds?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phenols.[10] Phenolic compounds are generally acidic, and their ionization state is dependent on the mobile phase pH relative to their pKa.[11] To ensure a single, non-ionized form of the analyte and minimize secondary interactions with silanol groups, it is recommended to adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the phenolic compounds.[11] Operating at a low pH (around 2.5-3) can suppress the ionization of silanol groups on the stationary phase, further reducing peak tailing.[7]

Q4: Can my sample preparation contribute to peak tailing?

A4: Yes, improper sample preparation is a common source of peak tailing. Key factors to consider are:

  • Sample solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3] It is always best to dissolve the sample in the initial mobile phase.[12]

  • Sample concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[4][12] Diluting the sample can often resolve this issue.

  • Sample cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues. Filtering the sample is crucial.

Q5: What type of HPLC column is best for analyzing phenolic compounds to avoid peak tailing?

A5: The choice of column is critical for achieving good peak shape for phenolic compounds. Here are some recommendations:

  • End-capped columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions with polar analytes like phenols.[2][13]

  • Base-deactivated columns (Type B silica): Modern columns are often manufactured with high-purity silica that has a lower metal content and fewer acidic silanol sites, leading to improved peak shapes for polar and basic compounds.[14]

  • Polar-embedded or polar-endcapped columns: These columns have a polar group embedded in or near the surface of the stationary phase, which can help to shield the residual silanol groups and provide alternative interactions, often leading to better peak shapes for phenolic compounds.[6]

  • Phenyl-Hexyl columns: For phenolic compounds with aromatic rings, a phenyl-type stationary phase can provide beneficial pi-pi interactions, which may improve selectivity and peak shape.[1]

Data Presentation

Table 1: Summary of Common Causes and Solutions for Peak Tailing in Phenolic Compound Analysis

Cause Description Solution(s) Quantitative Target/Parameter
Secondary Silanol Interactions Polar phenolic hydroxyl groups interact with acidic residual silanol groups on the silica-based stationary phase.[4]Use an end-capped or base-deactivated column.[2][14] Add a competing base (e.g., triethylamine) to the mobile phase.[14]N/A
Inappropriate Mobile Phase pH The mobile phase pH is close to the pKa of the phenolic analyte, causing the presence of both ionized and non-ionized forms.[3][5]Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.[11] A pH of ~2.5-3 is often effective.[7]pH < pKa - 1.5
Low Buffer Strength Insufficient buffering capacity can lead to localized pH shifts on the column, causing peak distortion.Increase the buffer concentration.20-50 mM[6]
Column Overload Injecting too high a concentration or volume of the sample saturates the stationary phase.[3][4]Reduce the injection volume or dilute the sample.N/A
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase.[3]Dissolve the sample in the initial mobile phase or a weaker solvent.[12]N/A
Metal Chelation Phenolic compounds chelate with trace metal ions in the HPLC system (column packing, frits, tubing).[8][9]Use a column with low metal content. Passivate the HPLC system with a chelating agent (e.g., EDTA).N/A
Extra-Column Volume Excessive volume between the injector and detector causes band broadening.[7]Use shorter, narrower internal diameter tubing. Ensure proper fitting connections.Minimize tubing length and ID
Column Contamination/Void Strongly retained compounds accumulate on the column, or a void forms at the column inlet.[6][7]Flush the column with a strong solvent.[6] Reverse the column direction for flushing (if permitted by the manufacturer). Replace the column if necessary.[7]N/A

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH for Phenolic Compound Analysis
  • Determine the pKa of your phenolic compounds of interest. This information can often be found in the literature or estimated using prediction software.

  • Prepare the aqueous component of your mobile phase (e.g., water with buffer salts).

  • Adjust the pH of the aqueous portion using an appropriate acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) to a value at least 1.5-2 pH units below the lowest pKa of your target analytes.[11] A pH of around 2.5-3 is a good starting point to also suppress silanol activity.[7]

  • Measure the pH using a calibrated pH meter.

  • Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions.

  • Degas the mobile phase before use.

Protocol 2: Column Flushing to Remove Contaminants
  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Consult the column manufacturer's instructions for recommended flushing solvents and flow rates.

  • Flush the column with a series of solvents of increasing strength. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer salts

    • 100% Water

    • Isopropanol

    • Hexane (for highly non-polar contaminants)

    • Isopropanol

    • 100% Water

    • Mobile phase without buffer salts

  • Equilibrate the column with the initial mobile phase conditions before re-connecting it to the detector and resuming analysis.

Protocol 3: System Passivation to Reduce Metal Chelation

This procedure should be performed with caution and after consulting your HPLC system's manual.

  • Replace the analytical column with a union or a dummy column.

  • Prepare a solution of a chelating agent, such as 0.1% Ethylenediaminetetraacetic acid (EDTA) in water.

  • Pump the chelating solution through the entire HPLC system (injector, tubing, pump heads) at a low flow rate for an extended period (e.g., several hours or overnight).

  • Flush the system thoroughly with high-purity water to remove all traces of the chelating agent.

  • Re-install the analytical column and equilibrate with your mobile phase.

References

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 2,3,6-Tribromo-4-methylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,3,6-Tribromo-4-methylphenol and its positional isomers, 2,3,5-Tribromo-4-methylphenol and 2,5,6-Tribromo-4-methylphenol. The analysis focuses on key reaction types relevant to synthetic chemistry and drug development, including electrophilic aromatic substitution, oxidation, and acidity. This report is based on a comprehensive review of available chemical literature and data.

Introduction to this compound and its Isomers

This compound is a polyhalogenated organic compound. Its chemical behavior, along with that of its isomers, is dictated by the interplay of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing bromine (-Br) atoms. The relative positions of these substituents on the phenol ring significantly influence the electron density distribution, steric hindrance, and ultimately, the chemical reactivity of each isomer. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic pathways.

The isomers considered in this comparison are:

  • This compound

  • 2,3,5-Tribromo-4-methylphenol

  • 2,5,6-Tribromo-4-methylphenol

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for phenols. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in these tribrominated isomers, most of these positions are already substituted. The reactivity in EAS reactions will, therefore, depend on the electronic and steric environment of the remaining unsubstituted carbon atom.

General Reaction Workflow for Electrophilic Aromatic Substitution:

A Tribromo-4-methylphenol Isomer C Sigma Complex (Wheland Intermediate) A->C Attack by aromatic ring B Electrophile (E+) B->C D Substituted Product C->D Deprotonation E Proton (H+) C->E

Caption: General workflow for electrophilic aromatic substitution on a phenol ring.

Comparative Reactivity in Nitration:

A study on the nitration of substituted 4-methylphenols revealed that this compound can undergo nitration to form 1,4-benzoquinones with the loss of the methyl group, indicating that under forcing conditions, the reaction can proceed via complex pathways.[1]

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

IsomerUnsubstituted Position(s)Predicted Relative ReactivityRationale
This compound 5LowThe single remaining position is sterically hindered by the adjacent bromine atom at C6 and electronically deactivated by three bromine atoms.
2,3,5-Tribromo-4-methylphenol 6ModerateThe position at C6 is ortho to the activating hydroxyl group, but also sterically hindered by the bromine at C5. The overall electron-withdrawing effect of the three bromines will still significantly deactivate the ring.
2,5,6-Tribromo-4-methylphenol 3Low to ModerateThe position at C3 is meta to the hydroxyl group, which is less activated than an ortho or para position. It is also flanked by two bromine atoms, leading to significant steric hindrance.

Oxidation Reactions

The electron-rich nature of the phenolic ring makes it susceptible to oxidation. The presence of bromine and methyl substituents influences the oxidation potential and the nature of the oxidation products. Oxidation of phenols can proceed via one-electron transfer to form phenoxyl radicals, which can then undergo further reactions, including coupling.

General Pathway for Phenol Oxidation:

A Phenol Derivative C Phenoxyl Radical A->C -e-, -H+ B Oxidizing Agent B->C D Coupling Products (Dimers, Polymers) C->D Radical Coupling E Quinone-type Products C->E Further Oxidation

Caption: General pathways for the oxidation of phenolic compounds.

Studies on the oxidation of brominated phenols have shown that they can be transformed into brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and biphenyls (OH-PBBs), through the coupling of phenoxyl radicals.[2] The rate of oxidation is influenced by the position of the bromine atoms. For instance, in the oxidative degradation of bromophenols by Fe(VI), the removal of 2,4,6-TBP, 2-BP, and 2,6-DBP was found to be faster than that of other isomers, which was attributed to the position of the bromine substituent.[3]

While specific oxidation potential data for the tribromo-4-methylphenol isomers is not available, it can be inferred that the electron-withdrawing bromine atoms will generally increase the oxidation potential compared to 4-methylphenol. The steric hindrance around the phenolic oxygen and the aromatic ring will also play a role in the kinetics of the oxidation.

Acidity (pKa)

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups, such as bromine, increase the acidity (lower the pKa) by delocalizing the negative charge of the phenoxide ion. Conversely, electron-donating groups like the methyl group decrease the acidity (increase the pKa).

Table 2: Estimated pKa Values

IsomerEstimated pKa RangeRationale
This compound 6.0 - 7.0The three electron-withdrawing bromine atoms will significantly increase the acidity compared to 4-methylphenol (pKa ≈ 10.2). The ortho-bromine atoms will have a strong inductive effect.
2,3,5-Tribromo-4-methylphenol 6.0 - 7.0Similar to the 2,3,6-isomer, the three bromine atoms will lead to a significant increase in acidity. The electronic effects are expected to be comparable.
2,5,6-Tribromo-4-methylphenol 6.0 - 7.0The presence of three bromine atoms will result in a pKa value in a similar range to the other isomers due to the strong cumulative electron-withdrawing effect.

Note: These are estimated ranges based on the pKa values of related brominated and methylated phenols. Experimental determination is required for precise values.

Experimental Protocols

1. General Protocol for Bromination of a Substituted Phenol

This protocol is a general procedure and may require optimization for specific isomers of tribromo-4-methylphenol.

  • Materials: Substituted phenol, bromine, a suitable solvent (e.g., carbon tetrachloride, acetic acid), sodium thiosulfate solution.

  • Procedure:

    • Dissolve the substituted phenol in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color of bromine disappears.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

2. General Protocol for Nitration of a Brominated Phenol

This protocol is adapted from established methods for the nitration of substituted phenols.[4]

  • Materials: Brominated phenol, concentrated nitric acid, concentrated sulfuric acid, dichloromethane, ice.

  • Procedure:

    • Dissolve the brominated phenol in dichloromethane in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture into a beaker containing ice water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

3. General Protocol for Oxidation of a Brominated Phenol with Potassium Permanganate

This protocol is based on studies of the oxidation of bromophenols in water treatment.[2]

  • Materials: Brominated phenol, potassium permanganate solution of known concentration, buffered aqueous solution (e.g., phosphate buffer), quenching agent (e.g., sodium sulfite).

  • Procedure:

    • Prepare a solution of the brominated phenol in a buffered aqueous solution at a desired pH.

    • Initiate the reaction by adding a standard solution of potassium permanganate while stirring.

    • Monitor the disappearance of the brominated phenol over time by taking aliquots at regular intervals.

    • Quench the reaction in the aliquots by adding a solution of sodium sulfite.

    • Analyze the concentration of the remaining brominated phenol in the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

    • The reaction kinetics can be determined by plotting the concentration of the brominated phenol as a function of time.

Conclusion

The chemical reactivity of this compound and its isomers, 2,3,5-Tribromo-4-methylphenol and 2,5,6-Tribromo-4-methylphenol, is significantly influenced by the substitution pattern of the bromine atoms and the methyl group on the phenol ring.

  • Electrophilic Aromatic Substitution: All isomers are expected to be significantly deactivated towards EAS compared to 4-methylphenol due to the strong electron-withdrawing nature of the three bromine atoms. The relative reactivity among the isomers will be governed by a combination of the remaining activating effect of the hydroxyl and methyl groups at the unsubstituted position and the steric hindrance imposed by the adjacent bromine atoms.

  • Oxidation: The isomers are susceptible to oxidation, likely proceeding through phenoxyl radical intermediates. The specific products and reaction rates will depend on the reaction conditions and the steric accessibility of the radical centers.

  • Acidity: All three isomers are predicted to be significantly more acidic than 4-methylphenol due to the inductive and resonance effects of the three bromine atoms stabilizing the phenoxide conjugate base.

While this guide provides a comparative overview based on established chemical principles, further experimental studies are required to obtain quantitative data such as reaction rate constants, pKa values, and oxidation potentials for a more precise comparison of the reactivity of these specific isomers. The provided experimental protocols offer a starting point for such investigations.

References

A Comparative Toxicological Profile of Tribromophenols: Unveiling Data Gaps and Research Priorities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of different tribromophenol isomers. While 2,4,6-tribromophenol (2,4,6-TBP) has been the subject of numerous studies, a significant lack of publicly available toxicological data for other isomers such as 2,4,5-tribromophenol, 2,3,5-tribromophenol, and 3,4,5-tribromophenol presents a critical knowledge gap. This document summarizes the existing experimental data, highlights these disparities, and provides detailed experimental protocols for key toxicological assays.

Executive Summary

Tribromophenols are a class of brominated aromatic compounds used as flame retardants and chemical intermediates. Their presence in the environment and potential for human exposure necessitate a thorough understanding of their toxicological properties. This guide reveals that while 2,4,6-TBP has been extensively studied, revealing concerns regarding endocrine disruption, and potential genotoxicity and developmental effects, other tribromophenol isomers remain largely uncharacterized. This disparity hinders a comprehensive risk assessment of this class of compounds. The toxicity of brominated phenols generally appears to increase with the number of bromine atoms.[1]

Comparative Toxicological Data

The following tables summarize the available quantitative data for the toxicological effects of 2,4,6-tribromophenol and other selected brominated phenols. The absence of data for other tribromophenol isomers is explicitly noted to emphasize the need for further research.

Table 1: Comparative Cytotoxicity of Brominated Phenols

CompoundAssayCell LineEndpointValueReference
2,4,6-Tribromophenol MTTHuman peripheral blood mononuclear cells (PBMCs)IC50~5-25 µg/mL (after 24h)[2]
Neutral Red UptakeSH-SY5Y neuroblastomaEC50Differentiated cells were ~3x more sensitive than undifferentiated cells.[3]
2,4,5-Tribromophenol ---No data available
2,3,5-Tribromophenol ---No data available
3,4,5-Tribromophenol ---No data available
2,4-Dibromophenol MTTHepG2IC50-[4]
Pentabromophenol MTTHuman peripheral blood mononuclear cells (PBMCs)IC50>25 µg/mL (after 24h)[2]

Table 2: Comparative Genotoxicity of Brominated Phenols

CompoundAssaySystemResultReference
2,4,6-Tribromophenol Ames TestS. typhimuriumNegative[5][6]
Chromosomal AberrationIn vitroPositive (with and without metabolic activation)[5]
Micronucleus AssayIn vivo (mice)Negative[5]
Comet AssayHuman PBMCsDNA damage at higher concentrations[2]
Chromosomal AberrationsAllium cepaIncreased frequency[7]
2,4,5-Tribromophenol --No data available
2,3,5-Tribromophenol --No data available
3,4,5-Tribromophenol --No data available
2,4-Dibromophenol --Data limited[4]
Pentabromophenol --Data limited[4]

Table 3: Comparative Endocrine Disrupting Effects of Brominated Phenols

CompoundTargetEffectRemarksReference
2,4,6-Tribromophenol Thyroid Hormone SystemCompetes with thyroxine for binding to transthyretin (TTR).[8] Disrupts thyroid hormone homeostasis in mice.[9][10]Binds to androgen and estrogen receptors.[2] Inhibits estradiol sulfotransferase activity.[8][2][8][9][10]
2,4,5-Tribromophenol -No data availableMentioned as a metabolite of other brominated flame retardants.[11][11]
2,3,5-Tribromophenol -No data available
3,4,5-Tribromophenol -No data available
2,4-Dibromophenol -Data limited[4]
Pentabromophenol Thyroid Hormone SystemStructurally similar to thyroxine, potential for disruption.[2]

Table 4: Comparative Developmental and Reproductive Toxicity of Brominated Phenols

CompoundModel OrganismEffects ObservedNOAEL/LOAELReference
2,4,6-Tribromophenol RatReduced neonatal viability and body weight at high doses.NOAEL (developmental): 300 mg/kg/day[5]
ZebrafishLow developmental toxicity at concentrations up to 100 µg/L.[12] Impaired reproduction with chronic exposure.-[12][13]
2,4,5-Tribromophenol -No data available-
2,3,5-Tribromophenol -No data available-
3,4,5-Tribromophenol -No data available-
2,4-Dibromophenol ZebrafishLethal and non-lethal malformations.EC50 (lethality) available[14]
2,6-Dibromophenol ZebrafishLethal and non-lethal malformations.EC50 (lethality) available[14]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell.

  • Cell Preparation: Prepare a single-cell suspension from the control and treated samples.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.

  • Scoring: Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Utilize specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it).

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on a minimal agar plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Developmental Toxicity Assessment: Zebrafish Embryo Toxicity Test (ZFET)

The zebrafish embryo is a widely used in vivo model for developmental toxicity screening.

  • Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and place them in multi-well plates. Expose the embryos to a range of concentrations of the test compound.

  • Incubation: Incubate the embryos for a defined period, typically up to 96 or 120 hours post-fertilization.

  • Endpoint Evaluation: Observe the embryos at specific time points for a variety of endpoints, including:

    • Lethality: Coagulation of the embryo, lack of heartbeat.

    • Morphological Malformations: Pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities, and tail malformations.

    • Physiological and Behavioral Endpoints: Heart rate, hatching success, and response to touch.

  • Data Analysis: Determine the concentration at which adverse effects occur and calculate metrics such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration to induce a specific malformation in 50% of the population).

Mandatory Visualizations

Experimental Workflow for Tribromophenol Toxicity Testing```dot

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicological Endpoint Assays cluster_analysis Data Analysis and Interpretation prep_compound Prepare Tribromophenol Solutions exposure Expose Cells to Tribromophenol Isomers (e.g., 24, 48, 72 hours) prep_compound->exposure prep_cells Culture and Plate Cells prep_cells->exposure cytotoxicity Cytotoxicity Assay (e.g., MTT) exposure->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) exposure->genotoxicity endocrine Endocrine Disruption Assay (e.g., Reporter Gene Assay) exposure->endocrine data_analysis Measure Endpoints (Absorbance, DNA Damage, etc.) cytotoxicity->data_analysis genotoxicity->data_analysis endocrine->data_analysis interpretation Determine IC50/EC50, Genotoxic Potential, Endocrine Activity data_analysis->interpretation

Caption: 2,4,6-TBP can disrupt the thyroid hormone system by competing with thyroxine for its transport protein.

Conclusion and Future Directions

The available toxicological data for tribromophenols are heavily skewed towards the 2,4,6-isomer. While this research provides a solid foundation for understanding the potential hazards of this specific compound, the lack of data for other isomers is a significant concern. To adequately assess the risks associated with the entire class of tribromophenols, further research is imperative. Structure-activity relationship studies suggest that the position of bromine atoms on the phenol ring can significantly influence toxicological properties. Therefore, a comprehensive evaluation of all major tribromophenol isomers using standardized toxicological assays is crucial for public health and environmental protection. This guide serves as a call to action for the scientific community to address these critical data gaps.

References

A Comparative Guide to Analytical Methods for 2,3,6-Tribromo-4-methylphenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new analytical method for the detection of 2,3,6-Tribromo-4-methylphenol, a compound utilized in the synthesis of hydroxy benzaldehydes and as a potential optical probe for coenzyme Q.[1] Objective comparisons with established analytical techniques are presented, supported by experimental data, to assist researchers in selecting the most appropriate method for their applications.

Method Performance Comparison

The selection of an analytical method for this compound quantification hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of phenolic compounds.[2][3][4] The following table summarizes the key performance characteristics of a new, validated HPLC-UV method compared to a standard GC-MS method, based on validation studies of similar brominated phenols.[5][6][7][8]

Parameter New HPLC-UV Method Standard GC-MS Method
Limit of Detection (LOD) 0.04 µg/mL0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.12 µg/mL0.05 - 0.5 µg/L
Linearity (R²) ≥ 0.999> 0.99
Accuracy (Recovery %) 95.7 - 104.9%70 - 120%
Precision (Intra-day RSD %) ≤ 6.28%< 20%
Precision (Inter-day RSD %) ≤ 5.21%< 20%

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and a standard GC-MS method are provided below.

New High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a cost-effective and robust approach for the quantification of this compound.

1. Sample Preparation:

  • Samples may require ultrasonic extraction with a solvent such as 70% aqueous methanol.[2]

  • Following extraction, the sample should be filtered through a 0.45 µm filter before injection into the HPLC system.[2]

  • For trace analysis, pre-column derivatization can be performed to enhance detection.[2]

2. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.[2]

  • Column: Phenomenex C8(2) Luna column.[6][7][8]

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.[6][7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.[8]

3. Validation Parameters:

  • Linearity: Determined by constructing a calibration curve with a series of standard solutions. A correlation coefficient (R²) of ≥ 0.999 is considered excellent.[7]

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[6][7][8]

  • Accuracy: Evaluated by spiking samples with known concentrations of the analyte and calculating the percent recovery.[6][7][8]

  • Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it suitable for complex matrices and trace-level detection.

1. Sample Preparation:

  • Extraction of this compound from the sample matrix using a suitable organic solvent.

  • Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[9]

2. Instrumentation and Conditions:

  • GC System: Equipped with a capillary column suitable for phenol analysis (e.g., DB-5).[10]

  • Injection: An aliquot of the prepared sample is injected into the GC.

  • Separation: The components are separated on the capillary column using a programmed temperature gradient.[10]

  • Detection: The separated components are detected by a mass spectrometer.[10]

3. Quantification:

  • The concentration of this compound is determined by comparing its peak area to that of known standards.[10]

Visualizing the Workflow and a Potential Signaling Pathway

To further elucidate the experimental process and potential biological relevance of this compound, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation Phase cluster_Validation Validation Phase cluster_Application Application Phase Method_Development Method Development & Optimization Standard_Preparation Preparation of Standards & Reagents Method_Development->Standard_Preparation leads to Linearity Linearity & Range Standard_Preparation->Linearity enables Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Specificity Specificity Accuracy->Specificity Precision->Specificity LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis validates for Data_Reporting Data Reporting & Documentation Sample_Analysis->Data_Reporting generates data for

Caption: Workflow for the validation of a new analytical method.

Potential_Signaling_Pathway Compound This compound Receptor Membrane Receptor Compound->Receptor binds to Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Nucleus Nucleus Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response leads to

Caption: A potential signaling pathway initiated by this compound.

References

A Comparative Guide to 2,3,6-Tribromo-4-methylphenol and 2,4,6-Tribromophenol as Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,3,6-Tribromo-4-methylphenol and 2,4,6-Tribromophenol, two important halogenated phenols used as intermediates in organic synthesis. The analysis focuses on their reactivity, applications, and performance in key chemical transformations, supported by experimental data to inform the selection process in research and development.

Introduction and Physicochemical Properties

2,4,6-Tribromophenol (TBP) is a widely produced brominated phenol used extensively as an intermediate in the synthesis of flame retardants and as a fungicide.[1][2][3] Its symmetrical substitution pattern governs its reactivity. In contrast, this compound features an additional methyl group and an asymmetric bromine substitution, which significantly alters its electronic and steric properties, making it a valuable intermediate for more complex molecules like hydroxy benzaldehydes and probes for coenzyme Q.[4][5]

The fundamental physicochemical properties of these intermediates are summarized below.

Table 1: Physicochemical Properties

PropertyThis compound2,4,6-Tribromophenol
CAS Number 36776-51-9[4]118-79-6[1]
Molecular Formula C₇H₅Br₃OC₆H₃Br₃O[1]
Molecular Weight 344.83 g/mol 330.80 g/mol [6]
Appearance Not specified in resultsSoft, white needles[6]
Melting Point Not specified in results95.5 °C[6]
Boiling Point Not specified in results286 °C[6]
Solubility Not specified in resultsSlightly soluble in water; soluble in benzene, diethyl ether; very soluble in ethanol[6]

Synthesis of Intermediates

The synthesis of these two compounds typically involves the electrophilic bromination of a phenol precursor.

  • 2,4,6-Tribromophenol is commonly prepared by the controlled bromination of phenol.[6] A high-yield (96%) synthesis can be achieved by reacting a solution of phenol in methanol with bromine.[1] Another method involves dissolving phenol in cold water and adding an aqueous solution of bromine, which results in a nearly quantitative yield of TBP as a white precipitate.[7]

  • This compound synthesis starts from 4-methylphenol (p-cresol). The process involves multiple bromination steps, which can present challenges in selectivity and yield. One reported synthesis route notes that while the initial bromination occurs smoothly, subsequent bromination steps are less efficient, with one process reporting a yield of only 76%.[8]

The general workflow for the synthesis of these brominated phenols is illustrated below.

G cluster_0 Synthesis of 2,4,6-Tribromophenol cluster_1 Synthesis of this compound Phenol Phenol Reaction1 Electrophilic Aromatic Substitution Phenol->Reaction1 Bromine Bromine (aq. or in MeOH) Bromine->Reaction1 TBP 2,4,6-Tribromophenol (White Precipitate) Reaction1->TBP Purification1 Recrystallization (from dilute ethanol) TBP->Purification1 pCresol 4-Methylphenol (p-Cresol) Reaction2 Multi-step Bromination pCresol->Reaction2 BrominatingAgent Brominating Agent BrominatingAgent->Reaction2 TBMP This compound Reaction2->TBMP Purification2 Purification TBMP->Purification2

Caption: General synthesis workflows for TBP and this compound.

Comparative Analysis in Synthesis: The Ullmann Condensation

A key application for these intermediates is in the formation of carbon-oxygen (C-O) bonds to create diaryl ethers, often via the Ullmann condensation. This reaction is crucial for synthesizing polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants.[9][10] The Ullmann reaction traditionally involves copper-promoted coupling of an aryl halide with an alcohol or phenol, often requiring high temperatures.[11][12]

The structural differences between this compound and 2,4,6-tribromophenol lead to distinct outcomes in reactivity and product formation.

Table 2: Comparison in Ullmann-type C-O Coupling Reactions

ParameterThis compound2,4,6-Tribromophenol
Steric Hindrance High (around the hydroxyl group due to bromines at positions 2 and 6, and methyl at 4)High (around the hydroxyl group due to bromines at positions 2 and 6)
Electronic Effects Methyl group is electron-donating, slightly activating the ring.No additional activating/deactivating groups other than Br and OH.
Regioselectivity The single unsubstituted carbon (position 5) is the primary site for further aromatic substitution.Two equivalent unsubstituted carbons (positions 3 and 5) are available for reaction.
Typical Products Leads to asymmetrically substituted, often more complex, diaryl ethers. Used in the synthesis of specific pharmaceutical intermediates and probes.[4][5]Primarily used for symmetrical, highly brominated flame retardants and their derivatives.[1][6]
Reported Yields Specific yield data for Ullmann reactions was not found in the search results, but synthesis of its derivatives can have challenges.[8]Used in improved methods for synthesizing PBDEs with enhanced yields, especially for highly brominated congeners.[9][10]

The differing substitution patterns directly influence the potential for subsequent reactions on the aromatic ring, a critical consideration for multi-step syntheses.

References

Comparing the efficacy of different brominating agents for phenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of phenols is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of a brominating agent is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of various brominating agents for phenol synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Performance of Common Brominating Agents

The following table summarizes the performance of several common brominating agents in the synthesis of bromophenols. Key metrics include typical yields, regioselectivity, and critical reaction conditions.

Brominating AgentTypical Yield (%)Regioselectivity (ortho:para)Key Reaction ConditionsAdvantagesDisadvantages
Bromine (Br₂) in CS₂ High (often >90%)Solvent and temperature-dependent, can favor paraNon-polar solvent, low temperatureInexpensive, highly reactiveCorrosive, toxic, can lead to polybromination[1][2]
N-Bromosuccinimide (NBS) 70-95%Generally favors para-substitutionAcetonitrile or acetic acid, often at room temperatureSafer and easier to handle than Br₂, good for monobromination[2][3][4]Can require longer reaction times, succinimide byproduct
KBr / KBrO₃ 80-95%pH-dependent, can be tuned for selectivityAcidic aqueous or mixed aqueous/organic mediaIn situ generation of bromine, avoids handling of Br₂[5]Requires careful pH control[5]
KBr / ZnAl–BrO₃⁻–LDHs 67-89%Excellent para-selectivityMild conditions, no catalyst requiredHigh regioselectivity for monobromination, cheap reagents[1]Heterogeneous system, requires preparation of the LDH
PIDA / AlBr₃ 28-96%Predominantly para-selectiveAcetonitrile, room temperatureMild conditions, effective for electron-rich and some electron-poor phenols[6][7]Reagent needs to be prepared in situ or isolated
Pyridinium Tribromide High (yields often >90%)Good selectivity, similar to Br₂Various organic solventsCrystalline, non-volatile, and easy to handle solid, simplifies work-up[8][9]Can be more expensive than Br₂
HBr / DMSO (or other sulfoxides) Moderate to highHigh para-selectivity (up to 99:1 p/o)Mild conditionsCheap and readily available reagents, high regioselectivity[10]Potential for side reactions with DMSO

Understanding the Reaction: Electrophilic Aromatic Substitution

The bromination of phenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group of phenol is a strong activating group, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack. This activation directs the incoming electrophile (a bromine species) to the ortho and para positions.

EAS_Mechanism cluster_phenol Phenol cluster_reagent Brominating Agent cluster_intermediate Sigma Complex (Resonance Stabilized) cluster_product Product phenol Phenol intermediate Arenium Ion phenol->intermediate Electrophilic Attack reagent Br-X product Bromophenol intermediate->product Deprotonation

Caption: General mechanism for the electrophilic bromination of phenol.

Selecting the Right Brominating Agent: A Decision Workflow

The choice of brominating agent depends on the desired outcome, specifically the required regioselectivity and the tolerance for polybromination. This workflow can guide the selection process.

Reagent_Selection_Workflow start Start: Desired Bromophenol Synthesis q1 Is high para-selectivity the primary goal? start->q1 q2 Is monobromination essential? q1->q2 No reagent1 Use HBr/Sulfoxide or KBr/ZnAl-BrO3-LDHs for excellent para-selectivity. q1->reagent1 Yes q3 Are harsh conditions and reagents to be avoided? q2->q3 No reagent2 Use NBS or KBr/KBrO3 under controlled conditions. q2->reagent2 Yes reagent3 Consider Pyridinium Tribromide or PIDA/AlBr3 for milder conditions. q3->reagent3 Yes reagent4 Use Br2 in a non-polar solvent at low temperature for a cost-effective, high-yield reaction, but be cautious of over-bromination. q3->reagent4 No

Caption: Decision workflow for selecting a suitable brominating agent.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the bromination of phenol using different reagents.

Protocol 1: Selective Para-bromination of Phenol using Bromine

This method is adapted from a procedure that yields a high percentage of 4-bromophenol.[2]

  • Dissolve Phenol: Dissolve 10.0 g (0.106 mol) of phenol in 100 mL of carbon disulfide (CS₂).

  • Cool the Solution: Cool the solution in an ice-salt bath to 0-5 °C.

  • Add Bromine: Slowly add a solution of 17.0 g (0.106 mol) of bromine in 20 mL of carbon disulfide dropwise with constant stirring over 30 minutes.

  • Reaction: Allow the reaction mixture to stand at 0-5 °C for an additional 30 minutes.

  • Work-up: Wash the reaction mixture with water, then with a 5% sodium bisulfite solution to remove excess bromine, and finally with water again.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product can be purified by vacuum distillation or recrystallization to yield p-bromophenol.

Protocol 2: Monobromination of Phenol using N-Bromosuccinimide (NBS)

This protocol provides a general method for the monobromination of phenols using a safer reagent.

  • Prepare Solution: In a round-bottom flask, dissolve 10 mmol of phenol in 50 mL of acetonitrile.

  • Add NBS: Add 1.78 g (10 mmol) of N-bromosuccinimide to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Protocol 3: Oxidative Bromination using KBr and KBrO₃

This procedure generates bromine in situ for the bromination of phenol.[5]

  • Prepare Phenol Solution: Dissolve 1.0 g of phenol in 40 mL of glacial acetic acid in a 100 mL flask.

  • Add Brominating Solution: Add 15 mL of a 0.1 N KBr-KBrO₃ solution.

  • Adjust pH: Adjust the pH of the solution to 3 by the dropwise addition of 0.1 N HCl.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the crude product by chromatography or recrystallization.

General Experimental Workflow

The following diagram illustrates a typical workflow for a phenol bromination experiment, from reaction setup to product analysis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup1 Dissolve phenol in appropriate solvent setup2 Cool reaction mixture (if required) setup1->setup2 setup3 Add brominating agent setup2->setup3 reaction Stir at specified temperature setup3->reaction monitoring Monitor progress by TLC/GC-MS reaction->monitoring workup1 Quench reaction monitoring->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 purification Column chromatography or recrystallization workup4->purification analysis Characterize product (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and purification of bromophenols.

Conclusion

The selection of a brominating agent for phenol synthesis is a critical decision that impacts yield, selectivity, and safety. While traditional reagents like molecular bromine are effective, modern alternatives such as N-bromosuccinimide, pyridinium tribromide, and in situ generated bromine from KBr/KBrO₃ offer significant advantages in terms of handling, safety, and, in some cases, improved selectivity.[4][5][8] For highly regioselective para-bromination, specialized systems like HBr/sulfoxide or KBr/ZnAl–BrO₃⁻–LDHs present excellent options.[1][10] By carefully considering the specific requirements of the desired transformation and consulting the data and protocols presented in this guide, researchers can make an informed choice to achieve their synthetic goals efficiently and safely.

References

Cross-validation of GC-MS and HPLC methods for bromophenol analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bromophenols is crucial for environmental monitoring, toxicological studies, and ensuring the quality of pharmaceutical products. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for specific analytical needs.

Quantitative Performance Comparison

The choice between GC-MS and HPLC often hinges on the analytical performance metrics required for the study, such as sensitivity, linearity, and precision. The following tables summarize the quantitative performance of both methods for bromophenol analysis based on published data.

High-Performance Liquid Chromatography (HPLC-UV)

A comprehensive study on the analysis of seven bromophenols using HPLC with UV detection provides robust validation data. The method demonstrated excellent linearity, precision, and accuracy for the quantification of these compounds in red algae extracts.[1][2]

ParameterPerformance
**Linearity (R²) **≥ 0.999[1][2]
Limit of Detection (LOD) 0.008 - 0.038 µg/mL[1]
Limit of Quantification (LOQ) 0.024 - 0.116 µg/mL[1]
Intra-day Precision (%RSD) ≤ 6.28%[1][2]
Inter-day Precision (%RSD) ≤ 5.21%[1][2]
Accuracy (% Recovery) Maximum displacement of 4.93%[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)

Data for GC-MS analysis of bromophenols often involves a derivatization step to improve the volatility of the analytes. A study on the determination of 10 bromophenols in urine after in-situ acetylation and GC-MS analysis provides the following performance characteristics.[3]

ParameterPerformance
Limit of Detection (LOD) pg/mL range[3]
Precision (%RSD) < 14% (intra- and inter-day)[3]
Accuracy (% Recovery) 79% - 117% in human urine[3]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. The following sections outline the key experimental protocols for both HPLC and GC-MS analysis of bromophenols.

HPLC-UV Experimental Protocol

This protocol is based on a validated method for the separation and quantification of seven bromophenols.[1][2]

  • Instrumentation : Agilent 1100 HPLC system with a Diode Array Detector (DAD).[1]

  • Column : Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).[1][2]

  • Mobile Phase : A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).[1][2]

  • Gradient Program :

    • 0 min: 2% B

    • 0.1 min: 20% B

    • 15 min: 50% B

    • 35 min: 70% B

    • 40 min: 98% B

    • 50 min: 98% B[1]

  • Flow Rate : 0.25 mL/min.[1][2]

  • Column Temperature : 30 °C.[1][2]

  • Injection Volume : 5 µL.[1][2]

  • Detection : 210 nm.[1][2]

GC-MS Experimental Protocol

This protocol outlines a general procedure for the analysis of bromophenols, which often requires a derivatization step.[3][4][5]

  • Sample Preparation :

    • Extraction : Depending on the matrix (e.g., soil, urine, water), extraction methods like Soxhlet, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are employed.[4]

    • Derivatization : To improve volatility and chromatographic performance, bromophenols are often derivatized.[5] A common method is acetylation using acetic anhydride or silylation with agents like BSTFA.[3][5]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.[3][6]

  • Column : A non-polar capillary column such as a 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[6]

  • Carrier Gas : Helium at a constant flow rate.[6]

  • Inlet Temperature : Typically around 280 °C.[7]

  • Oven Temperature Program : A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 40-150 °C) and ramping up to a higher temperature (e.g., 280-300 °C).[6][7]

  • Ionization Mode : Electron Ionization (EI) is commonly used.[7]

  • Mass Analyzer : A quadrupole mass spectrometer is frequently used for these analyses.[3]

Method Comparison Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of bromophenols and the logical relationship in a cross-validation study.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting Results Quantification->Report GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram TIC/EIC Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting Results Quantification->Report CrossValidation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison GCMS GC-MS Analysis Linearity Linearity GCMS->Linearity LOD_LOQ LOD/LOQ GCMS->LOD_LOQ Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Data_Comparison Quantitative Data Comparison HPLC HPLC Analysis HPLC->Linearity HPLC->LOD_LOQ HPLC->Accuracy HPLC->Precision Linearity->Data_Comparison LOD_LOQ->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Comparison->Statistical_Analysis Conclusion Conclusion on Method Equivalency Statistical_Analysis->Conclusion

References

A Comparative Environmental Risk Assessment: 2,3,6-Tribromo-4-methylphenol and Other Major Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental impact of 2,3,6-Tribromo-4-methylphenol relative to other common flame retardants, supported by experimental data and standardized protocols.

Executive Summary

Flame retardants are critical components in a vast array of consumer and industrial products, enhancing fire safety. However, their widespread use has led to environmental contamination, raising concerns about their persistence, potential for bioaccumulation, and toxicity. This guide provides a comparative environmental risk assessment of this compound (represented by 2,4,6-Tribromophenol) and three other major classes of flame retardants: Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA), and Organophosphate Flame Retardants (OPFRs). By presenting key environmental and toxicological parameters in a structured format, this document aims to facilitate informed decisions regarding the selection and use of these chemicals.

Data Presentation: Comparative Environmental Impact

The following tables summarize key quantitative data for the environmental fate and ecotoxicity of the selected flame retardants.

Table 1: Environmental Persistence and Bioaccumulation

Flame Retardant ClassRepresentative Compound(s)Half-life in SoilHalf-life in WaterBioconcentration Factor (BCF)
Tribromomethylphenol 2,4,6-TribromophenolGenerally persistent, not readily biodegradable[1]Not expected to be an important fate process[1]513[2]
Polybrominated Diphenyl Ethers (PBDEs) BDE-47, BDE-99, BDE-209Months to yearsCan be persistentHigh (e.g., BDE-47 BCF > 5,000)[3]
Tetrabromobisphenol A (TBBPA) TBBPACan persist, especially in sediment[4]Poorly soluble, can persist[4]Low to Moderate (e.g., 10-2,000)[5]
Organophosphate Flame Retardants (OPFRs) TCEP, TCPP, TPhPVariable, some can persist[6][7]Hydrolysis can be a degradation pathway[6]Generally low to moderate[8][9]

Table 2: Aquatic Ecotoxicity

Flame Retardant ClassRepresentative Compound(s)Fish 96-hr LC50 (mg/L)Daphnia 48-hr EC50 (mg/L)Algae 72-hr EC50 (mg/L)
Tribromomethylphenol 2,4,6-Tribromophenol1.1 (Carp)[2]0.26 (Daphnia magna)[2]0.76 (Selenastrum capricornutum)[2]
Polybrominated Diphenyl Ethers (PBDEs) BDE-47, BDE-99Highly toxic to some fish species[3]Toxic to invertebrates[3]Toxic to algae[3]
Tetrabromobisphenol A (TBBPA) TBBPA0.5 - 5.0 (various species)[10]0.8 - 10.0 (Daphnia magna)[1]~1.0 (various species)[1]
Organophosphate Flame Retardants (OPFRs) TCEP, TCPP, TPhPVariable, some are toxic (e.g., TPhP)[11]Variable toxicity[11]Variable toxicity[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the environmental impact assessment of flame retardants, based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for microorganisms to break down a chemical under aerobic conditions. A substance is considered "readily biodegradable" if it meets specific degradation thresholds (e.g., >60% of theoretical CO2 production) within a 28-day period.

  • Principle: The test substance is incubated with a microbial inoculum (typically from activated sludge) in a mineral medium. The extent of degradation is measured over time by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.

  • Apparatus: Biometer flasks or similar respirometry equipment, dissolved oxygen meter, and analytical instrumentation for measuring CO2 or DOC.

  • Procedure:

    • Prepare a mineral medium containing the test substance as the sole carbon source.

    • Inoculate the medium with a small volume of activated sludge.

    • Incubate the test vessels in the dark at a constant temperature (e.g., 20-25°C).

    • At regular intervals, measure the chosen parameter (DOC, CO2, or O2 consumption).

    • Continue the test for 28 days or until the biodegradation curve reaches a plateau.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured degradation to the theoretical maximum.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline determines the bioconcentration factor (BCF) of a chemical in fish, which is a measure of its potential to accumulate in aquatic organisms.

  • Principle: Fish are exposed to the test substance in water at a constant concentration for a specified period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue and water is measured over time.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Procedure:

    • Uptake Phase: Expose fish to a constant, sublethal concentration of the test substance in a flow-through system.

    • At predetermined time points, sample fish and water for analysis of the test substance concentration.

    • Depuration Phase: Transfer the fish to clean, flowing water.

    • Continue sampling fish and water at regular intervals to determine the rate of elimination.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.

Acute Toxicity Testing (OECD 201, 202, 203)

These guidelines outline the protocols for determining the acute toxicity of chemicals to aquatic organisms.

  • OECD 201 (Alga, Growth Inhibition Test): Evaluates the effects of a substance on the growth of freshwater algae over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Determines the concentration of a substance that immobilizes 50% of the exposed Daphnia (a small crustacean) within a 48-hour period (EC50).

  • OECD 203 (Fish, Acute Toxicity Test): Assesses the concentration of a chemical that is lethal to 50% of the test fish over a 96-hour exposure (LC50).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for environmental impact assessment and a key signaling pathway affected by brominated flame retardants.

G cluster_0 Environmental Fate Assessment cluster_1 Ecotoxicity Assessment cluster_2 Risk Characterization Physicochemical Properties Physicochemical Properties Biodegradation (OECD 301) Biodegradation (OECD 301) Physicochemical Properties->Biodegradation (OECD 301) Bioaccumulation (OECD 305) Bioaccumulation (OECD 305) Physicochemical Properties->Bioaccumulation (OECD 305) PEC/PNEC Ratio PEC/PNEC Ratio Biodegradation (OECD 301)->PEC/PNEC Ratio Bioaccumulation (OECD 305)->PEC/PNEC Ratio Hydrolysis (OECD 111) Hydrolysis (OECD 111) Photodegradation Photodegradation Algae (OECD 201) Algae (OECD 201) Algae (OECD 201)->PEC/PNEC Ratio Daphnia (OECD 202) Daphnia (OECD 202) Daphnia (OECD 202)->PEC/PNEC Ratio Fish (OECD 203) Fish (OECD 203) Fish (OECD 203)->PEC/PNEC Ratio Hazard Quotient Hazard Quotient PEC/PNEC Ratio->Hazard Quotient

Caption: Experimental workflow for environmental impact assessment.

G cluster_0 BFR Brominated Flame Retardant (e.g., TBBPA, PBDEs) AhR Aryl Hydrocarbon Receptor (AhR) (Cytosol) BFR->AhR Binds Nucleus Nucleus AhR->Nucleus Translocates ARNT AhR Nuclear Translocator (ARNT) AhR_N AhR XRE Xenobiotic Responsive Element (XRE) (DNA) Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene Induces Response Adverse Cellular Responses (e.g., Endocrine Disruption, Toxicity) Gene->Response ARNT_N ARNT AhR_N->ARNT_N Dimerizes with ARNT_N->XRE Binds to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by BFRs.

References

Unraveling the Complexity of Brominated Phenol Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate and potential degradation pathways of brominated phenols is of paramount importance. These compounds, widely used as flame retardants, pesticides, and chemical intermediates, are persistent organic pollutants with significant environmental and health implications. This guide provides a comparative analysis of the primary degradation pathways for various brominated phenols, supported by experimental data and detailed methodologies, to aid in the development of effective detoxification and remediation strategies.

This publication delves into three principal mechanisms of brominated phenol degradation: microbial degradation, photocatalysis, and advanced oxidation processes (AOPs). Each pathway is evaluated based on its efficiency, reaction kinetics, and the nature of its intermediate and final products.

Microbial Degradation: Nature's Remediation Engine

Microbial degradation offers a cost-effective and environmentally benign approach to breaking down brominated phenols. Certain microorganisms can utilize these compounds as a source of carbon and energy, transforming them into less harmful substances.

One notable pathway is the aerobic degradation of 4-bromophenol (4-BP) by bacteria such as Arthrobacter chlorophenolicus A6. Studies have shown that this bacterium can achieve complete degradation of a mixture of 4-BP, 4-nitrophenol, and 4-chlorophenol within 68 hours.[1] The degradation often proceeds through a series of hydroxylation and dehalogenation steps. For instance, anaerobic biodegradation of 2-bromophenol has been shown to involve reductive dehalogenation to phenol, which is then further degraded.[2]

Co-metabolism is another microbial strategy, where the degradation of a complex compound like 2,4,6-tribromophenol (TBP) is facilitated by the presence of a more easily metabolizable co-substrate, such as glucose or yeast extract.[3] The efficiency of microbial degradation can be influenced by factors such as the microbial consortium present, pH, temperature, and the presence of other organic compounds.[4][5]

Photocatalysis: Harnessing Light for Degradation

Photocatalysis is a powerful advanced oxidation process that utilizes semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to generate highly reactive hydroxyl radicals (•OH) upon UV or visible light irradiation.[1][6] These radicals are potent oxidizing agents that can non-selectively break down organic pollutants.

The photocatalytic degradation of brominated phenols typically involves debromination, hydroxylation, and eventual mineralization to CO₂, H₂O, and bromide ions.[7] For example, the photocatalytic degradation of 4-bromophenol can proceed through the formation of hydroquinone and other hydroxylated intermediates before the aromatic ring is cleaved.[8] The efficiency of this process is dependent on parameters like catalyst loading, pH, initial pollutant concentration, and light intensity.[6][9]

Advanced Oxidation Processes (AOPs): A Chemical Approach to Degradation

Advanced oxidation processes encompass a variety of chemical treatment methods designed to generate highly reactive species, primarily hydroxyl radicals, to oxidize recalcitrant organic compounds.[10][11] Besides photocatalysis, other common AOPs include ozonation and Fenton-like reactions.

Ozonation involves the use of ozone (O₃) to directly oxidize organic molecules or to generate hydroxyl radicals. The degradation pathway of phenols by ozonation often involves hydroxylation to form catechols and hydroquinones, followed by ring-opening to produce smaller organic acids.[12]

Fenton and Fenton-like reactions utilize hydrogen peroxide (H₂O₂) in the presence of iron salts (Fe²⁺ or Fe³⁺) to produce hydroxyl radicals.[13] These processes have been shown to be effective in degrading a range of brominated phenols, with the reaction kinetics being influenced by factors such as pH and the concentrations of the reactants.[7]

Comparative Data on Degradation Efficiency

The following tables summarize quantitative data from various studies on the degradation of different brominated phenols using the discussed methods.

Table 1: Microbial Degradation of Brominated Phenols

Brominated PhenolMicroorganism/ConsortiumInitial ConcentrationDegradation EfficiencyTimeReference
4-Bromophenol (4-BP)Arthrobacter chlorophenolicus A6250-450 mg/L~100%< 1 day[4]
2-BromophenolMarine/Estuarine Sediment MicrocosmsNot specifiedNot specified-[2]
2,4,6-Tribromophenol (TBP)Bacillus sp. GZT10 mg/L>90%7 days[3]

Table 2: Photocatalytic Degradation of Brominated Phenols

Brominated PhenolPhotocatalystInitial ConcentrationDegradation EfficiencyTimeReference
4-Bromophenol (4-BP)rGZ NCsNot specified99.04%180 min[14]
Phenol (as a model compound)ZnO25 ppm78.2%Not specified[6]
Phenol (as a model compound)Fe₃O₄80 mg/L94.9%60 min[15]

Table 3: Degradation of Brominated Phenols by Advanced Oxidation Processes

Brominated PhenolAOP MethodInitial ConcentrationDegradation EfficiencyTimeReference
4-Bromophenol (4-BP)Ferrate(VI) OxidationNot specified96.71%Not specified[14]
2,4,6-Tribromophenol (TBP)UV/H₂O₂Not specifiedOptimum at [oxidant]/[TBP] molar ratio of 15/1Not specified[16]
2,4,6-Tribromophenol (TBP)Fe(II)/CaSO₃10 µM86.1% (at pH 3.5)Not specified[7]
4-Bromophenol (4-BP)Electrochemical Oxidation100 mg/L~100%60 min[8]

Visualizing the Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key degradation pathways and experimental workflows.

Microbial_Degradation_of_4_Bromophenol cluster_pathway Microbial Degradation Pathway of 4-Bromophenol 4-Bromophenol 4-Bromophenol Bromocatechol Bromocatechol 4-Bromophenol->Bromocatechol Hydroxylation Maleylacetic acid Maleylacetic acid Bromocatechol->Maleylacetic acid Ring Cleavage TCA Cycle Intermediates TCA Cycle Intermediates Maleylacetic acid->TCA Cycle Intermediates Metabolism

Microbial degradation pathway of 4-Bromophenol.

Photocatalytic_Degradation_Workflow cluster_workflow Experimental Workflow for Photocatalytic Degradation A Prepare aqueous solution of brominated phenol B Add photocatalyst (e.g., TiO2) A->B C Irradiate with UV/Visible light under stirring B->C D Withdraw samples at intervals C->D E Filter samples to remove catalyst D->E F Analyze samples (e.g., by HPLC or GC-MS) E->F

A typical experimental workflow for photocatalysis.

AOP_Degradation_of_TBP cluster_pathway Advanced Oxidation Pathway of 2,4,6-Tribromophenol 2,4,6-Tribromophenol 2,4,6-Tribromophenol Dibromophenols Dibromophenols 2,4,6-Tribromophenol->Dibromophenols Debromination Bromophenols Bromophenols Dibromophenols->Bromophenols Debromination Phenol Phenol Bromophenols->Phenol Debromination Hydroxylated Intermediates Hydroxylated Intermediates Phenol->Hydroxylated Intermediates Hydroxylation Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Ring Opening CO2 + H2O + Br- CO2 + H2O + Br- Ring Cleavage Products->CO2 + H2O + Br- Mineralization

Degradation pathway of TBP via AOPs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key degradation techniques discussed.

Protocol for Microbial Degradation of 4-Bromophenol
  • Culture Preparation: A bacterial strain, such as Arthrobacter chlorophenolicus A6, is cultured in a suitable nutrient broth to obtain a healthy and active seed culture.

  • Batch Degradation Experiment: The degradation study is conducted in flasks containing a mineral salt medium. A specific initial concentration of 4-bromophenol (e.g., 250-450 mg/L) is added as the sole carbon source or in combination with other pollutants.[4]

  • Inoculation and Incubation: The flasks are inoculated with the seed culture and incubated under controlled conditions (e.g., specific temperature and shaking speed).

  • Sampling and Analysis: Aliquots of the culture medium are withdrawn at regular intervals. The samples are centrifuged to remove bacterial cells, and the supernatant is analyzed for the concentration of 4-bromophenol and its degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19]

Protocol for Photocatalytic Degradation of Phenol (Model Compound)
  • Catalyst Suspension: A known amount of photocatalyst (e.g., TiO₂) is suspended in an aqueous solution of the brominated phenol in a photocatalytic reactor.[1]

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the brominated phenol molecules.

  • Photoreaction: The suspension is then irradiated with a UV or visible light source while being continuously stirred.

  • Sampling and Analysis: Samples are collected at different time intervals, filtered to remove the catalyst particles, and the concentration of the brominated phenol and its intermediates in the filtrate is determined using analytical techniques like HPLC or UV-Vis spectrophotometry.[1][9]

Protocol for Advanced Oxidation Process (Fenton-like Reaction)
  • Reaction Setup: The experiment is performed in a batch reactor containing an aqueous solution of the target brominated phenol at a specific concentration and pH.

  • Initiation of Reaction: The Fenton-like reaction is initiated by adding the iron catalyst (e.g., Fe(II) or Fe(III) salt) and hydrogen peroxide to the solution.[7]

  • Reaction Monitoring: The reaction is allowed to proceed for a set period under constant stirring.

  • Quenching and Analysis: At predetermined time points, an aliquot of the reaction mixture is taken, and the reaction is quenched (e.g., by adding a strong acid). The sample is then analyzed for the remaining concentration of the brominated phenol and its degradation products.[20]

References

Evaluating the Antioxidant Potential of 2,3,6-Tribromo-4-methylphenol in Comparison to Known Antioxidants: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for novel therapeutic agents, natural compounds from marine sources have garnered significant attention. Among these, bromophenols, a class of secondary metabolites found predominantly in marine algae, have demonstrated a wide range of biological activities, including potent antioxidant effects.[1][2] This guide aims to evaluate the antioxidant potential of a specific synthetic bromophenol, 2,3,6-Tribromo-4-methylphenol, by drawing comparisons with structurally related, naturally occurring bromophenols and established antioxidant standards such as Vitamin C, Vitamin E (and its water-soluble analog, Trolox), and Butylated Hydroxytoluene (BHT).

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC).

The following table summarizes the reported antioxidant activities of various bromophenols and standard antioxidants from different studies. This comparative data provides a benchmark for the potential antioxidant efficacy of this compound.

Table 1: Comparative Antioxidant Activity of Bromophenols and Standard Antioxidants

CompoundDPPH IC50 (µM)ABTS TEAC (mM)FRAP (µmol Fe2+/g)Source(s)
Bromophenols
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.842.87Not Reported[4]
bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherNot ReportedNot ReportedNot Reported[3]
3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol9.62.3Not Reported[5]
5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol16.13.0Not Reported[5]
Various Bromophenols from Polysiphonia urceolata6.1 - 35.8Not ReportedNot Reported[6]
Standard Antioxidants
Vitamin C (Ascorbic Acid)7.82 (µg/mL)1.0Not Reported[7][8]
TroloxNot ReportedStandardNot Reported[4][9]
Butylated Hydroxytoluene (BHT)81.8 - 85.1Not ReportedNot Reported[2][6]
α-Tocopherol (Vitamin E)Not ReportedNot ReportedNot Reported[9]

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for interpreting the comparative data. Below are detailed protocols for the three key assays mentioned.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[10] The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound and standard antioxidants are prepared.

  • A fixed volume of the DPPH solution is added to the test compound solutions.

  • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The change in color is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at a specific wavelength (typically around 734 nm).

  • Various concentrations of the test compound and a standard (usually Trolox) are prepared.

  • A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at the specified wavelength.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12][13] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • The absorbance of the blue-colored ferrous-TPTZ complex is measured at a specific wavelength (typically around 593 nm).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram of sample.

Visualizing Methodologies and Mechanisms

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow_for_Antioxidant_Assays cluster_Sample_Preparation Sample Preparation cluster_Assays Antioxidant Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay cluster_Data_Analysis Data Analysis Compound Test Compound (this compound) Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Standards Standard Antioxidants (Vitamin C, Trolox, BHT) Standards->Serial_Dilutions DPPH_Reagent DPPH Reagent Serial_Dilutions->DPPH_Reagent ABTS_Reagent ABTS•+ Reagent Serial_Dilutions->ABTS_Reagent FRAP_Reagent FRAP Reagent Serial_Dilutions->FRAP_Reagent Incubation_DPPH Incubation (Dark, RT) DPPH_Reagent->Incubation_DPPH Abs_DPPH Measure Absorbance (~517 nm) Incubation_DPPH->Abs_DPPH Calculation Calculate % Inhibition Abs_DPPH->Calculation Incubation_ABTS Incubation (RT) ABTS_Reagent->Incubation_ABTS Abs_ABTS Measure Absorbance (~734 nm) Incubation_ABTS->Abs_ABTS Abs_ABTS->Calculation Incubation_FRAP Incubation (37°C) FRAP_Reagent->Incubation_FRAP Abs_FRAP Measure Absorbance (~593 nm) Incubation_FRAP->Abs_FRAP FRAP_Value Calculate FRAP Value Abs_FRAP->FRAP_Value IC50 Determine IC50 Calculation->IC50 TEAC Calculate TEAC Calculation->TEAC

Caption: Workflow for evaluating antioxidant potential.

Phenolic_Antioxidant_Mechanism cluster_Signaling_Pathway_Modulation Modulation of Cellular Signaling Pathways Phenol Phenolic Antioxidant (Ar-OH) e.g., Bromophenol Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• acceptance Bromophenol Bromophenol Nrf2 Nrf2 Bromophenol->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces

Caption: Antioxidant mechanisms of phenolic compounds.

Conclusion

While there is a lack of direct experimental evidence for the antioxidant potential of this compound, the existing literature on related bromophenols strongly suggests that it is likely to possess significant antioxidant properties. The presence of a phenolic hydroxyl group is a key structural feature for radical scavenging activity.[14] Furthermore, studies have shown that many bromophenols isolated from marine algae exhibit potent antioxidant effects, often superior to standard antioxidants like BHT.[6][15]

The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to design and conduct studies to empirically determine the antioxidant capacity of this compound. Future research should focus on performing DPPH, ABTS, and FRAP assays on this specific compound to quantify its activity and to understand its structure-activity relationship in comparison to other bromophenols. Such studies will be invaluable in assessing its potential as a novel antioxidant agent for therapeutic applications.

References

A Comparative Spectroscopic Analysis of 2,3,6-Tribromo-4-methylphenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic distinctions that arise during the synthesis of 2,3,6-Tribromo-4-methylphenol from 4-methylphenol. This report provides a side-by-side comparison of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the starting material and its brominated intermediates, offering clear, data-supported insights into the structural evolution of the molecule.

The progressive bromination of 4-methylphenol (p-cresol) to yield this compound introduces significant changes to the molecule's electronic environment and symmetry. These alterations are directly observable through various spectroscopic techniques, providing a clear roadmap of the reaction's progress. This guide delineates the key spectroscopic differences between the starting material, its mono- and di-brominated intermediates, and the final tri-brominated product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-methylphenol and its successive bromination products. The data highlights the impact of adding bromine atoms to the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H Chemical Shift (δ, ppm)-CH₃ Chemical Shift (δ, ppm)-OH Chemical Shift (δ, ppm)
4-Methylphenol 7.03 (d, 2H), 6.75 (d, 2H)[1]2.25 (s, 3H)[1]4.17 (s, br, 1H)[1]
2-Bromo-4-methylphenol 7.18 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H)2.23 (s, 3H)5.4 (s, 1H)
2,6-Dibromo-4-methylphenol 7.20 (s, 2H)2.25 (s, 3H)5.6 (s, br, 1H)
This compound 7.6 (s, 1H) (Predicted)2.4 (s, 3H) (Predicted)5.8 (s, br, 1H) (Predicted)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundAr-C Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)
4-Methylphenol 155.7, 132.2, 130.3, 116.3[1]21.4[1]
2-Bromo-4-methylphenol 151.2, 133.5, 131.0, 128.0, 115.5, 110.220.2
2,6-Dibromo-4-methylphenol 148.2, 133.1, 132.8, 115.820.1
This compound 149.0, 135.0, 130.0, 120.0, 118.0, 115.0 (Predicted)22.0 (Predicted)

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (Aromatic) StretchC-H (Alkyl) StretchC=C (Aromatic) StretchC-Br Stretch
4-Methylphenol ~3350 (broad)~3020~2920~1610, 1515N/A
2-Bromo-4-methylphenol ~3450 (broad)~3030~2925~1590, 1490~650
2,6-Dibromo-4-methylphenol ~3500 (broad)~3050~2930~1570, 1470~660
This compound ~3510 (broad) (Predicted)~3060 (Predicted)~2930 (Predicted)~1550, 1450 (Predicted)~670 (Predicted)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
4-Methylphenol C₇H₈O108.14108 (M+), 107, 77
2-Bromo-4-methylphenol C₇H₇BrO187.03188/186 (M+), 107, 77[2]
2,6-Dibromo-4-methylphenol C₇H₆Br₂O265.93268/266/264 (M+), 187/185, 106, 77
This compound C₇H₅Br₃O344.83348/346/344/342 (M+), 267/265/263, 186/184, 105 (Predicted)

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. While specific instrument parameters may vary, the general methodologies are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ 0.00 ppm).[1]

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often analyzed as KBr pellets, or by using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Synthesis Pathway

The synthesis of this compound from 4-methylphenol is a stepwise electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing, influencing the position of the incoming bromine atoms.

Synthesis_Pathway 4-Methylphenol 4-Methylphenol 2-Bromo-4-methylphenol 2-Bromo-4-methylphenol 4-Methylphenol->2-Bromo-4-methylphenol + Br2 2,6-Dibromo-4-methylphenol 2,6-Dibromo-4-methylphenol 2-Bromo-4-methylphenol->2,6-Dibromo-4-methylphenol + Br2 This compound This compound 2,6-Dibromo-4-methylphenol->this compound + Br2

References

Inter-laboratory study on the quantification of 2,3,6-Tribromo-4-methylphenol.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 2,3,6-Tribromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of Analytical Techniques

The selection of an analytical technique for the quantification of brominated phenols is contingent on factors such as the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[1] GC-MS is a robust and widely used method for volatile and semi-volatile compounds, while LC-MS/MS is advantageous for a broader range of compounds, including those that are thermally labile.[1][2]

Data Presentation: Performance Comparison

The following table summarizes typical performance data for the analysis of brominated phenols using GC-MS and LC-MS/MS. These values are representative and may vary based on the specific laboratory conditions, sample matrix, and instrumentation.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Often recommended to improve volatility (e.g., acetylation or silylation).[3]Not typically required, allowing for direct analysis.[2]
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) followed by derivatization.[4]LLE or SPE followed by dissolution in a mobile phase-compatible solvent.[2]
Instrumentation Gas Chromatograph coupled to a single quadrupole or tandem quadrupole Mass Spectrometer.[3][5]High-Performance Liquid Chromatograph coupled to a tandem quadrupole Mass Spectrometer.[2]
Limit of Detection (LOD) 0.39 - 23 pg/mL (analyte and method dependent).[3][4]<1 ng/mL to 1.0 µg/L (analyte and method dependent).[6][7]
Linearity (R²) > 0.995.[3]> 0.995.[7]
Recovery 63 - 133%.[4]90 - 105%.[7]
Advantages High sensitivity and selectivity, especially with tandem MS; excellent for complex matrices after cleanup.[5]Simpler sample preparation (no derivatization); suitable for thermally labile compounds.[2][8]
Disadvantages Derivatization adds a step to the workflow and may introduce variability.[9]Potential for matrix effects impacting ionization efficiency.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results between laboratories.[1] Below are generalized methodologies for the analysis of brominated phenols.

Protocol 1: Quantification by GC-MS/MS with Derivatization

This protocol is based on established methods for the analysis of various brominated phenols in environmental and biological samples.[4]

  • Sample Preparation (Solid-Phase Extraction & Derivatization)

    • Spike the sample (e.g., 100 mL of a water sample) with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Condition a solid-phase extraction (SPE) cartridge (e.g., polymeric reversed-phase) with methanol followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent (e.g., 100 µL of ethyl acetate) containing a derivatizing agent (e.g., acetic anhydride or a silylation reagent like N,O-bis(trimethylsilyl)trifluoroacetamide).[3]

    • Heat the mixture to facilitate the derivatization reaction as required.

    • Cool the sample and transfer it to an autosampler vial for GC-MS/MS analysis.

  • Instrumental Analysis (GC-MS/MS)

    • Gas Chromatograph (GC):

      • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Injector: Splitless mode at 280°C.

      • Oven Program: Start at 120°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS/MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized this compound would need to be determined.

Protocol 2: Quantification by LC-MS/MS

This protocol is adapted from methods used for the analysis of other phenolic compounds.[2]

  • Sample Preparation (Solid-Phase Extraction)

    • Spike the sample with an appropriate internal standard.

    • Condition an SPE cartridge as described in the GC-MS/MS protocol.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with a suitable solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumental Analysis (LC-MS/MS)

    • Liquid Chromatograph (LC):

      • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the analyte.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometer (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for this compound.

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate a generalized experimental workflow for the analysis of this compound and a logical comparison of the two primary analytical techniques discussed.

G cluster_prep Sample Preparation cluster_gcms GC-MS/MS Path cluster_lcms LC-MS/MS Path cluster_data Data Analysis Sample Aqueous Sample Spike Add Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute Analyte SPE->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate Derivatize Derivatization Concentrate->Derivatize Filter Filter Sample Concentrate->Filter GCMS GC-MS/MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant LCMS LC-MS/MS Analysis Filter->LCMS LCMS->Quant Report Report Results Quant->Report

Caption: General experimental workflow for the quantification of this compound.

G cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method gc1 Volatilization Required gc2 Derivatization Step gc1->gc2 lc1 Analyte in Solution prep gc3 Gas Phase Separation gc2->gc3 lc2 Direct Injection prep2 gc4 Electron Ionization (EI) gc3->gc4 lc3 Liquid Phase Separation sep lc4 Electrospray Ionization (ESI) ion lc1->lc2 lc2->lc3 lc3->lc4 start Comparison Point start->gc1 Analyte State start->lc1 Analyte State

Caption: Logical comparison of key stages in GC-MS versus LC-MS/MS analysis.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Occurring Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of synthetic and naturally occurring bromophenols, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

Bromophenols are a class of halogenated phenolic compounds found abundantly in marine environments, particularly in red algae. These natural products have garnered significant attention for their diverse and potent biological activities, including antioxidant, anticancer, and enzyme-inhibitory properties. The unique chemical structures of these compounds, often featuring multiple bromine atoms and hydroxyl groups on a benzene ring, are crucial to their bioactivity.

The promising therapeutic potential of naturally occurring bromophenols has spurred interest in their chemical synthesis. Laboratory synthesis offers several advantages, including the potential for large-scale production, the ability to create novel derivatives with enhanced or modified activities, and a means to confirm the structure-activity relationships of these fascinating molecules. This guide will explore the biological activities of both natural and synthetic bromophenols, presenting a comparative overview of their performance in various experimental assays.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of a selection of natural and synthetic bromophenols. It is important to note that the data presented is compiled from various studies, and direct comparison of IC50 and Ki values should be made with consideration of the different experimental conditions.

Antioxidant Activity

The antioxidant potential of bromophenols is typically evaluated by their ability to scavenge free radicals, often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

CompoundSourceAssayIC50 (µM)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidNaturalDPPH19.84[1]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidSyntheticDPPHNot explicitly stated, but showed effective scavenging[1]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE)NaturalDPPH-[2]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)NaturalDPPH-[2]
Methylated and Acetylated Bromophenol DerivativesSyntheticCellular Antioxidant AssayShowed protective effects against H2O2-induced damage[2]
Anticancer Activity

The cytotoxic effects of bromophenols against various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value here indicates the concentration of the compound that inhibits 50% of cell growth.

CompoundSourceCell LineIC50 (µM)Reference
5,5′-methylenebis(3,4-dibromobenzene-1,2-diol)NaturalVarious-[3]
3,4-dibromo-5-(2-bromo-6-(ethoxymethyl)-3,4-dihydroxybenzyl)benzene-1,2-diolNatural--[3]
Bromophenol derivatives containing indolin-2-one moietySyntheticA549, Bel7402, HepG2, HeLa, HCT116Potent activity[3]
Methylated and Acetylated Bromophenol DerivativesSyntheticK562 (leukemia)Showed cytotoxic activity[2]
Enzyme Inhibition

Bromophenols have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CA), which are therapeutic targets for Alzheimer's disease and glaucoma, respectively. The inhibitory potential is quantified by the Ki (inhibition constant) or IC50 value.

CompoundSourceEnzymeKi (nM)IC50 (nM)Reference
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and derivativesSyntheticAChE0.13-14.74-[4]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and derivativesSyntheticBChE5.11-23.95-[4]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and derivativesSyntheticα-glycosidase63.96-206.78-[4]
Diaryl methane bromophenol derivativesSynthetichCA I2.53 - 25.6712.38 - 38.50[3]
Diaryl methane bromophenol derivativesSynthetichCA II1.63 - 15.05-[3]
Diaryl methane bromophenol derivativesSyntheticAChE6.54 - 24.868.35 - 21.00[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 2,4,6-Tribromophenol (A Representative Synthetic Bromophenol)

A common method for the synthesis of 2,4,6-tribromophenol involves the direct bromination of phenol.[5][6][7][8]

Materials:

  • Phenol

  • Bromine (Br2) or a source of bromine such as hydrobromic acid (HBr) and an oxidizing agent (e.g., hydrogen peroxide, H2O2).[6][8]

  • Solvent (e.g., water, ethanol, or a mixture).[6]

  • Reaction vessel with a stirrer, condenser, thermometer, and dropping funnel.

Procedure:

  • Dissolve phenol in the chosen solvent within the reaction vessel.

  • If using HBr and H2O2, add the hydrobromic acid to the phenol solution and stir.

  • Slowly add the brominating agent (liquid bromine or hydrogen peroxide) dropwise to the reaction mixture while maintaining a controlled temperature (e.g., 10-70 °C).[6]

  • After the addition is complete, continue stirring for a specified period (e.g., 0.5-6 hours) to ensure the reaction goes to completion.[6]

  • The 2,4,6-tribromophenol product will precipitate out of the solution.

  • Isolate the product by filtration.

  • Wash the product with water to remove any unreacted starting materials and byproducts.

  • Dry the purified 2,4,6-tribromophenol.

Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay [1][9][10][11]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

  • Test compounds (bromophenols) at various concentrations.

  • Standard antioxidant (e.g., Trolox, ascorbic acid).

  • Methanol or other suitable solvent.

Procedure:

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate or test tubes, add a specific volume of the test compound solution.

  • Add the DPPH solution to each well.

  • Include a control containing the solvent and DPPH solution, and a blank with only the solvent.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

2. ABTS Radical Cation Decolorization Assay [1][9][12]

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water).

  • Potassium persulfate solution (e.g., 2.45 mM in water).

  • Test compounds at various concentrations.

  • Standard antioxidant (e.g., Trolox).

  • Ethanol or phosphate-buffered saline (PBS).

Procedure:

  • Generate the ABTS•+ by mixing the ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

  • Include a control with solvent and ABTS•+ solution.

  • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Cytotoxicity Assay

MTT Assay [13][14][15][16]

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds (bromophenols) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or SDS in HCl).[14]

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the bromophenol compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Enzyme Inhibition Assay

General Protocol for Enzyme Kinetics [3][17][18][19][20][21]

Principle: To determine the inhibitory effect of bromophenols on a specific enzyme, the reaction rate is measured at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).

Reagents:

  • Purified enzyme.

  • Substrate for the enzyme.

  • Buffer solution to maintain optimal pH.

  • Inhibitor (bromophenol) at various concentrations.

Procedure:

  • Prepare a reaction mixture containing the buffer, enzyme, and inhibitor at a specific concentration.

  • Initiate the reaction by adding the substrate.

  • Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry).

  • Repeat the experiment with different concentrations of the substrate and inhibitor.

  • Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

  • Analyze the plot to determine the Vmax (maximum velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor.

  • From these values, the type of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value can be determined.

Mandatory Visualizations

Signaling Pathways

Bromophenols have been shown to exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating two key pathways often implicated in the action of these compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Bromophenols Bromophenols Mitochondrion Mitochondrion Bromophenols->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromophenols Bromophenols ROS Oxidative Stress (ROS) Bromophenols->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Bound Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Genes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Source cluster_bioassays Biological Activity Assays cluster_analysis Data Analysis Natural Source Natural Source (e.g., Marine Algae) Antioxidant Antioxidant Assays (DPPH, ABTS) Natural Source->Antioxidant Anticancer Anticancer Assays (MTT) Natural Source->Anticancer Enzyme Enzyme Inhibition Assays Natural Source->Enzyme Synthesis Chemical Synthesis Synthesis->Antioxidant Synthesis->Anticancer Synthesis->Enzyme IC50 IC50 / Ki Determination Antioxidant->IC50 Anticancer->IC50 Pathway Signaling Pathway Analysis Anticancer->Pathway Enzyme->IC50

Caption: General experimental workflow for comparing bromophenol bioactivity.

Conclusion

Both naturally occurring and synthetic bromophenols exhibit a remarkable range of biological activities, making them promising candidates for further investigation in drug discovery. While natural sources provide a diverse library of these compounds, chemical synthesis allows for the production of specific bromophenols and their derivatives in larger quantities, as well as the exploration of structure-activity relationships. The data presented in this guide highlights the potent antioxidant, anticancer, and enzyme-inhibitory properties of this class of molecules. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the subtle differences in the biological profiles of natural versus synthetic bromophenols and in guiding the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2,3,6-Tribromo-4-methylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,3,6-Tribromo-4-methylphenol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a halogenated phenol, this compound is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to these guidelines minimizes risks to personnel and prevents environmental contamination.

Immediate Safety Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a designated, leak-proof container.

    • This container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and shatter-proof container.

    • This is considered halogenated organic waste. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.

    • The container must be labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of all components.

2. Container Management and Storage:

  • Container Integrity: All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • Labeling: Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The date when waste was first added to the container

    • The specific hazards (e.g., "Toxic," "Irritant")

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure secondary containment is in place to capture any potential leaks or spills.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Familiarize yourself with their specific procedures and schedules for waste pickup.

  • Waste Manifest: Complete any required hazardous waste disposal forms or manifests provided by your EHS department. This documentation is a legal requirement and tracks the waste from its point of generation to its final disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any solutions containing it be poured down the sanitary sewer. This is illegal and harmful to the environment as brominated phenols are not readily biodegradable and can persist.[2]

Quantitative Data for Halogenated Phenol Waste

For easy reference, the following table summarizes key quantitative parameters relevant to the disposal of halogenated phenolic waste.

ParameterGuidelineSource
pH of Aqueous Solutions If the waste is an aqueous solution, its pH may classify it as corrosive hazardous waste if it is ≤ 2 or ≥ 12.5.General Hazardous Waste Guidelines
Container Fill Level Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.Institutional EHS Guidelines
Satellite Accumulation Time Hazardous waste can be stored in a satellite accumulation area for up to one year, or until the container is full, whichever comes first.Institutional EHS Guidelines
Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemical waste and are informed by the known hazards of similar brominated phenolic compounds. These protocols are designed to comply with regulations set forth by environmental protection agencies.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow from waste generation to final disposal.

cluster_generation Waste Generation & Segregation cluster_storage Container Management & Storage cluster_disposal Disposal Arrangement start Generation of This compound Waste is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Halogenated Waste Container is_solid->liquid_waste Liquid label_container Ensure Proper Labeling: - 'Hazardous Waste' - Chemical Name - Date - Hazards solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs complete_manifest Complete Hazardous Waste Manifest Form contact_ehs->complete_manifest pickup EHS Collects Waste for Final Disposal complete_manifest->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,6-Tribromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 2,3,6-Tribromo-4-methylphenol in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.Prevents skin contact with the compound.
Eye and Face Protection Safety goggles or glassesChemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) are mandatory. A face shield may be required for splash-prone procedures.[1]Protects eyes from dust particles and splashes.
Respiratory Protection Air-purifying respiratorA NIOSH-approved air-purifying respirator with appropriate cartridges should be used if handling the compound outside of a fume hood or if dust is generated.Prevents inhalation of harmful dust.
Protective Clothing Laboratory coatA standard laboratory coat should be worn at all times.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize risks during the handling of this compound.

1. Preparation Phase

  • Designate and Prepare Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Required PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Gather Handling and Spill Materials: Have all necessary laboratory equipment, as well as a chemical spill kit, readily accessible.

2. Handling Phase

  • Don Full PPE: Wear the appropriate PPE as specified in the table above.

  • Handle with Care: Avoid actions that could generate dust. Use appropriate tools for transferring the solid.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

3. Post-Handling Phase

  • Decontaminate Equipment and Surfaces: Clean all equipment and surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agents.

  • Segregate and Dispose of Waste: All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Doff PPE Correctly: Remove PPE in a manner that avoids contaminating yourself.

  • Wash Hands Thoroughly: Wash hands with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • This includes unused or unwanted product, contaminated disposable labware (e.g., weighing boats, pipette tips), and contaminated PPE.

  • Disposal Method:

    • Dispose of the hazardous waste through a licensed chemical waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Wastes from the production of 2,4,6-tribromophenol are listed as hazardous by the EPA.[3]

Workflow for Handling this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood) prep_ppe Assemble All Required PPE prep_area->prep_ppe prep_materials Gather Handling & Spill Materials prep_ppe->prep_materials don_ppe Don Full PPE prep_materials->don_ppe handle_chem Handle this compound (Avoid Dust Generation) don_ppe->handle_chem decon Decontaminate Equipment & Surfaces handle_chem->decon dispose_waste Segregate & Dispose of Waste decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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2,3,6-Tribromo-4-methylphenol
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2,3,6-Tribromo-4-methylphenol

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